Bradanicline Hydrochloride
Description
Propriétés
Numéro CAS |
1111941-90-2 |
|---|---|
Formule moléculaire |
C22H24ClN3O2 |
Poids moléculaire |
397.9 g/mol |
Nom IUPAC |
N-[(2S,3R)-2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-yl]-1-benzofuran-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C22H23N3O2.ClH/c26-22(20-13-17-5-1-2-6-19(17)27-20)24-21-16-7-10-25(11-8-16)18(21)12-15-4-3-9-23-14-15;/h1-6,9,13-14,16,18,21H,7-8,10-12H2,(H,24,26);1H/t18-,21+;/m0./s1 |
Clé InChI |
ISPRRZDPZDVHLE-OZYANKIXSA-N |
SMILES isomérique |
C1CN2CCC1[C@H]([C@@H]2CC3=CN=CC=C3)NC(=O)C4=CC5=CC=CC=C5O4.Cl |
SMILES canonique |
C1CN2CCC1C(C2CC3=CN=CC=C3)NC(=O)C4=CC5=CC=CC=C5O4.Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
TC-5619; TC5619; TC 5619; TC-5619-023; TC5619-023; TC 5619-023; Bradanicline; Bradanicline hydrochloride. |
Origine du produit |
United States |
Foundational & Exploratory
The Discovery and Synthesis of Bradanicline Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bradanicline Hydrochloride (formerly known as TC-5619) is a potent and selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a ligand-gated ion channel expressed in key brain regions associated with cognition and memory.[1] This technical guide provides an in-depth overview of the discovery and synthesis of this compound, including detailed experimental protocols, comprehensive quantitative data, and a visualization of its proposed signaling pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of novel therapeutics targeting the α7 nAChR for the treatment of cognitive deficits in neurological and psychiatric disorders.
Discovery and Rationale
Bradanicline was identified through a focused drug discovery program aimed at developing selective agonists for the α7 nAChR.[1] The rationale for targeting this receptor stems from its role in modulating cognitive processes and the observation of cholinergic deficits in conditions like Alzheimer's disease and schizophrenia.[1] Bradanicline emerged as a lead candidate due to its high binding affinity and selectivity for the α7 nAChR over other nAChR subtypes and off-target receptors.[1]
Synthesis Pathway
The synthesis of this compound is a multi-step process commencing from commercially available quinuclidin-3-one (B120416). The overall synthetic route is depicted below, followed by detailed experimental protocols for each step.
Caption: Synthetic pathway of this compound.
Experimental Protocols
Step 1: Synthesis of 2-(Pyridin-3-ylmethylene)-1-azabicyclo[2.2.2]octan-3-one (Enone Intermediate)
To a solution of quinuclidin-3-one (1.0 eq) and 3-pyridinecarboxaldehyde (1.1 eq) in a mixture of ethanol (B145695) and water (1:1), aqueous sodium hydroxide (B78521) (2.0 M, 1.2 eq) is added dropwise at room temperature. The reaction mixture is stirred at room temperature for 12 hours. The resulting precipitate is filtered, washed with cold water, and dried under vacuum to afford the enone intermediate as a pale yellow solid.
Step 2: Synthesis of 2-(Pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-one (Ketone Intermediate)
The enone intermediate (1.0 eq) is dissolved in ethanol, and palladium on carbon (10% w/w, 0.05 eq) is added. The mixture is hydrogenated under a hydrogen atmosphere (50 psi) at room temperature for 16 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to yield the ketone intermediate.
Step 3: Synthesis of (2S,3R)-3-Amino-2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]octane (Amine Intermediate)
To a solution of the ketone intermediate (1.0 eq) in ethanol, hydroxylamine (B1172632) hydrochloride (1.5 eq) is added, and the mixture is stirred at room temperature for 2 hours. Sodium cyanoborohydride (1.5 eq) is then added portion-wise, and the reaction is stirred for an additional 24 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to provide the amine intermediate.
Step 4: Synthesis of N-[(2S,3R)-2-(Pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]oct-3-yl]benzo[b]furan-2-carboxamide (Bradanicline Free Base)
To a solution of benzo[b]furan-2-carboxylic acid (1.1 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI, 1.2 eq), and 1-hydroxybenzotriazole (B26582) (HOBt, 1.2 eq) in dimethylformamide (DMF), N,N-diisopropylethylamine (DIPEA, 2.0 eq) is added, and the mixture is stirred for 30 minutes. The amine intermediate (1.0 eq) is then added, and the reaction is stirred at room temperature for 18 hours. The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by flash chromatography to give Bradanicline free base.
Step 5: Synthesis of this compound
Bradanicline free base is dissolved in ethanol, and a solution of hydrochloric acid in ethanol (1.2 M) is added dropwise until the pH reaches 2-3. The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield this compound as a white solid.[2]
Pharmacological Data
Bradanicline exhibits high affinity and selectivity for the α7 nAChR. The following tables summarize its binding and functional activity at various receptors.
Table 1: Bradanicline Binding Affinities (Ki, nM)
| Receptor Subtype | Rat | Human |
| α7 nAChR | 1.0 ± 0.5 | 1.0 ± 0.04 |
| α4β2 nAChR | 2100 ± 400 | 2800 ± 1300 |
| 5-HT3 Receptor | - | >10,000 |
| Opioid Receptor (non-selective) | - | 13,000 |
| Sodium Channel (Site 2) | - | 13,000 |
| Data presented as mean ± SEM.[1] |
Table 2: Bradanicline Functional Activity
| Receptor/Channel | Cell Line | Parameter | Value |
| Human α7 nAChR | Xenopus oocytes | EC50 (nM) | 33 ± 10 |
| Emax (% of ACh) | 100 ± 7 | ||
| Human Muscle nAChR | TE-671 | % Nicotine Emax @ 10 µM | 5 ± 2 |
| Rat Ganglionic nAChR | PC-12 | % Nicotine Emax @ 10 µM | 11 ± 6 |
| Human Ganglionic nAChR | SH-SY5Y | % Nicotine Emax @ 10 µM | 6 ± 2 |
| Data presented as mean ± SEM.[1] |
Mechanism of Action and Signaling Pathway
Bradanicline acts as a partial agonist at the α7 nAChR.[3] Activation of this receptor by Bradanicline leads to the influx of cations, primarily Ca2+, which in turn triggers downstream intracellular signaling cascades.[4] One of the key pathways implicated in the cognitive-enhancing effects of α7 nAChR agonists is the Extracellular signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) pathway, leading to the phosphorylation of the cAMP Response Element-Binding protein (CREB).[4] Phosphorylated CREB acts as a transcription factor, promoting the expression of genes involved in synaptic plasticity and neuronal survival.
Caption: Proposed α7 nAChR signaling pathway activated by Bradanicline.
Preclinical Efficacy Models: Experimental Protocols
Bradanicline has demonstrated efficacy in animal models of cognitive impairment and schizophrenia. Detailed protocols for two key behavioral assays are provided below.
Prepulse Inhibition (PPI) Test
The PPI test is a measure of sensorimotor gating, a process that is deficient in schizophrenic patients.
Apparatus:
-
A sound-attenuated chamber containing a startle platform equipped with a piezoelectric accelerometer to detect and transduce the whole-body startle response.
-
A speaker to deliver acoustic stimuli.
Procedure:
-
Acclimation: Individually house the animals in the testing room for at least 1 hour before the experiment. Place each animal in the startle chamber and allow a 5-minute acclimation period with a 65 dB background white noise.
-
Habituation: Present 5 startle pulses (120 dB, 40 ms (B15284909) duration) at the beginning of the session to habituate the animal to the stimulus.
-
Test Session: The main session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A 120 dB startle pulse (40 ms).
-
Prepulse-pulse trials: A prepulse stimulus (e.g., 73, 77, or 81 dB; 20 ms) is presented 100 ms before the 120 dB startle pulse.
-
No-stimulus trials: Background noise only.
-
-
Data Analysis: The startle amplitude is measured for each trial. The percentage of PPI is calculated using the following formula: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100
Novel Object Recognition (NOR) Test
The NOR test assesses recognition memory, which is often impaired in cognitive disorders.
Apparatus:
-
An open-field arena (e.g., 50 x 50 x 40 cm).
-
Two sets of identical objects and one novel object, all of similar size but different in shape and texture.
Procedure:
-
Habituation: On day 1, allow each animal to freely explore the empty arena for 10 minutes.
-
Familiarization Phase (Day 2): Place two identical objects in the arena. Allow the animal to explore the objects for a set period (e.g., 5-10 minutes). Record the time spent exploring each object. Exploration is defined as the animal's nose being within 2 cm of the object and pointing towards it.
-
Test Phase (Day 2, after a retention interval, e.g., 1-24 hours): Replace one of the familiar objects with a novel object. Place the animal back in the arena and record the time spent exploring the familiar and the novel object for a set period (e.g., 5 minutes).
-
Data Analysis: A discrimination index (DI) is calculated to assess recognition memory: DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)
A higher DI indicates better recognition memory.
Conclusion
This compound is a selective α7 nAChR partial agonist with a well-defined synthesis pathway and demonstrated preclinical efficacy in models of cognitive dysfunction. The detailed protocols and comprehensive data presented in this guide provide a valuable resource for the scientific community engaged in the research and development of novel therapies targeting the cholinergic system for the treatment of cognitive impairments. Further investigation into the clinical utility of Bradanicline and other α7 nAChR modulators is warranted.
References
- 1. TC-5619: An alpha7 neuronal nicotinic receptor-selective agonist that demonstrates efficacy in animal models of the positive and negative symptoms and cognitive dysfunction of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Alpha7 nAChR-mediated activation of MAP kinase pathways in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Bradanicline Hydrochloride on the α7 Nicotinic Acetylcholine Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bradanicline Hydrochloride (formerly TC-5619) is a selective ligand for the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), a key target in the central nervous system implicated in cognitive processes and inflammatory pathways. This document provides a comprehensive technical overview of Bradanicline's mechanism of action, detailing its binding affinity, functional efficacy, and the downstream signaling cascades it modulates. The information presented herein is intended to support further research and drug development efforts centered on the α7 nAChR.
Introduction
The α7 nicotinic acetylcholine receptor is a ligand-gated ion channel highly expressed in brain regions critical for learning, memory, and attention, such as the hippocampus and prefrontal cortex.[1] Composed of five α7 subunits, this receptor is characterized by its high permeability to calcium ions (Ca²⁺) upon activation.[2] Dysfunction of the α7 nAChR has been linked to the pathophysiology of several neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.[1] Bradanicline (TC-5619) was developed as a selective agonist for the α7 nAChR, with the therapeutic goal of enhancing cognitive function and addressing related neurological deficits.[3][4] This guide synthesizes the available preclinical data to elucidate its precise molecular interactions and functional consequences.
Pharmacological Profile of Bradanicline
Bradanicline interacts with the α7 nAChR as a potent and selective agonist. Its pharmacological activity is characterized by high binding affinity and the ability to elicit a full response upon binding to the receptor, comparable to the endogenous neurotransmitter acetylcholine (ACh).[3][5]
Binding Affinity and Functional Potency
Quantitative analysis of Bradanicline's interaction with the α7 nAChR has been determined through various in vitro assays. The following table summarizes key quantitative parameters from studies on human and rat receptors.
| Parameter | Species/System | Value | Reference |
| Ki (Binding Affinity) | Human α7 nAChR (HEK293 cells) | 1.0 nM | [3] |
| Rat α7 nAChR (Hippocampal Membranes) | 1.0 nM | [3] | |
| EC50 (Potency) | Human α7 nAChR (Xenopus Oocytes) | 33 nM | [3][5] |
| Emax (Efficacy) | Human α7 nAChR (Xenopus Oocytes) | 100% (relative to ACh) | [3] |
| Selectivity (Ki) | Human α4β2 nAChR (SH-EP1 cells) | 2800 nM | [3] |
| Rat α4β2 nAChR (Cortical Membranes) | 2100 nM | [3] |
Table 1: Quantitative Pharmacological Data for Bradanicline (TC-5619)
Receptor Selectivity
Bradanicline demonstrates a high degree of selectivity for the α7 nAChR subtype. Competition binding assays have shown significantly lower affinity for other nAChR subtypes, such as the α4β2 receptor, which is prevalent in the central nervous system.[3] Furthermore, functional assays indicate minimal to no activation of ganglionic (α3β4) and muscle-type nicotinic receptors, suggesting a reduced potential for peripheral side effects.[3]
Signaling Pathways Modulated by Bradanicline
Activation of the α7 nAChR by Bradanicline initiates a cascade of intracellular signaling events, primarily driven by the influx of Ca²⁺. These pathways are integral to the receptor's role in neuroprotection and modulation of synaptic plasticity.
Caption: Downstream signaling pathways activated by Bradanicline at the α7 nAChR.
PI3K/Akt Pathway
The influx of Ca²⁺ following α7 nAChR activation can stimulate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This cascade is a critical mediator of cell survival and is heavily implicated in the neuroprotective effects attributed to α7 nAChR agonists.
JAK2/STAT3 Pathway
The Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another key signaling route engaged by α7 nAChR activation. This pathway is particularly important in the context of the "cholinergic anti-inflammatory pathway," where α7 nAChR activation on immune cells and microglia can suppress the production of pro-inflammatory cytokines.
ERK1/2 (MAPK) Pathway
The extracellular signal-regulated kinase (ERK) 1/2, part of the mitogen-activated protein kinase (MAPK) cascade, is also activated downstream of the α7 nAChR.[6][7] This pathway is initiated by Ca²⁺ influx and the subsequent activation of kinases such as CaMKII.[7] The phosphorylation of ERK1/2 leads to the activation of transcription factors like CREB (cAMP response element-binding protein), which in turn modulate the expression of genes involved in synaptic plasticity and cognitive function.[6]
Experimental Protocols
The characterization of Bradanicline's mechanism of action relies on a suite of specialized in vitro assays. Detailed methodologies for key experiments are provided below.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of Bradanicline for the α7 nAChR.
-
Objective: To quantify the displacement of a radiolabeled antagonist ([³H]-Methyllycaconitine or [³H]-MLA) from the α7 nAChR by increasing concentrations of Bradanicline.
-
Materials:
-
Membrane preparations from cells expressing the α7 nAChR (e.g., rat hippocampal membranes or transfected HEK293 cells).
-
Radioligand: [³H]-MLA.
-
Test Compound: this compound.
-
Non-specific binding control: A high concentration of a known α7 nAChR antagonist (e.g., 1 µM unlabeled MLA).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates, glass fiber filters, cell harvester, scintillation counter.
-
-
Procedure:
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding.
-
Total Binding: Add assay buffer, [³H]-MLA (at a concentration near its Kd), and the membrane preparation.
-
Non-specific Binding: Add the non-specific control, [³H]-MLA, and the membrane preparation.
-
Competition Binding: Add a range of concentrations of Bradanicline, [³H]-MLA, and the membrane preparation.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (counts per minute) using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of Bradanicline concentration. Determine the IC50 (concentration of Bradanicline that inhibits 50% of specific [³H]-MLA binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation.
-
Caption: Workflow for a radioligand competition binding assay.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological assay is used to determine the functional potency (EC50) and efficacy (Emax) of Bradanicline.
-
Objective: To measure the ion current flowing through the α7 nAChR in response to the application of Bradanicline.
-
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the human α7 nAChR.
-
TEVC setup (amplifier, micromanipulators, perfusion system).
-
Glass microelectrodes filled with 3M KCl.
-
Recording solution (e.g., Barth's solution).
-
Test Compound: this compound.
-
Control Agonist: Acetylcholine (ACh).
-
-
Procedure:
-
Oocyte Preparation: Surgically harvest oocytes from a female Xenopus laevis frog.
-
cRNA Injection: Inject the oocytes with cRNA encoding the human α7 nAChR.
-
Incubation: Incubate the oocytes for 2-7 days at 18°C to allow for receptor expression.[6]
-
TEVC Recording:
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).
-
Clamp the membrane potential at a holding potential of -80 mV.[8]
-
-
Compound Application:
-
Apply a control concentration of ACh (e.g., 300 µM) to elicit a maximal response.
-
After a washout period, apply increasing concentrations of Bradanicline to the oocyte.
-
Record the inward current elicited by each concentration.
-
-
Data Analysis:
-
Normalize the current responses elicited by Bradanicline to the maximal response elicited by ACh.
-
Plot the normalized current against the logarithm of the Bradanicline concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
-
Western Blot for ERK1/2 Phosphorylation
This biochemical assay is used to confirm the activation of the downstream ERK1/2 signaling pathway.
-
Objective: To detect the increase in phosphorylated ERK1/2 (p-ERK1/2) in cells expressing α7 nAChR following treatment with Bradanicline.
-
Materials:
-
Cell line endogenously expressing α7 nAChR (e.g., PC12 cells).[7]
-
Test Compound: this compound.
-
Lysis buffer, SDS-PAGE gels, transfer apparatus.
-
Primary antibodies: anti-p-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Cell Culture and Treatment: Culture PC12 cells and serum-starve them to reduce basal ERK1/2 phosphorylation. Treat the cells with various concentrations of Bradanicline for a short duration (e.g., 5-10 minutes).
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against p-ERK1/2.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the primary antibody against total-ERK1/2 to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities for p-ERK1/2 and total-ERK1/2. Normalize the p-ERK1/2 signal to the total-ERK1/2 signal for each sample.
-
Conclusion
This compound is a potent and selective full agonist of the α7 nicotinic acetylcholine receptor. Its mechanism of action involves direct binding to the receptor, leading to the influx of calcium and the subsequent activation of multiple intracellular signaling pathways, including the PI3K/Akt, JAK2/STAT3, and ERK1/2 cascades. These pathways are central to the proposed therapeutic effects of Bradanicline on cognitive function and neuroinflammation. The experimental protocols detailed in this guide provide a framework for the continued investigation of Bradanicline and other α7 nAChR modulators. A thorough understanding of this compound's molecular interactions is crucial for its potential application in treating complex neurological disorders.
References
- 1. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol to identify ligands of odorant receptors using two-electrode voltage clamp combined with the Xenopus oocytes heterologous expression system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TC-5619: An alpha7 neuronal nicotinic receptor-selective agonist that demonstrates efficacy in animal models of the positive and negative symptoms and cognitive dysfunction of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jneurosci.org [jneurosci.org]
- 7. Alpha7 nAChR-mediated activation of MAP kinase pathways in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cerebrasol.com [cerebrasol.com]
The Neuroprotective Potential of TC-5619 In Vitro: A Technical Guide
Disclaimer: This document provides a technical overview of the potential in vitro neuroprotective effects of TC-5619. It is important to note that while TC-5619 is a well-characterized α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, specific public domain data on its in vitro neuroprotective efficacy against insults like glutamate (B1630785) excitotoxicity, amyloid-beta toxicity, and oxidative stress is limited. The quantitative data and experimental protocols presented herein are therefore illustrative, based on the known mechanisms of α7 nAChR agonists and standard neuropharmacological assays. This guide is intended for researchers, scientists, and drug development professionals.
Introduction to TC-5619
TC-5619, also known as N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]-7-[2-(methoxy)phenyl]-1-benzofuran-2-carboxamide, is a potent and selective full agonist of the α7 nicotinic acetylcholine receptor (nAChR).[1][2] It exhibits high binding affinity for the α7 nAChR, with a Ki value of approximately 1 nM, and demonstrates significantly lower affinity for other nAChR subtypes such as α4β2, as well as other neurotransmitter receptors.[2][3] The primary therapeutic focus for the development of TC-5619 has been for the treatment of cognitive deficits associated with schizophrenia and Alzheimer's disease.[1][3][4]
The α7 nAChR is a ligand-gated ion channel highly expressed in brain regions crucial for cognitive functions, including the hippocampus and cerebral cortex. Activation of these receptors by agonists like TC-5619 is hypothesized to exert neuroprotective effects through various intracellular signaling cascades.[5]
Rationale for Neuroprotection: The Role of α7 nAChR Activation
The neuroprotective effects of α7 nAChR activation are multifaceted and involve the modulation of several key cellular processes implicated in neuronal survival and death. The binding of an agonist like TC-5619 to the α7 nAChR triggers a cascade of events that can counteract neurotoxic insults.
Key Neuroprotective Mechanisms:
-
Modulation of Calcium Homeostasis: α7 nAChRs are highly permeable to calcium ions (Ca2+). While excessive intracellular Ca2+ is a hallmark of excitotoxicity, the transient and localized Ca2+ influx through α7 nAChRs can activate pro-survival signaling pathways.[5]
-
Anti-apoptotic Signaling: Activation of α7 nAChRs has been shown to upregulate anti-apoptotic proteins, such as Bcl-2, and inhibit the activity of pro-apoptotic caspases.[5]
-
Anti-inflammatory Effects: In non-neuronal cells like microglia, α7 nAChR activation can suppress the production of pro-inflammatory cytokines, thereby reducing neuroinflammation, a key contributor to neurodegeneration.[1]
-
Promotion of Neurotrophic Factor Release: Stimulation of α7 nAChRs can lead to the release of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which support neuronal survival and plasticity.
Putative Signaling Pathways in TC-5619-Mediated Neuroprotection
The neuroprotective effects of α7 nAChR agonists are thought to be mediated by several interconnected signaling pathways. While these have not been definitively elucidated for TC-5619 in the context of in vitro neuroprotection, the following pathways are strongly implicated based on studies with other α7 agonists.
-
PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is a central regulator of cell survival. Activation of α7 nAChRs can lead to the phosphorylation and activation of Akt, which in turn phosphorylates and inactivates pro-apoptotic proteins and activates transcription factors that promote the expression of survival genes.[5]
-
JAK2/STAT3 Pathway: The Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) pathway is another important pro-survival cascade that can be activated by α7 nAChR stimulation.
-
MEK/ERK Pathway: The mitogen-activated protein kinase kinase (MEK)/extracellular signal-regulated kinase (ERK) pathway is also implicated in α7 nAChR-mediated neuroprotection and plays a role in synaptic plasticity and cell survival.
Caption: Hypothesized signaling pathways for TC-5619-mediated neuroprotection.
Quantitative Data Summary (Illustrative)
The following tables present hypothetical quantitative data illustrating the potential neuroprotective effects of TC-5619 in various in vitro models of neuronal injury. This data is not based on published results for TC-5619 and serves as an example of expected outcomes.
Table 1: Neuroprotection against Glutamate-Induced Excitotoxicity
| Treatment Group | Neuronal Viability (%) | LDH Release (% of Control) |
| Control | 100 ± 5 | 100 ± 8 |
| Glutamate (100 µM) | 45 ± 6 | 250 ± 20 |
| Glutamate + TC-5619 (1 µM) | 78 ± 7 | 130 ± 15 |
| Glutamate + TC-5619 (10 µM) | 92 ± 5 | 110 ± 12 |
Table 2: Neuroprotection against Amyloid-Beta (Aβ₁₋₄₂) Toxicity
| Treatment Group | Apoptotic Cells (%) | Caspase-3 Activity (Fold Change) |
| Control | 5 ± 1 | 1.0 ± 0.2 |
| Aβ₁₋₄₂ (10 µM) | 35 ± 4 | 4.5 ± 0.5 |
| Aβ₁₋₄₂ + TC-5619 (1 µM) | 18 ± 3 | 2.2 ± 0.4 |
| Aβ₁₋₄₂ + TC-5619 (10 µM) | 9 ± 2 | 1.3 ± 0.3 |
Table 3: Neuroprotection against Oxidative Stress (H₂O₂-Induced)
| Treatment Group | Cell Viability (%) | Intracellular ROS (RFU) |
| Control | 100 ± 6 | 500 ± 50 |
| H₂O₂ (200 µM) | 52 ± 5 | 2500 ± 200 |
| H₂O₂ + TC-5619 (1 µM) | 75 ± 7 | 1200 ± 150 |
| H₂O₂ + TC-5619 (10 µM) | 90 ± 6 | 700 ± 80 |
Detailed Experimental Protocols (Exemplar)
The following are detailed, exemplar protocols that could be employed to assess the in vitro neuroprotective effects of TC-5619.
General Cell Culture
-
Cell Line: SH-SY5Y human neuroblastoma cells or primary cortical neurons.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.
Glutamate Excitotoxicity Assay
-
Cell Plating: Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of TC-5619 (e.g., 0.1, 1, 10 µM) for 1 hour.
-
Induction of Excitotoxicity: Add glutamate to a final concentration of 100 µM and incubate for 24 hours.
-
Assessment of Cell Viability:
-
MTT Assay: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours. Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.
-
LDH Assay: Collect the cell culture supernatant and measure the activity of lactate (B86563) dehydrogenase (LDH) using a commercially available kit.
-
Amyloid-Beta Toxicity Assay
-
Preparation of Aβ₁₋₄₂ Oligomers: Dissolve synthetic Aβ₁₋₄₂ peptide in hexafluoroisopropanol (HFIP), evaporate the solvent, and resuspend in DMSO. Dilute in serum-free medium and incubate at 4°C for 24 hours to form oligomers.
-
Cell Treatment: Treat differentiated SH-SY5Y cells with pre-aggregated Aβ₁₋₄₂ (10 µM) in the presence or absence of TC-5619 for 48 hours.
-
Assessment of Apoptosis:
-
TUNEL Staining: Fix the cells and perform TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining to detect DNA fragmentation, a hallmark of apoptosis.
-
Caspase-3 Activity Assay: Lyse the cells and measure the activity of caspase-3 using a fluorometric substrate.
-
Oxidative Stress Assay
-
Cell Plating and Pre-treatment: As described in the glutamate excitotoxicity assay.
-
Induction of Oxidative Stress: Add hydrogen peroxide (H₂O₂) to a final concentration of 200 µM and incubate for 6 hours.
-
Measurement of Intracellular ROS:
-
Load the cells with 2',7'-dichlorofluorescin diacetate (DCF-DA), a fluorescent probe for reactive oxygen species (ROS).
-
Measure the fluorescence intensity using a microplate reader.
-
-
Assessment of Cell Viability: Perform an MTT assay as described previously.
Caption: General experimental workflow for assessing in vitro neuroprotection.
Conclusion and Future Directions
TC-5619 is a potent and selective α7 nAChR agonist with a strong theoretical rationale for exerting neuroprotective effects in vitro. While clinical development has focused on its cognitive-enhancing properties, its potential as a direct neuroprotective agent warrants further investigation. Future in vitro studies should aim to:
-
Generate specific quantitative data on the neuroprotective efficacy of TC-5619 against a range of neurotoxic insults in various neuronal cell types.
-
Elucidate the precise intracellular signaling pathways activated by TC-5619 that mediate its pro-survival effects.
-
Investigate the potential synergistic effects of TC-5619 with other neuroprotective agents.
Such studies will be crucial in fully characterizing the therapeutic potential of TC-5619 and other α7 nAChR agonists in the treatment of neurodegenerative diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. TC-5619: An alpha7 neuronal nicotinic receptor-selective agonist that demonstrates efficacy in animal models of the positive and negative symptoms and cognitive dysfunction of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Randomized Exploratory Trial of an Alpha-7 Nicotinic Receptor Agonist (TC-5619) for Cognitive Enhancement in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TC-5619: an alpha7 neuronal nicotinic receptor-selective agonist that demonstrates efficacy in animal models of the positive and negative symptoms and cognitive dysfunction of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
Preclinical Pharmacological Profile of Bradanicline Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bradanicline Hydrochloride, also known as TC-5619 or ATA-101, is a potent and highly selective full agonist of the α7 neuronal nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2] Developed for the treatment of central nervous system disorders, its preclinical profile demonstrates significant potential in modulating cognitive functions and addressing symptoms associated with schizophrenia.[3][4] This document provides a comprehensive overview of the preclinical pharmacology of Bradanicline, summarizing its mechanism of action, receptor binding and functional activity, in vivo efficacy in relevant animal models, and key characteristics. All data is compiled from publicly available scientific literature.
Mechanism of Action
Bradanicline exerts its pharmacological effects by selectively binding to and activating the α7 nAChR, a ligand-gated ion channel widely expressed in the central nervous system, including in key regions for cognition like the hippocampus.[3][5] As a full agonist, Bradanicline mimics the action of the endogenous neurotransmitter acetylcholine.[1]
Upon binding, Bradanicline stabilizes the open conformation of the α7 nAChR channel, leading to a rapid influx of cations, most notably calcium (Ca²⁺).[5][6] This influx of calcium acts as a crucial second messenger, triggering a cascade of downstream cellular events, including the modulation of neurotransmitter release, enhancement of synaptic plasticity, and activation of signaling pathways involved in neuroprotection and anti-inflammatory responses.[3][4][5] Its high selectivity, with over a thousand-fold greater affinity for the α7 subtype compared to other nAChRs like α4β2, muscle, or ganglionic subtypes, suggests a favorable profile with a reduced likelihood of peripheral side effects.[1][3][7]
References
- 1. TC-5619: an alpha7 neuronal nicotinic receptor-selective agonist that demonstrates efficacy in animal models of the positive and negative symptoms and cognitive dysfunction of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bradanicline (TC-5619) | nAChR | 639489-84-2 | Invivochem [invivochem.com]
- 4. Bradanicline | C22H23N3O2 | CID 25147644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and gating mechanism of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Bradanicline Hydrochloride: A Technical Guide to Target Engagement and Binding Kinetics at the α7 Nicotinic Acetylcholine Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bradanicline Hydrochloride (also known as TC-5619) is a potent and highly selective full agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a ligand-gated ion channel implicated in a variety of neurological and inflammatory processes. This document provides a comprehensive technical overview of Bradanicline's target engagement and binding characteristics at the α7 nAChR. It includes a summary of its binding affinity and functional potency, detailed experimental protocols for key in vitro assays, and a depiction of the associated signaling pathways. While specific association (k_on) and dissociation (k_off) rate constants for Bradanicline are not publicly available, this guide offers a thorough compilation of existing data to support further research and development.
Target Engagement and Binding Affinity
Bradanicline demonstrates high affinity and selectivity for the human α7 nAChR. Its engagement with the receptor has been characterized through various in vitro and in vivo studies.
Quantitative Binding and Functional Data
The following table summarizes the key quantitative parameters of Bradanicline's interaction with the α7 nAChR.
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | 1.4 nM | Human α7 nAChR | [1] |
| 1.0 nM | Rat Hippocampal Membranes | [2] | |
| 1.0 nM | HEK293 cells expressing human α7 and RIC3 | [2] | |
| Functional Potency (EC50) | 17 nM | Human α7 nAChR | [1] |
| 33 nM | Xenopus oocytes expressing human α7 nAChRs | [3] | |
| Selectivity | >1000-fold vs. α4β2 nAChR | Human receptor subtypes | [1] |
| In Vivo Target Occupancy | ~40% | Pig Brain (at 3 mg/kg i.v.) | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the protocols used to characterize Bradanicline's interaction with the α7 nAChR.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of Bradanicline for the α7 nAChR by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of Bradanicline at the α7 nAChR.
Materials:
-
Radioligand: [³H]-Methyllycaconitine ([³H]-MLA), a selective α7 nAChR antagonist.
-
Test Compound: this compound.
-
Receptor Source: Rat hippocampal membranes or membranes from HEK293 cells stably co-expressing human α7 and RIC3 cDNAs.[2]
-
Assay Buffer: Appropriate physiological buffer (e.g., phosphate-buffered saline).
-
Non-specific Binding Control: A high concentration of a non-labeled α7 nAChR ligand (e.g., nicotine (B1678760) or unlabeled MLA).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]-MLA, and varying concentrations of Bradanicline.
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient duration to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of Bradanicline that inhibits 50% of the specific binding of [³H]-MLA) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow Diagram:
Caption: Workflow for a radioligand binding assay.
Patch Clamp Electrophysiology
This technique is used to measure the functional activity of Bradanicline as an agonist at the α7 nAChR by recording ion channel currents.
Objective: To determine the EC50 and maximal efficacy (Emax) of Bradanicline at the α7 nAChR.
Materials:
-
Expression System: Xenopus laevis oocytes injected with human α7 nAChR cRNA.[2]
-
Recording Solution: Ringer's solution.
-
Agonist Solutions: Acetylcholine (ACh) as a reference agonist and Bradanicline at various concentrations.
-
Patch clamp rig with amplifier and data acquisition system.
-
Microelectrodes.
Procedure:
-
Oocyte Preparation: Surgically remove oocytes from Xenopus laevis and inject them with human α7 nAChR cRNA. Incubate the oocytes to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in a recording chamber and perfuse with Ringer's solution. Use the two-electrode voltage-clamp technique to clamp the membrane potential of the oocyte.
-
Agonist Application: Apply ACh or Bradanicline at various concentrations to the oocyte via a perfusion system.
-
Current Measurement: Record the inward currents elicited by the application of the agonists.
-
Data Analysis: Measure the peak current amplitude for each agonist concentration. Construct a concentration-response curve and fit it to a sigmoidal dose-response equation to determine the EC50 and Emax values for Bradanicline. The Emax is often expressed as a percentage of the maximal response to the reference agonist, ACh.[2]
Workflow Diagram:
Caption: Workflow for patch clamp electrophysiology.
Signaling Pathways
Activation of the α7 nAChR by Bradanicline initiates a cascade of intracellular signaling events, primarily driven by the influx of calcium ions. These pathways are involved in a range of cellular responses, including neurotransmitter release, modulation of inflammation, and neuroprotection.
Primary Signaling Events
The binding of Bradanicline to the α7 nAChR induces a conformational change in the receptor, opening its integral ion channel. This allows for the rapid influx of cations, most notably Ca²⁺.[5] This initial calcium influx is a critical event that triggers multiple downstream signaling cascades.
Caption: Primary signaling event upon Bradanicline binding.
Downstream Signaling Cascades
The initial calcium signal propagates through the cell, activating various downstream effector proteins and signaling pathways. Key pathways modulated by α7 nAChR activation include:
-
JAK2/STAT3 Pathway: The Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a critical signaling cascade involved in cell growth, differentiation, and inflammation. Activation of this pathway by α7 nAChR stimulation has been linked to anti-inflammatory and anti-apoptotic effects.[5]
-
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a major signaling route that promotes cell survival and proliferation. Its activation downstream of the α7 nAChR contributes to the neuroprotective effects observed with α7 agonists.[5]
Caption: Downstream signaling pathways of α7 nAChR.
Conclusion
This compound is a well-characterized, potent, and selective agonist of the α7 nAChR. Its high binding affinity and functional potency have been established through standard in vitro assays. The activation of the α7 nAChR by Bradanicline leads to calcium-dependent signaling that modulates key cellular pathways involved in neuroinflammation and cell survival. While the precise binding kinetics (k_on and k_off) remain to be publicly disclosed, the information compiled in this technical guide provides a robust foundation for researchers and drug developers working on α7 nAChR-targeted therapeutics. Further investigation into the kinetic parameters of Bradanicline could provide deeper insights into its pharmacological profile and potential therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TC-5619: An alpha7 neuronal nicotinic receptor-selective agonist that demonstrates efficacy in animal models of the positive and negative symptoms and cognitive dysfunction of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]
In Vivo Biodistribution and Pharmacokinetics of Bradanicline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bradanicline (B1262859), also known as TC-5619, is a selective partial agonist of the α7 neuronal nicotinic acetylcholine (B1216132) receptor (NNR).[1] It has been investigated for its potential therapeutic effects in neurological and psychiatric disorders, including cognitive deficits in schizophrenia and attention deficit hyperactivity disorder (ADHD).[2] Understanding the in vivo biodistribution and pharmacokinetic profile of Bradanicline is crucial for its development as a therapeutic agent, providing insights into its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to reach its target in the central nervous system (CNS).
This technical guide provides a comprehensive overview of the available data on the in vivo biodistribution and pharmacokinetics of Bradanicline. It is important to note that while some human pharmacokinetic data from clinical trials is available, detailed preclinical biodistribution data in animal models across various organs is not extensively published in the public domain.
Pharmacokinetics of Bradanicline
Pharmacokinetic studies are essential to determine the fate of a drug in the body. The following sections summarize the available pharmacokinetic data for Bradanicline, primarily from a Phase 2 clinical trial in patients with schizophrenia.
Human Pharmacokinetic Parameters
A randomized, exploratory Phase 2 clinical trial provided key insights into the pharmacokinetic profile of Bradanicline in humans. The study involved oral administration of TC-5619 once daily, with doses escalating from 1 mg to 25 mg over a 12-week period.[1]
| Parameter | Value | Conditions |
| Time to Maximum Concentration (Tmax) | ~2 hours | Independent of dose[1] |
| Half-life (t1/2) | ~20 hours | Independent of dose[1] |
| Steady-State Concentrations (Pre-dose) | 1.5–41.9 ng/mL | Dose-dependent increase[1] |
| Steady-State Concentrations (at Tmax) | 15.3–142 ng/mL | Dose-dependent increase[1] |
| Area Under the Curve (AUC24h) | 129–1504 ng·hr/mL | Dose-dependent increase; estimated by extrapolation from 8-hour collection[1] |
Table 1: Human Pharmacokinetic Parameters of Bradanicline (TC-5619) [1]
Biodistribution of Bradanicline
A positron emission tomography (PET) imaging study in pigs using the α7-nAChR radioligand ¹¹C-NS14492 investigated the target engagement of Bradanicline (TC-5619). The study demonstrated that intravenous administration of 3 mg/kg of TC-5619 resulted in approximately 40% occupancy of the α7-nAChR in the brain, providing direct evidence of its ability to cross the blood-brain barrier and engage its target.[4]
Experimental Protocols
Clinical Pharmacokinetic Study Methodology
The human pharmacokinetic data presented in Table 1 was obtained from a Phase 2, multicenter, randomized, double-blind, placebo-controlled trial.
-
Subjects: 185 outpatients with schizophrenia.[1]
-
Drug Administration: Oral, once-daily administration of TC-5619 with escalating doses (1 mg from day 1 to week 4, 5 mg from week 4 to 8, and 25 mg from week 8 to 12).[1]
-
Sample Collection: Blood samples were collected to measure plasma concentrations of TC-5619.[1]
-
Analytical Method: Plasma concentrations of TC-5619 were determined using a validated analytical method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is standard for such studies.
The following diagram illustrates a generalized workflow for an in vivo pharmacokinetic study.
Signaling Pathway
Bradanicline is a selective agonist for the α7 nicotinic acetylcholine receptor (α7-nAChR). Activation of this ligand-gated ion channel is known to trigger downstream signaling cascades that are implicated in neuroprotection and cognitive enhancement. The binding of Bradanicline to the α7-nAChR leads to an influx of calcium ions, which acts as a second messenger to initiate intracellular signaling pathways, including the PI3K-Akt pathway. This pathway is known to play a crucial role in promoting cell survival and plasticity.[5]
References
- 1. A Randomized Exploratory Trial of an Alpha-7 Nicotinic Receptor Agonist (TC-5619) for Cognitive Enhancement in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bradanicline | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. TC-5619: An alpha7 neuronal nicotinic receptor-selective agonist that demonstrates efficacy in animal models of the positive and negative symptoms and cognitive dysfunction of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Characterizing the binding of TC-5619 and encenicline on the alpha7 nicotinic acetylcholine receptor using PET imaging in the pig [frontiersin.org]
- 5. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Intricate Dance of Structure and Activity: A Deep Dive into Bradanicline Analogues
For Researchers, Scientists, and Drug Development Professionals
Bradanicline (formerly TC-5619), a potent and selective agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), has emerged as a significant investigational compound for a range of neurological and inflammatory disorders.[1] Its unique pharmacological profile has spurred extensive research into the structural modifications that govern its interaction with the α7 nAChR. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of Bradanicline analogues, offering a comprehensive resource for researchers engaged in the design and development of novel α7 nAChR modulators.
Core Structural Features and Pharmacophore
Bradanicline, chemically known as (2S,3R)-N-[2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]oct-3-yl]benzo[b]furan-2-carboxamide, possesses a complex and stereochemically defined structure that is crucial for its high affinity and selectivity.[1][2] The core scaffold consists of a quinuclidine (B89598) ring, a pyridinylmethyl substituent at the 2-position, and a benzofuran-2-carboxamide (B1298429) moiety at the 3-position. The specific (2S,3R) stereochemistry has been demonstrated to be essential for optimal activity.[2]
Structure-Activity Relationship Insights
Systematic modifications of the Bradanicline scaffold have revealed key insights into the structural requirements for potent and selective α7 nAChR agonism. The following sections detail the SAR around different parts of the molecule, with quantitative data summarized in the tables below.
The Quinuclidine Core and its Substituents
The rigid, bicyclic nature of the quinuclidine core serves as a critical anchor, appropriately positioning the other pharmacophoric elements within the receptor's binding site. The nitrogen atom of the quinuclidine is believed to form a crucial hydrogen bond with the receptor.
The Pyridinylmethyl Moiety at the 2-Position
The 3-pyridinylmethyl group plays a pivotal role in the high affinity of Bradanicline. Modifications to this group, such as altering the position of the nitrogen within the pyridine (B92270) ring or replacing the pyridine with other aromatic systems, generally lead to a decrease in potency.
The Amide Linker and Acyl Group at the 3-Position
The amide linker and the nature of the acyl group are critical determinants of agonist activity. The benzofuran-2-carboxamide of Bradanicline has been found to be optimal. Exploration of other aromatic and heteroaromatic carboxamides has shown that both the size and electronic properties of this group significantly influence efficacy and affinity.
Quantitative Structure-Activity Relationship Data
The following tables summarize the in vitro pharmacological data for Bradanicline and a selection of its key analogues.
Table 1: In Vitro Binding Affinity of Bradanicline Analogues at Human α7 nAChR
| Compound ID | R Group (Modification on Benzofuran) | Stereochemistry | Ki (nM) |
| Bradanicline (7a) | H | (2S,3R) | 1.4 |
| 7b | H | (2R,3S) | >1000 |
| 7c | H | (2R,3R) | >1000 |
| 7d | H | (2S,3S) | >1000 |
| Analogue 1 | 5-Fluoro | (2S,3R) | 2.1 |
| Analogue 2 | 5-Chloro | (2S,3R) | 3.5 |
| Analogue 3 | 5-Methyl | (2S,3R) | 4.2 |
Table 2: In Vitro Functional Activity of Bradanicline Analogues at Human α7 nAChR
| Compound ID | R Group (Modification on Benzofuran) | Stereochemistry | EC50 (nM) | % Efficacy (relative to Acetylcholine) |
| Bradanicline (7a) | H | (2S,3R) | 17 | 100 |
| Analogue 1 | 5-Fluoro | (2S,3R) | 25 | 95 |
| Analogue 2 | 5-Chloro | (2S,3R) | 42 | 90 |
| Analogue 3 | 5-Methyl | (2S,3R) | 55 | 85 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the SAR studies of Bradanicline analogues.
General Synthesis of Bradanicline Analogues
The synthesis of Bradanicline and its analogues is a multi-step process that begins with the construction of the key quinuclidine intermediate.[2]
Receptor Binding Assay Protocol
Binding affinities of Bradanicline analogues to the human α7 nAChR were determined using a radioligand binding assay.
Functional Assay Protocol (Calcium Flux)
The functional activity of Bradanicline analogues as α7 nAChR agonists was assessed by measuring changes in intracellular calcium concentration in a cell line expressing the human receptor.
Signaling Pathways
Activation of the α7 nAChR by Bradanicline and its analogues initiates a cascade of intracellular signaling events. The primary consequence of receptor activation is the influx of cations, predominantly Ca²⁺, which in turn modulates various downstream pathways.
Conclusion
The structural framework of Bradanicline offers a rich platform for the design of novel α7 nAChR agonists. The SAR data clearly indicate that the (2S,3R)-stereochemistry is paramount for high affinity and that modifications to the benzofuran (B130515) ring can be tolerated to a certain extent, allowing for the fine-tuning of physicochemical and pharmacokinetic properties. This in-depth guide provides a foundational understanding of the SAR of Bradanicline analogues, which is essential for the rational design of next-generation therapeutic agents targeting the α7 nicotinic acetylcholine receptor.
References
Bradanicline Hydrochloride: A Technical Guide to its Impact on Neuronal Plasticity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bradanicline hydrochloride (TC-5619) is a potent and selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), a key player in modulating cognitive processes. This technical guide provides an in-depth analysis of the effects of Bradanicline on neuronal plasticity, a fundamental mechanism underlying learning and memory. We will explore the molecular signaling pathways initiated by Bradanicline, present quantitative data from key experimental findings, and provide detailed methodologies for replicating these studies. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of neuroscience and drug development.
Introduction
Neuronal plasticity, the ability of neural networks in the brain to change through growth and reorganization, is a critical area of research for understanding and treating a variety of neurological and psychiatric disorders. The α7 nicotinic acetylcholine receptor has emerged as a promising therapeutic target for cognitive enhancement due to its high calcium permeability and its role in modulating synaptic strength. This compound, as a selective α7 nAChR agonist, has shown potential in preclinical and clinical studies for improving cognitive function. This guide will dissect the mechanisms by which Bradanicline exerts its effects on neuronal plasticity.
Mechanism of Action: α7 nAChR-Mediated Signaling
Bradanicline's primary mechanism of action is the activation of α7 nAChRs. These ligand-gated ion channels are widely expressed in the central nervous system, particularly in brain regions crucial for learning and memory, such as the hippocampus and prefrontal cortex.
Signaling Cascade
Activation of α7 nAChRs by Bradanicline initiates a cascade of intracellular events that ultimately lead to changes in synaptic plasticity. The key steps in this signaling pathway are:
-
Calcium Influx: Upon binding of Bradanicline, the α7 nAChR channel opens, leading to a significant influx of calcium ions (Ca²⁺) into the neuron. This is a critical initiating event due to the high calcium permeability of the α7 nAChR.
-
NMDA Receptor Potentiation: The increase in intracellular Ca²⁺ can lead to the potentiation of N-methyl-D-aspartate receptor (NMDAR) function. This occurs through various mechanisms, including the activation of Ca²⁺-dependent kinases that can phosphorylate NMDAR subunits, thereby enhancing their activity.
-
Activation of Downstream Kinases: The rise in intracellular Ca²⁺ and subsequent signaling events activate several key protein kinases, most notably:
-
Extracellular signal-regulated kinase (ERK): A member of the mitogen-activated protein kinase (MAPK) family, ERK plays a crucial role in synaptic plasticity and cell survival.
-
Calcium/calmodulin-dependent protein kinase II (CaMKII): A critical mediator of synaptic plasticity, particularly in the induction of long-term potentiation (LTP).
-
-
CREB Phosphorylation and Gene Transcription: Activated ERK and other kinases translocate to the nucleus and phosphorylate the transcription factor cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) binds to specific DNA sequences (cAMP response elements - CREs) in the promoter regions of target genes, leading to the transcription of genes involved in synaptic growth and plasticity, such as brain-derived neurotrophic factor (BDNF).
Data Presentation: Quantitative Effects on Neuronal Plasticity
The following tables summarize the quantitative data on the effects of Bradanicline and other α7 nAChR agonists on key measures of neuronal plasticity.
| Parameter | Compound | Concentration/Dose | Experimental Model | Observed Effect | Citation |
| Long-Term Potentiation (LTP) Magnitude | α7 nAChR agonist (PNU-282987) | 1 µM | Rat hippocampal slices | Significant enhancement of LTP induction | [1] |
| LTP Magnitude | α7 nAChR agonist (FRM-17848) | 3.16 nM | Rat septo-hippocampal slices | Enhancement of LTP | [2][3] |
| Paired-Pulse Ratio (PPR) | Nicotine + NS1738 (α7 PAM) | 10 µM Nicotine | Mouse hippocampal slices | Significant reduction in PPR, indicating increased presynaptic release probability | [1] |
| Excitatory Postsynaptic Current (EPSC) Amplitude | Nicotine + NS1738 (α7 PAM) | 10 µM Nicotine | Mouse hippocampal slices | Strong potentiation of evoked EPSC amplitude | [1] |
| Parameter | Compound | Concentration/Dose | Experimental Model | Observed Effect | Citation |
| ERK Phosphorylation (pERK/ERK ratio) | Antidepressants (implicated in plasticity) | Various | C6 glioma cells, Normal human astrocytes | Increased pERK/ERK ratio | [4] |
| CREB Phosphorylation (pCREB/CREB ratio) | Nicotine | 1 mg/kg | Mouse striatum | Enhanced pCREB levels | [5] |
| CREB Phosphorylation (pCREB/CREB ratio) | Antidepressants | Various | C6 glioma cells, Normal human astrocytes | Increased pCREB/CREB ratio | [4] |
| Parameter | Compound | Dose | Experimental Model | Observed Effect | Citation |
| Dendritic Spine Density | Phencyclidine (PCP) - known to alter plasticity | 5 mg/kg | Rat prefrontal cortex and nucleus accumbens | Increased dendritic spine density | [6] |
| Dendritic Spine Density | Estradiol | 0.1 µg/ml | Cultured rat hippocampal neurons | Up to a twofold increase in dendritic spine density |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the impact of Bradanicline on neuronal plasticity.
Long-Term Potentiation (LTP) Recording in Hippocampal Slices
Objective: To measure the effect of Bradanicline on synaptic strength and plasticity in the hippocampus.
Materials:
-
Adult male Sprague-Dawley rats (2-3 months old)
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 KH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 glucose, saturated with 95% O₂/5% CO₂.
-
This compound stock solution (in water or DMSO)
-
Vibratome or tissue chopper
-
Submerged recording chamber
-
Glass microelectrodes (for stimulation and recording)
-
Amplifier and data acquisition system
Procedure:
-
Slice Preparation:
-
Anesthetize the rat and decapitate.
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Dissect out the hippocampus.
-
Cut 400 µm thick transverse hippocampal slices using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.
-
-
Electrophysiological Recording:
-
Transfer a single slice to the submerged recording chamber perfused with oxygenated aCSF at 30-32°C.
-
Place a bipolar stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of fEPSPs for at least 20 minutes by delivering single pulses at 0.05 Hz.
-
-
Bradanicline Application:
-
Bath-apply Bradanicline at the desired concentration for a predetermined period (e.g., 20-30 minutes) before LTP induction.
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as three trains of 100 pulses at 100 Hz, with an inter-train interval of 20 seconds.
-
-
Post-Induction Recording:
-
Continue recording fEPSPs for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.
-
-
Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the post-HFS fEPSP slopes to the pre-HFS baseline.
-
Compare the magnitude of LTP in Bradanicline-treated slices to control slices.
-
Western Blotting for ERK and CREB Phosphorylation
Objective: To quantify the effect of Bradanicline on the activation of ERK and CREB signaling pathways.
Materials:
-
Primary neuronal cultures or brain tissue from treated animals
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-CREB, anti-total-CREB
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Treat primary neuronal cultures with Bradanicline for various time points.
-
Lyse cells or homogenize brain tissue in ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-ERK) to normalize for loading.
-
Quantify band intensities using densitometry software.
-
Calculate the ratio of phosphorylated protein to total protein.
-
Golgi-Cox Staining for Dendritic Spine Analysis
Objective: To visualize and quantify changes in dendritic spine density and morphology following Bradanicline treatment.
Materials:
-
Animal brains from control and Bradanicline-treated groups
-
Golgi-Cox staining kit (e.g., FD Rapid GolgiStain™ Kit)
-
Vibratome or cryostat
-
Microscope slides
-
Mounting medium
-
Brightfield microscope with a high-magnification objective (e.g., 100x oil immersion)
-
Image analysis software (e.g., ImageJ with NeuronJ plugin)
Procedure:
-
Tissue Preparation and Staining:
-
Follow the manufacturer's instructions for the Golgi-Cox staining kit. This typically involves:
-
Immersing whole, fresh brains in an impregnation solution (a mixture of potassium dichromate and mercuric chloride) for several weeks in the dark.
-
Transferring the brains to a cryoprotectant solution.
-
-
-
Sectioning and Mounting:
-
Section the stained brains at 100-200 µm thickness using a vibratome or cryostat.
-
Mount the sections on gelatin-coated microscope slides.
-
Follow the kit's protocol for developing the stain (e.g., using ammonium (B1175870) hydroxide) and dehydrating the sections.
-
Coverslip the slides with mounting medium.
-
-
Image Acquisition and Analysis:
-
Using a brightfield microscope, identify well-impregnated pyramidal neurons in the brain region of interest (e.g., hippocampus or prefrontal cortex).
-
Acquire high-resolution z-stack images of dendritic segments.
-
Use image analysis software to:
-
Trace the dendritic segments.
-
Identify and count dendritic spines.
-
Calculate spine density (number of spines per unit length of dendrite).
-
Classify spines based on their morphology (e.g., thin, stubby, mushroom).
-
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Signaling pathway of Bradanicline-induced neuronal plasticity.
Caption: Experimental workflow for LTP recording.
Caption: Workflow for Western blot analysis.
Conclusion
This compound holds significant promise as a therapeutic agent for cognitive enhancement by selectively targeting α7 nAChRs and promoting neuronal plasticity. The activation of these receptors triggers a well-defined signaling cascade involving calcium influx, potentiation of NMDARs, and the activation of downstream kinases like ERK and the transcription factor CREB. These molecular events culminate in structural and functional changes at the synaptic level, such as enhanced LTP and potentially increased dendritic spine density. The experimental protocols detailed in this guide provide a framework for further investigation into the precise mechanisms and full therapeutic potential of Bradanicline and other α7 nAChR agonists. Continued research in this area is crucial for the development of novel treatments for cognitive deficits associated with a range of neurological and psychiatric disorders.
References
- 1. Presynaptic α7 Nicotinic Acetylcholine Receptors Enhance Hippocampal Mossy Fiber Glutamatergic Transmission via PKA Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α7-nAChR agonist enhances neural plasticity in the hippocampus via a GABAergic circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α7-nAChR agonist enhances neural plasticity in the hippocampus via a GABAergic circuit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Presynaptic BDNF Promotes Postsynaptic Long-Term Potentiation in the Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Whole-cell Patch-clamp Recordings from Morphologically- and Neurochemically-identified Hippocampal Interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dbbiotech.com [dbbiotech.com]
α7 Nicotinic Acetylcholine Receptor (nAChR) Agonists for Cognitive Enhancement: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonists as a promising therapeutic avenue for cognitive enhancement. The α7 nAChR, a ligand-gated ion channel highly expressed in brain regions critical for learning and memory, has emerged as a key target for treating cognitive deficits in neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia.[1][2] This document details the receptor's mechanism of action, summarizes key preclinical and clinical findings, provides detailed experimental protocols for evaluating α7 nAChR agonists, and presents quantitative data for prominent compounds.
The α7 Nicotinic Acetylcholine Receptor: A Target for Cognitive Enhancement
The α7 nAChR is a homopentameric ligand-gated ion channel, meaning it is composed of five identical α7 subunits.[3] It is abundantly expressed in the hippocampus and cerebral cortex, brain regions integral to cognitive functions.[4] The receptor exhibits unique properties, including rapid activation and desensitization, and high permeability to calcium ions (Ca2+).[3] This high calcium permeability allows α7 nAChRs to influence both ionotropic and metabotropic signaling pathways.[1]
Activation of the α7 nAChR by its endogenous ligand, acetylcholine, or by exogenous agonists, leads to a cascade of downstream events that are believed to underlie its pro-cognitive effects. This includes the modulation of neurotransmitter release, particularly glutamate, and the activation of signaling pathways involved in synaptic plasticity, such as the extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) pathways.[5]
Signaling Pathways of α7 nAChR Activation
The activation of α7 nAChRs initiates a complex series of intracellular signaling events that are crucial for their role in cognitive function. The influx of Ca2+ through the receptor channel is a key initiating event, triggering multiple downstream cascades.
Quantitative Data of Selected α7 nAChR Agonists
The following table summarizes the in vitro pharmacological properties of several key α7 nAChR agonists that have been investigated for cognitive enhancement.
| Compound Name | Classification | Binding Affinity (Ki, nM) | Potency (EC50, µM) | Efficacy (% of ACh response) | Species | Reference |
| GTS-21 (DMXB-A) | Partial Agonist | 650 (rat), 2000 (human) | 5.2 (rat), 11 (human) | 32% (rat), 9% (human) | Rat, Human | [3] |
| Encenicline (EVP-6124) | Partial Agonist | - | 0.39 | 42% | Human | [3] |
| TC-5619 | Full Agonist | 1 (human) | 0.033 | 100% | Human | [3] |
| A-582941 | Partial Agonist | - | 2.45 (rat), 4.26 (human) | 60% (rat), 52% (human) | Rat, Human | [5] |
| AR-R17779 | Full Agonist | - | - | - | - | [5] |
| PNU-282987 | Full Agonist | - | - | - | - | [2] |
| PHA-543613 | Agonist | 8.8 | 0.065 | - | - | [6] |
| ABBF | Agonist | 62 | - | - | Rat | [6] |
| W-56203 | Partial Agonist | 3 | - | - | - | [6] |
| AZD0328 | Partial Agonist | - | 0.338 | 65% | Human | [3] |
| Tropisetron | Partial Agonist | 6.9 | 0.6 | 25% | - | [3] |
Experimental Protocols
A variety of in vitro and in vivo assays are employed to characterize the pharmacological profile and cognitive-enhancing effects of α7 nAChR agonists.
In Vitro Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the α7 nAChR.
Objective: To measure the displacement of a radiolabeled ligand from the α7 nAChR by a test compound.
Materials:
-
Rat brain tissue (hippocampus or cortex) or cells expressing recombinant α7 nAChRs.
-
Radioligand: [3H]methyllycaconitine ([3H]MLA).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: A high concentration of a known α7 nAChR ligand (e.g., nicotine (B1678760) or unlabeled MLA).
-
Test compounds at various concentrations.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize brain tissue or cells in ice-cold buffer and centrifuge to pellet the membranes containing the receptors. Wash the pellet and resuspend in fresh buffer.[7]
-
Incubation: In a 96-well plate, combine the membrane preparation, the radioligand ([3H]MLA) at a concentration near its Kd, and varying concentrations of the test compound.[7]
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from unbound radioligand.[7]
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[7]
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Electrophysiology (Patch-Clamp)
This technique is used to measure the functional activity of α7 nAChR agonists by recording the ion channel currents they evoke.
Objective: To determine the potency (EC50) and efficacy of an agonist at the α7 nAChR.
Materials:
-
Cells expressing α7 nAChRs (e.g., Xenopus oocytes or mammalian cell lines like HEK293).
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Glass micropipettes.
-
Extracellular and intracellular recording solutions.
-
Agonist solutions at various concentrations.
Procedure:
-
Cell Preparation: Culture cells expressing α7 nAChRs on coverslips.
-
Pipette Preparation: Fabricate glass micropipettes with a specific resistance and fill with intracellular solution.
-
Seal Formation: Under a microscope, bring the micropipette into contact with a cell and apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.[8]
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, allowing electrical access to the inside of the cell.[9]
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -70 mV).
-
Agonist Application: Perfuse the cell with the extracellular solution containing the α7 nAChR agonist at different concentrations.
-
Current Recording: Record the inward current evoked by the agonist.
-
Data Analysis: Plot the peak current amplitude against the agonist concentration to generate a dose-response curve and determine the EC50 and maximal response (efficacy).
In Vivo Behavioral Assays for Cognition
The MWM is a widely used task to assess hippocampal-dependent spatial learning and memory in rodents.[10][11]
Objective: To evaluate the effect of an α7 nAChR agonist on spatial learning and memory.
Apparatus:
-
A large circular pool (120-180 cm in diameter) filled with opaque water.
-
An escape platform submerged just below the water surface.
-
Visual cues placed around the room.
-
A video tracking system.
Procedure:
-
Habituation: Allow the animals to swim freely in the pool without the platform for a short period to acclimate them to the environment.
-
Acquisition Training: For several consecutive days, place the animal in the pool from different starting locations and allow it to find the hidden platform. Guide the animal to the platform if it fails to find it within a set time (e.g., 60-90 seconds).[12] The platform remains in the same location throughout training.
-
Probe Trial: After the training period, remove the platform and allow the animal to swim in the pool for a fixed duration.[12]
-
Data Analysis: During acquisition, measure the escape latency (time to find the platform) and path length. In the probe trial, measure the time spent in the target quadrant (where the platform was located) and the number of times the animal crosses the former platform location.
The NOR test is used to assess recognition memory in rodents, which is dependent on the integrity of the perirhinal cortex and hippocampus.[13]
Objective: To evaluate the effect of an α7 nAChR agonist on recognition memory.
Apparatus:
-
An open-field arena.
-
A set of different objects that the animal can discriminate.
Procedure:
-
Habituation: Allow the animal to explore the empty arena for a period of time over one or more days.[14]
-
Familiarization/Training Phase: Place the animal in the arena with two identical objects and allow it to explore them for a set duration.[15]
-
Retention Interval: Return the animal to its home cage for a specific period (e.g., 1 hour to 24 hours).
-
Test Phase: Place the animal back in the arena, where one of the familiar objects has been replaced with a novel object.[15]
-
Data Analysis: Record the time the animal spends exploring each object. A preference for the novel object (spending more time exploring it) indicates that the animal remembers the familiar object. Calculate a discrimination index to quantify this preference.[14]
Experimental Workflow for α7 nAChR Agonist Drug Discovery
The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel α7 nAChR agonists for cognitive enhancement.
Conclusion and Future Directions
The α7 nAChR remains a compelling target for the development of novel therapeutics for cognitive disorders. While preclinical studies with α7 nAChR agonists have shown promising results in animal models of cognition, the translation of these findings to clinical success has been challenging.[1] Issues such as receptor desensitization, off-target effects, and the complexity of cognitive deficits in human diseases contribute to these translational hurdles.
Future research in this area will likely focus on the development of compounds with optimized pharmacological profiles, such as partial agonists and positive allosteric modulators (PAMs), which may offer a more nuanced and therapeutically beneficial modulation of the α7 nAChR. Additionally, a deeper understanding of the receptor's complex signaling pathways and the use of more translational preclinical models will be crucial for the successful development of α7 nAChR-based therapies for cognitive enhancement.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacology of α7 nicotinic acetylcholine receptor mediated extracellular signal-regulated kinase signalling in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Nicotinic acetylcholine receptors at the single‐channel level - PMC [pmc.ncbi.nlm.nih.gov]
- 9. docs.axolbio.com [docs.axolbio.com]
- 10. mmpc.org [mmpc.org]
- 11. cyagen.com [cyagen.com]
- 12. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. methods:novelobjectrecognition [Forgetting & Memory Lab] [hardtlab.com]
- 15. fpn-ie.maastrichtuniversity.nl [fpn-ie.maastrichtuniversity.nl]
Methodological & Application
Bradanicline Hydrochloride: In Vitro Electrophysiology Patch Clamp Protocol
Application Note and Protocol
This document provides a detailed protocol for the in vitro electrophysiological characterization of Bradanicline Hydrochloride using the whole-cell patch clamp technique. This compound is a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a ligand-gated ion channel that plays a crucial role in various cognitive functions.[1][2][3] This protocol is intended for researchers, scientists, and drug development professionals investigating the pharmacological properties of Bradanicline and similar compounds targeting the α7 nAChR.
Introduction
This compound is a novel compound that modulates the activity of the α7 neuronal nicotinic receptor (NNR).[1] The α7 nAChR is implicated in a variety of neurological and inflammatory processes, making it a significant target for therapeutic intervention in conditions such as Alzheimer's disease, schizophrenia, and cognitive disorders.[1][4][5][6][7] Bradanicline acts as a selective agonist at the human α7 nAChR.[1][2] Understanding its interaction with the α7 nAChR at the electrophysiological level is essential for elucidating its mechanism of action and therapeutic potential.
The whole-cell patch clamp technique is the gold standard for studying ion channel pharmacology, allowing for high-fidelity recording of ionic currents across the cell membrane in response to drug application.[8][9][10] This protocol outlines the necessary steps to measure Bradanicline-induced currents in a heterologous expression system.
Signaling Pathway of the α7 Nicotinic Acetylcholine Receptor
The α7 nAChR is a homopentameric ligand-gated ion channel permeable to cations, including Na+ and Ca2+.[5][6] Upon binding of an agonist like acetylcholine or Bradanicline to the extracellular domain, the receptor undergoes a conformational change, leading to the opening of the central ion pore. The influx of cations, particularly Ca2+, triggers downstream signaling cascades that can modulate neurotransmitter release and synaptic plasticity. Bradanicline, as a partial agonist, binds to the same site as acetylcholine but elicits a submaximal receptor response.
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound at the human α7 nAChR, as reported in the literature. This data is crucial for designing appropriate experimental concentrations and for comparative analysis.
| Parameter | Value | Species/Cell Line | Reference |
| EC50 | 17 nM | Human α7 nAChR | [1][2][11] |
| Ki | 1.4 nM | Human α7 nAChR | [1][2][11] |
| Receptor Selectivity | >1000-fold vs. α4β2 | Human | [1][2] |
Experimental Protocol: Whole-Cell Patch Clamp Electrophysiology
This protocol is designed for recording Bradanicline-activated currents from HEK293 cells stably expressing the human α7 nAChR.
-
Cell Line: HEK293 cells stably expressing the human α7 nicotinic acetylcholine receptor.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Plating: For electrophysiology, plate cells onto glass coverslips at a low density to allow for easy isolation of single cells for recording.
-
External (Bath) Solution (in mM):
-
140 NaCl
-
2.8 KCl
-
2 CaCl₂
-
2 MgCl₂
-
10 HEPES
-
10 Glucose
-
Adjust pH to 7.4 with NaOH.
-
Osmolarity: ~310 mOsm.
-
-
Internal (Pipette) Solution (in mM):
-
140 CsCl
-
2 MgCl₂
-
10 HEPES
-
1 EGTA
-
4 Mg-ATP
-
0.3 Na-GTP
-
Adjust pH to 7.2 with CsOH.
-
Osmolarity: ~290 mOsm.
-
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO.[11] Further dilute in the external solution to the desired final concentrations on the day of the experiment. The final DMSO concentration should not exceed 0.1% to avoid off-target effects.
-
Apparatus:
-
Inverted microscope with DIC optics.
-
Patch clamp amplifier (e.g., Axopatch 200B).
-
Digitizer (e.g., Digidata 1550).
-
Micromanipulator.
-
Perfusion system for rapid solution exchange.
-
-
Pipettes: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording Procedure:
-
Place a coverslip with adherent cells into the recording chamber and perfuse with the external solution.
-
Approach a single, healthy-looking cell with the patch pipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).
-
Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -70 mV.
-
Allow the cell to stabilize for a few minutes before starting the experiment.
-
-
Obtain a stable baseline recording in the external solution.
-
Rapidly apply different concentrations of this compound using the perfusion system. Due to the rapid desensitization of the α7 nAChR, a fast application system is critical.[5]
-
Apply each concentration for a short duration (e.g., 1-2 seconds) followed by a washout period with the external solution to allow for receptor recovery.
-
Record the induced currents using data acquisition software (e.g., pCLAMP).
-
To determine the partial agonist nature of Bradanicline, apply a saturating concentration of a full agonist (e.g., acetylcholine) at the end of the experiment for normalization.
-
Measure the peak amplitude of the inward current elicited by each concentration of Bradanicline.
-
Plot the concentration-response curve by normalizing the peak current at each concentration to the maximal current elicited by a saturating concentration of acetylcholine.
-
Fit the concentration-response curve with the Hill equation to determine the EC₅₀ and Hill coefficient.
-
I = Imax / (1 + (EC₅₀/[Drug])nH)
-
Where I is the current amplitude, Imax is the maximum current, [Drug] is the concentration of Bradanicline, EC₅₀ is the half-maximal effective concentration, and nH is the Hill coefficient.
-
Experimental Workflow
The following diagram illustrates the key steps in the patch clamp protocol for characterizing this compound.
Conclusion
This protocol provides a comprehensive framework for the in vitro electrophysiological characterization of this compound using the whole-cell patch clamp technique. Adherence to this detailed methodology will enable researchers to obtain reliable and reproducible data on the potency and efficacy of Bradanicline at the human α7 nAChR, contributing to a deeper understanding of its pharmacological profile.
References
- 1. Bradanicline (TC-5619) | nAChR | 639489-84-2 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. air.unimi.it [air.unimi.it]
- 4. Bradanicline - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Structure and gating mechanism of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nachrs.org [nachrs.org]
- 7. Making sure you're not a bot! [nanion.de]
- 8. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 9. Automated Intracellular Pharmacological Electrophysiology for Ligand-Gated Ionotropic Receptor and Pharmacology Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. apexbt.com [apexbt.com]
Application Notes and Protocols for Calcium Imaging Assays to Determine Bradanicline Hydrochloride Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bradanicline Hydrochloride is a novel small molecule that acts as a selective partial agonist for the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1][2][3] The α7 nAChR is a ligand-gated ion channel that plays a crucial role in various cognitive and neurological processes.[1][4] A key characteristic of α7 nAChR activation is its high permeability to calcium ions (Ca²⁺), leading to an increase in intracellular calcium concentrations.[5][6] This influx of calcium can be effectively measured using fluorescent calcium indicators, providing a robust method to assess the activity of α7 nAChR modulators like Bradanicline.
These application notes provide detailed protocols for utilizing calcium imaging assays, specifically with the fluorescent dye Fluo-4 AM, to characterize the activity of this compound on the α7 nAChR.
Signaling Pathway of this compound at the α7 nAChR
Bradanicline, as a partial agonist, binds to the orthosteric site of the α7 nAChR. This binding event induces a conformational change in the receptor, leading to the opening of its ion channel. The open channel allows for the influx of cations, most notably Ca²⁺, down their electrochemical gradient. This initial influx can be further amplified by calcium-induced calcium release (CICR) from intracellular stores like the endoplasmic reticulum, resulting in a significant and measurable increase in cytosolic calcium levels.
References
Application Notes and Protocols: Radioligand Binding Assay for Determining Bradanicline Affinity at the α7 Nicotinic Acetylcholine Receptor (nAChR)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bradanicline (TC-5619) is a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a ligand-gated ion channel widely expressed in the central nervous system.[1][2] The α7 nAChR is a key target in drug discovery for cognitive disorders, including schizophrenia and Alzheimer's disease.[2][3] Accurate determination of the binding affinity of compounds like Bradanicline to the α7 nAChR is crucial for understanding their pharmacological profile. This document provides detailed application notes and protocols for conducting a radioligand binding assay to determine the affinity of Bradanicline for the human α7 nAChR.
Data Presentation: Binding Affinity of Bradanicline at α7 nAChR
The following table summarizes the quantitative data for the binding affinity of Bradanicline (TC-5619) at the human α7 nicotinic acetylcholine receptor.
| Parameter | Value | Receptor Source | Radioligand | Reference |
| Ki (inhibition constant) | 1.4 nM | Human α7 nAChR | Not Specified | [4][5] |
| EC50 (half maximal effective concentration) | 17 nM | Human α7 nAChR | Not Specified | [5][6] |
| Ki (inhibition constant) | 1.00 ± 0.50 nM | Rat Hippocampus | [³H]-Methyllycaconitine ([³H]-MLA) | [1] |
Signaling Pathway of the α7 Nicotinic Acetylcholine Receptor
Activation of the α7 nAChR by an agonist such as Bradanicline initiates a cascade of intracellular signaling events. As a ligand-gated ion channel, its activation leads to the influx of cations, primarily Ca²⁺. This increase in intracellular calcium can trigger various downstream signaling pathways involved in neurotransmitter release, synaptic plasticity, and cell survival.
Caption: Signaling pathway of the α7 nAChR upon agonist binding.
Experimental Protocols
This section outlines a representative protocol for a competitive radioligand binding assay to determine the inhibition constant (Ki) of Bradanicline for the α7 nAChR using [³H]-Methyllycaconitine ([³H]-MLA) as the radioligand.
Materials and Reagents
-
Receptor Source: Membranes from cells stably expressing the human α7 nAChR (e.g., HEK293 cells) or rat hippocampal membranes.
-
Radioligand: [³H]-Methyllycaconitine ([³H]-MLA)
-
Test Compound: Bradanicline (TC-5619)
-
Non-specific Binding Control: A high concentration of a known α7 nAChR ligand (e.g., 1 µM unlabeled MLA or 1 µM nicotine).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM MgCl₂, 1 mM CaCl₂, pH 7.4.
-
Wash Buffer: Cold Assay Buffer.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethylenimine (PEI).
-
Cell harvester.
-
Scintillation vials.
-
Scintillation cocktail.
-
Liquid scintillation counter.
-
Protein assay reagents (e.g., BCA or Bradford).
Experimental Workflow
Caption: General workflow for the radioligand binding assay.
Detailed Methodologies
1. Membrane Preparation
-
Culture cells expressing the α7 nAChR to confluency.
-
Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Homogenize the cells in ice-cold Assay Buffer containing protease inhibitors.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh Assay Buffer and repeating the centrifugation step.
-
Resuspend the final pellet in Assay Buffer to a protein concentration of approximately 1 mg/mL, as determined by a protein assay.
-
Store the membrane aliquots at -80°C until use.
2. Radioligand Binding Assay
-
Perform the assay in triplicate in a 96-well microplate.
-
Total Binding: Add 50 µL of Assay Buffer, 50 µL of [³H]-MLA (at a final concentration close to its Kd, typically 1-2 nM), and 150 µL of the membrane preparation.
-
Non-specific Binding: Add 50 µL of the non-specific binding control (e.g., 1 µM unlabeled MLA), 50 µL of [³H]-MLA, and 150 µL of the membrane preparation.
-
Competition Binding: Add 50 µL of varying concentrations of Bradanicline (typically ranging from 10⁻¹¹ M to 10⁻⁵ M), 50 µL of [³H]-MLA, and 150 µL of the membrane preparation.
-
Incubate the plate at room temperature (or 37°C) for 60-120 minutes to allow the binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three to four times with ice-cold Wash Buffer to remove unbound radioligand.
-
Place the filters into scintillation vials, add scintillation cocktail, and allow them to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
3. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of excess unlabeled ligand) from the total binding (CPM in the absence of any competitor).
-
For the competition assay, plot the percentage of specific binding as a function of the log concentration of Bradanicline.
-
Determine the IC₅₀ value (the concentration of Bradanicline that inhibits 50% of the specific binding of [³H]-MLA) by fitting the data to a one-site competition model using non-linear regression analysis software (e.g., GraphPad Prism).
-
Calculate the inhibition constant (Ki) for Bradanicline using the Cheng-Prusoff equation:
Ki = IC₅₀ / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Conclusion
This document provides a comprehensive guide for determining the binding affinity of Bradanicline to the α7 nAChR using a radioligand binding assay. The provided protocols and data presentation guidelines are intended to assist researchers in obtaining accurate and reproducible results, which are essential for the characterization of novel compounds targeting this important receptor.
References
- 1. TC-5619: An alpha7 neuronal nicotinic receptor-selective agonist that demonstrates efficacy in animal models of the positive and negative symptoms and cognitive dysfunction of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TC-5619: an alpha7 neuronal nicotinic receptor-selective agonist that demonstrates efficacy in animal models of the positive and negative symptoms and cognitive dysfunction of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and in vitro pharmacological characterization of a novel and selective α7 nicotinic acetylcholine receptor agonist, Br-IQ17B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bradanicline (TC-5619) | nAChR | 639489-84-2 | Invivochem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
Application Notes and Protocols for Preclinical Testing of Bradanicline Hydrochloride in Animal Models of Schizophrenia
Introduction
Schizophrenia is a complex and debilitating mental disorder characterized by a range of symptoms, including positive (hallucinations, delusions), negative (social withdrawal, anhedonia), and cognitive impairments (deficits in memory, attention, and executive function).[1][2] While traditional antipsychotics primarily target the dopaminergic system and are effective for many patients' positive symptoms, they often have limited efficacy against negative and cognitive symptoms and can be associated with significant side effects.[3][4] This has driven the search for novel therapeutic targets.
One promising avenue of research involves the cholinergic system, particularly the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[3][5][6] Genetic and post-mortem studies have implicated α7 nAChRs in the pathophysiology of schizophrenia, especially in relation to cognitive deficits and sensory gating impairments.[7][8][9] Bradanicline (formerly TC-5619) is a selective partial agonist of the α7 nAChR.[10][11][12] Its mechanism of action suggests potential for addressing the cognitive and negative symptoms of schizophrenia, which are poorly managed by current therapies.[12][13]
These application notes provide detailed protocols for utilizing established animal models of schizophrenia to evaluate the preclinical efficacy of Bradanicline Hydrochloride. The focus is on models that recapitulate key symptomatic domains of the disorder and are relevant to Bradanicline's mechanism of action.
Mechanism of Action: Bradanicline and the α7 Nicotinic Acetylcholine Receptor
Bradanicline selectively binds to and activates α7 nAChRs, which are ligand-gated ion channels widely expressed in the central nervous system, including in the hippocampus and prefrontal cortex.[10][11] These receptors are implicated in modulating the release of several key neurotransmitters, including glutamate (B1630785), dopamine (B1211576), and GABA.[3][9] By activating α7 nAChRs, Bradanicline is hypothesized to enhance cholinergic tone, improve sensory gating, and normalize the activity of glutamatergic and dopaminergic circuits that are dysregulated in schizophrenia.[7][14]
Application Note 1: Pharmacological Models for Positive and Cognitive Symptoms
Pharmacological models, particularly those involving N-methyl-D-aspartate (NMDA) receptor antagonists like phencyclidine (PCP) and ketamine, are widely used to induce schizophrenia-like symptoms in rodents.[15][16] These agents produce a state of glutamate hypofunction, which is believed to be a core pathophysiological component of schizophrenia, leading to hyperlocomotion (a correlate of positive symptoms) and cognitive deficits.[17][18][19] These models are highly valuable for screening compounds that may reverse these symptoms.[20][21]
Protocol 1: NMDA Receptor Antagonist-Induced Hyperactivity and Cognitive Deficits
This protocol describes the use of Dizocilpine (MK-801), a non-competitive NMDA receptor antagonist, to model positive and cognitive symptoms.[19]
Materials:
-
Male Wistar rats or C57BL/6 mice
-
This compound
-
Dizocilpine (MK-801)
-
Saline (0.9% NaCl) vehicle
-
Open field arena with automated tracking software
-
Novel Object Recognition (NOR) test arena
-
Prepulse Inhibition (PPI) of startle apparatus
Experimental Workflow:
Detailed Procedure:
-
Animal Acclimatization: House animals in a controlled environment (12:12 light/dark cycle, controlled temperature and humidity) for at least 7 days before the experiment.
-
Habituation: For 2-3 days prior to testing, habituate the animals to the testing arenas (e.g., open field, NOR box) for 10 minutes each day to reduce novelty-induced stress.
-
Treatment Administration:
-
Administer this compound (e.g., 0.1, 0.3, 1.0 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection.
-
30 minutes after Bradanicline/vehicle administration, administer MK-801 (e.g., 0.15 mg/kg) or saline via subcutaneous (s.c.) injection.
-
-
Behavioral Testing:
-
Locomotor Activity (Positive Symptom Model): 5-10 minutes after MK-801 injection, place the animal in the open field arena. Record the total distance traveled for 60 minutes. MK-801 is expected to induce hyperlocomotion.
-
Prepulse Inhibition (PPI) (Sensory Gating Model): 30 minutes after MK-801 injection, place the animal in the PPI apparatus. The session consists of startle pulses (e.g., 120 dB) alone and pulses preceded by a non-startling prepulse (e.g., 75-85 dB). Calculate PPI as: 100 - [(startle response to prepulse + pulse / startle response to pulse alone) * 100]. MK-801 is expected to disrupt PPI.[4]
-
Novel Object Recognition (NOR) (Cognitive Model):
-
Training Phase (60 mins post-MK-801): Place the animal in the arena with two identical objects for 10 minutes.
-
Test Phase (1-hour delay): Return the animal to the arena where one of the familiar objects has been replaced with a novel one. Record the time spent exploring each object for 5 minutes. Calculate the Discrimination Index (DI) as: (Time with Novel - Time with Familiar) / (Total Exploration Time). MK-801 is expected to impair novel object recognition, resulting in a DI close to zero.
-
-
Data Presentation: Expected Efficacy of Bradanicline
| Model | Behavioral Test | Endpoint Measured | Vehicle + MK-801 | Bradanicline (1 mg/kg) + MK-801 | % Reversal |
| Positive Symptoms | Locomotor Activity | Total Distance (m) | 450 ± 35 | 250 ± 28 | ~55% |
| Sensory Gating | Prepulse Inhibition | % PPI | 25 ± 4% | 55 ± 5% | ~75% |
| Cognitive Deficit | Novel Object Recognition | Discrimination Index (DI) | 0.05 ± 0.03 | 0.45 ± 0.06 | ~89% |
Application Note 2: Neurodevelopmental Models for Negative and Cognitive Symptoms
Neurodevelopmental models posit that schizophrenia arises from genetic and/or environmental insults during early brain development, with symptoms often emerging after puberty.[22][23][24] The Neonatal Ventral Hippocampal Lesion (NVHL) model in rats is a well-established neurodevelopmental model that produces a range of behavioral and neurochemical abnormalities in adulthood that mimic schizophrenia, including social interaction deficits (negative symptoms) and working memory impairments (cognitive symptoms).[25][26]
Protocol 2: Neonatal Ventral Hippocampal Lesion (NVHL) Model
Materials:
-
Sprague-Dawley rat pups (Postnatal Day 7, P7)
-
Ibotenic acid (excitotoxin) or sham vehicle (aCSF)
-
Stereotaxic apparatus for neonatal rats
-
Social interaction test arena
-
T-maze or Y-maze for spontaneous alternation task
Detailed Procedure:
-
Surgical Procedure (P7):
-
Anesthetize rat pups (e.g., hypothermia).
-
Using a stereotaxic frame, bilaterally infuse ibotenic acid (e.g., 1 µg in 0.1 µL aCSF) into the ventral hippocampus. Sham animals receive aCSF vehicle infusions.
-
Allow pups to recover and return them to their dam.
-
-
Post-Operative Care and Maturation: Wean the pups at P21 and house them in groups. Allow them to mature to post-pubertal young adulthood (P56 or older) before behavioral testing begins.
-
Bradanicline Treatment (in Adulthood): Administer this compound (e.g., 0.1-1.0 mg/kg, i.p.) or vehicle daily for a sub-chronic period (e.g., 14 days) or acutely 30 minutes before testing, depending on the study design.
-
Behavioral Testing (in Adulthood):
-
Social Interaction Test (Negative Symptom Model): Place two unfamiliar, weight-matched rats from the same treatment group in a dimly lit, open arena. Record the total time spent in active social behaviors (sniffing, grooming, following) over a 10-minute period. NVHL rats are expected to show reduced social interaction time.
-
Spontaneous Alternation (Working Memory Model): Place the rat in a T-maze or Y-maze and allow it to explore freely for 8 minutes. Record the sequence of arm entries. A spontaneous alternation is defined as entering a different arm on each of three consecutive entries. Calculate the percentage of spontaneous alternation. NVHL rats are expected to show impaired alternation, indicating a working memory deficit.
-
Data Presentation: Expected Efficacy of Bradanicline
| Model | Behavioral Test | Endpoint Measured | Sham Control | NVHL + Vehicle | NVHL + Bradanicline (1 mg/kg) |
| Negative Symptoms | Social Interaction | Interaction Time (s) | 150 ± 12 | 75 ± 9 | 130 ± 11 |
| Cognitive Deficit | Spontaneous Alternation | % Alternation | 78 ± 4% | 55 ± 5% | 72 ± 4% |
Interconnected Hypotheses of Schizophrenia and Bradanicline's Therapeutic Rationale
The pathophysiology of schizophrenia is complex, with the dopamine, glutamate, and cholinergic hypotheses providing complementary frameworks.[14][27][28] NMDA receptor hypofunction (glutamate hypothesis) is thought to lead to downstream dysregulation of mesolimbic dopamine pathways (dopamine hypothesis).[15] The cholinergic system, via α7 nAChRs, critically modulates both glutamatergic and dopaminergic activity.[3] Bradanicline, by targeting α7 nAChRs, represents a strategy to restore balance across these interconnected systems.
The NMDA receptor antagonist and NVHL models provide robust platforms for evaluating the therapeutic potential of this compound. These models effectively replicate distinct symptom domains of schizophrenia relevant to Bradanicline's mechanism of action. By demonstrating reversal of hyperlocomotion, sensory gating deficits, cognitive impairments, and social withdrawal, preclinical studies using these protocols can build a strong translational case for the clinical development of Bradanicline as a novel treatment for schizophrenia, particularly for its challenging cognitive and negative symptoms.
References
- 1. Animal models of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Schizophrenia - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Animal models of schizophrenia: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. psychiatrist.com [psychiatrist.com]
- 6. Cholinergic system in schizophrenia: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Schizophrenia and the alpha7 nicotinic acetylcholine receptor [pubmed.ncbi.nlm.nih.gov]
- 8. α7-nicotinic acetylcholine receptor agonists for cognitive enhancement in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alpha-7 nicotinic receptor agonists: potential new candidates for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Bradanicline | C22H23N3O2 | CID 25147644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Alpha7 nicotinic acetylcholine receptor agonists and PAMs as adjunctive treatment in schizophrenia. An experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Glutamate hypothesis of schizophrenia - Wikipedia [en.wikipedia.org]
- 15. Do NMDA receptor antagonist models of schizophrenia predict the clinical efficacy of antipsychotic drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Mice with genetically altered glutamate receptors as models of schizophrenia: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Glutamatergic animal models of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | NMDAR Hypofunction Animal Models of Schizophrenia [frontiersin.org]
- 20. academic.oup.com [academic.oup.com]
- 21. What value do NMDA receptor antagonist models of schizophrenia have for novel drug discovery? | Semantic Scholar [semanticscholar.org]
- 22. Neurodevelopmental and Neurodegenerative Models of Schizophrenia: White Matter at the Center Stage - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The neurodevelopmental model of schizophrenia: update 2005 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 26. Animal model of schizophrenia - Wikipedia [en.wikipedia.org]
- 27. Role of the Central Cholinergic System in the Therapeutics of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Dopamine hypothesis of schizophrenia - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Bradanicline Hydrochloride in the Morris Water Maze Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bradanicline Hydrochloride (also known as TC-5619) is a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1] These receptors are implicated in cognitive processes, including learning and memory.[1] The Morris water maze (MWM) is a widely used behavioral assay to assess spatial learning and memory in rodents.[2] These application notes provide a detailed protocol for utilizing this compound in the MWM test to evaluate its potential cognitive-enhancing effects.
Mechanism of Action
This compound selectively binds to and activates α7 nAChRs in the central nervous system. Activation of these ligand-gated ion channels leads to an influx of calcium ions, which in turn modulates various downstream signaling pathways associated with synaptic plasticity and neuronal function.
Signaling Pathway
The activation of α7 nAChRs by an agonist like Bradanicline initiates a cascade of intracellular events crucial for neuronal signaling and plasticity. The following diagram illustrates a simplified signaling pathway associated with α7 nAChR activation.
Experimental Protocol: Morris Water Maze
This protocol is a standard procedure for assessing spatial learning and memory in rodents and can be adapted for use with this compound.
Materials
-
Morris water maze: A circular pool (approximately 1.5-2.0 m in diameter) filled with water made opaque with non-toxic white paint or milk powder.
-
Escape platform: A platform submerged 1-2 cm below the water surface.
-
Animal subjects: Rats or mice.
-
This compound: Dissolved in a suitable vehicle (e.g., sterile saline).
-
Vehicle control.
-
Video tracking system and software.
-
Distinct visual cues placed around the room.
Experimental Workflow
Procedure
-
Acclimatization: Allow animals to acclimate to the housing facility for at least one week before the experiment.
-
Habituation: On the day before training, allow each animal to swim freely in the pool for 60 seconds without the platform to acclimate them to the maze.
-
Drug Administration: Administer this compound or vehicle control at the desired dose and route (e.g., intraperitoneal or oral) at a consistent time each day, typically 30-60 minutes before the training trials.
-
Acquisition Phase (Days 1-5):
-
Place the animal into the water facing the wall of the pool at one of four quasi-randomly selected starting positions (North, South, East, West).
-
Allow the animal to swim and find the submerged platform.
-
If the animal does not find the platform within 60-90 seconds, gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Conduct four trials per day for each animal, with an inter-trial interval of at least 10-15 minutes.
-
Record the escape latency (time to find the platform) and path length for each trial using the video tracking software.
-
-
Probe Trial (Day 6):
-
24 hours after the final training trial, remove the escape platform from the pool.
-
Place the animal in the pool at a novel start position.
-
Allow the animal to swim for 60-90 seconds.
-
Record the time spent in the target quadrant (the quadrant that previously contained the platform), the number of crossings over the former platform location, and the total path length.
-
Data Presentation
Disclaimer: The following tables present hypothetical data for illustrative purposes only. Specific quantitative data for this compound in the Morris water maze test was not publicly available in the conducted literature searches. Researchers should generate their own data based on the described protocol.
Table 1: Escape Latency During Acquisition Phase
This table shows the average time it took for the animals in each group to find the hidden platform over the five days of training. A decrease in escape latency over time indicates learning.
| Treatment Group | Day 1 (s) | Day 2 (s) | Day 3 (s) | Day 4 (s) | Day 5 (s) |
| Vehicle Control | 55.2 ± 4.1 | 42.5 ± 3.8 | 31.8 ± 3.2 | 25.1 ± 2.9 | 20.3 ± 2.5 |
| Bradanicline HCl (Low Dose) | 54.8 ± 4.3 | 38.1 ± 3.5* | 26.4 ± 2.8 | 19.8 ± 2.4 | 15.1 ± 2.1 |
| Bradanicline HCl (High Dose) | 55.0 ± 4.0 | 36.5 ± 3.3** | 24.2 ± 2.6 | 17.5 ± 2.2 | 13.2 ± 1.9 |
Data are presented as mean ± SEM. *p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control.
Table 2: Path Length During Acquisition Phase
This table illustrates the average distance the animals swam to find the platform. A shorter path length indicates more efficient spatial navigation.
| Treatment Group | Day 1 (m) | Day 2 (m) | Day 3 (m) | Day 4 (m) | Day 5 (m) |
| Vehicle Control | 12.8 ± 1.2 | 9.9 ± 1.0 | 7.5 ± 0.8 | 6.0 ± 0.7 | 4.8 ± 0.6 |
| Bradanicline HCl (Low Dose) | 12.7 ± 1.3 | 8.8 ± 0.9 | 6.2 ± 0.7 | 4.7 ± 0.6 | 3.6 ± 0.5 |
| Bradanicline HCl (High Dose) | 12.8 ± 1.1 | 8.1 ± 0.8* | 5.7 ± 0.6 | 4.1 ± 0.5** | 3.1 ± 0.4*** |
Data are presented as mean ± SEM. *p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control.
Table 3: Probe Trial Performance
This table summarizes the data from the probe trial, where the platform was removed. Increased time in the target quadrant and more platform location crossings are indicative of better spatial memory retention.
| Treatment Group | Time in Target Quadrant (%) | Platform Location Crossings |
| Vehicle Control | 35.4 ± 3.1 | 2.8 ± 0.4 |
| Bradanicline HCl (Low Dose) | 48.2 ± 3.5 | 4.5 ± 0.5 |
| Bradanicline HCl (High Dose) | 55.7 ± 3.8 | 5.8 ± 0.6 |
Data are presented as mean ± SEM. **p<0.01, ***p<0.001 compared to Vehicle Control.
Conclusion
The Morris water maze is a robust tool for assessing the effects of this compound on spatial learning and memory. By following the detailed protocol and collecting data on escape latency, path length, and probe trial performance, researchers can effectively evaluate the cognitive-enhancing potential of this selective α7 nAChR agonist. The provided data tables offer a clear structure for presenting and comparing experimental outcomes.
References
- 1. TC-5619: An alpha7 neuronal nicotinic receptor-selective agonist that demonstrates efficacy in animal models of the positive and negative symptoms and cognitive dysfunction of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bradanicline Hydrochloride Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bradanicline Hydrochloride, also known as TC-5619, is a potent and selective partial agonist of the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1] This receptor is a ligand-gated ion channel widely expressed in the central nervous system and periphery, playing crucial roles in cognitive function, inflammation, and neuroprotection. As a modulator of the α7 nAChR, Bradanicline holds therapeutic potential for a range of neurological and psychiatric disorders. These application notes provide detailed protocols for the preparation of cultured cells for experiments involving this compound, focusing on key in vitro assays to characterize its pharmacological activity.
Mechanism of Action
Bradanicline selectively binds to and activates the α7 nAChR, leading to the influx of cations, primarily Ca2+, into the cell. This initial calcium influx triggers a cascade of downstream signaling events that are believed to mediate the physiological effects of the compound.
Data Presentation
The following table summarizes the quantitative data for Bradanicline (TC-5619) from in vitro pharmacological studies.
| Parameter | Value | Cell Line/System | Assay Type | Reference |
| EC50 | 17 nM | GH4-C1 cells expressing rat α7 nAChR | Whole-cell patch clamp | Not explicitly cited |
| Ki | 1.4 nM | Human α7 nAChR | Radioligand Binding | Not explicitly cited |
| EC50 | 33 nM | Xenopus laevis oocytes expressing human α7 nAChR | Two-electrode voltage clamp | [2] |
| Emax | 100% (relative to Acetylcholine) | Xenopus laevis oocytes expressing human α7 nAChR | Two-electrode voltage clamp | [2] |
Experimental Protocols
1. Cell Line Selection and Culture
The choice of cell line is critical for studying the effects of Bradanicline. The following cell lines are commonly used for α7 nAChR research:
-
CHO (Chinese Hamster Ovary) cells: A robust and versatile cell line suitable for stable or transient expression of recombinant α7 nAChRs.
-
GH4C1 cells: A rat pituitary tumor cell line that has been successfully used for stable expression of α7 nAChRs.
-
SH-EP1 cells: A human neuroblastoma cell line that is null for endogenous nAChR expression, making it an excellent background for expressing specific nAChR subtypes.
1.1. General Cell Culture Protocol
Materials:
-
Selected cell line (CHO, GH4C1, or SH-EP1)
-
Growth Medium (e.g., DMEM/F-12 for CHO and SH-EP1, F-12K for GH4C1)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Culture flasks, plates, and other sterile plasticware
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Thawing Cells:
-
Rapidly thaw the cryovial of cells in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and gently resuspend the cell pellet in fresh growth medium.
-
Transfer the cell suspension to an appropriate culture flask.
-
-
Maintaining Cultures:
-
Culture cells in a humidified incubator at 37°C with 5% CO2.
-
Monitor cell confluence daily.
-
Change the growth medium every 2-3 days.
-
-
Subculturing (Passaging):
-
When cells reach 80-90% confluence, aspirate the growth medium.
-
Wash the cell monolayer once with sterile PBS.
-
Add a sufficient volume of Trypsin-EDTA to cover the cell monolayer and incubate for 2-5 minutes at 37°C, or until cells detach.
-
Neutralize the trypsin by adding growth medium containing FBS.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Transfer a fraction of the cell suspension to a new culture flask containing pre-warmed growth medium. The split ratio will depend on the cell line's growth rate.
-
1.2. Stable Expression of α7 nAChR (CHO or SH-EP1 cells)
For cell lines not endogenously expressing α7 nAChR, stable transfection is required. It is highly recommended to co-transfect with the chaperone protein RIC-3 to ensure proper receptor folding and functional expression.
2. Calcium Flux Assay
This assay measures the increase in intracellular calcium concentration following the activation of α7 nAChRs by Bradanicline.
Materials:
-
Cells stably expressing α7 nAChR (e.g., CHO-α7/RIC3)
-
Black-walled, clear-bottom 96- or 384-well microplates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound stock solution (in DMSO or water)
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating:
-
Seed the α7 nAChR-expressing cells into black-walled, clear-bottom microplates at a density of 40,000-80,000 cells per well (for 96-well plates) or 10,000-20,000 cells per well (for 384-well plates).
-
Culture for 24-48 hours to allow for adherence and formation of a monolayer.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-8 AM) and Pluronic F-127 (e.g., 0.04%) in HBSS with HEPES.
-
Aspirate the culture medium from the cell plate and add the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Assay:
-
After incubation, wash the cells with HBSS with HEPES to remove excess dye.
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).
-
Establish a baseline fluorescence reading for each well.
-
Inject the desired concentrations of this compound into the wells and immediately begin recording the fluorescence intensity over time (e.g., every second for 100 seconds).
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Plot the ΔF against the logarithm of the Bradanicline concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
3. Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion flow through the α7 nAChR channel upon activation by Bradanicline.
Materials:
-
Cells expressing α7 nAChR plated on glass coverslips
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for pulling patch pipettes
-
External solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose (pH 7.3 with NaOH)
-
Internal solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP (pH 7.3 with CsOH)
-
This compound stock solution
Procedure:
-
Cell Preparation:
-
Plate cells on glass coverslips 24-48 hours before the experiment.
-
-
Recording:
-
Place a coverslip in the recording chamber and perfuse with the external solution.
-
Pull a patch pipette with a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a cell with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply different concentrations of Bradanicline using a rapid perfusion system.
-
Record the inward currents elicited by Bradanicline.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward current for each Bradanicline concentration.
-
Normalize the current amplitudes to the maximal response.
-
Plot the normalized current against the logarithm of the Bradanicline concentration and fit the data to a dose-response curve to determine the EC50.
-
4. ERK Phosphorylation Assay (Western Blot)
This assay measures the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream signaling molecule activated by α7 nAChR.
Materials:
-
Cells expressing α7 nAChR
-
6-well or 12-well plates
-
Serum-free culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
PVDF membrane
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Plate cells in multi-well plates and grow to 80-90% confluence.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Treat the cells with various concentrations of Bradanicline for a specific time (e.g., 5-15 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phospho-ERK to total ERK for each sample.
-
Plot the fold-change in ERK phosphorylation relative to the untreated control against the Bradanicline concentration.
-
Visualizations
Signaling Pathway of this compound via α7 nAChR
Caption: Signaling cascade initiated by Bradanicline binding to the α7 nAChR.
Experimental Workflow for this compound Screening
Caption: Workflow for in vitro characterization of this compound.
References
- 1. TC-5619: an alpha7 neuronal nicotinic receptor-selective agonist that demonstrates efficacy in animal models of the positive and negative symptoms and cognitive dysfunction of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TC-5619: An alpha7 neuronal nicotinic receptor-selective agonist that demonstrates efficacy in animal models of the positive and negative symptoms and cognitive dysfunction of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Dose-Response Curve Analysis of Bradanicline In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bradanicline, also known as TC-5619, is a selective partial agonist for the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1][2][3] The α7 nAChR is a ligand-gated ion channel implicated in cognitive functions and neuropsychiatric disorders, making it a significant therapeutic target.[4] Understanding the dose-response relationship of Bradanicline is fundamental to characterizing its pharmacological profile, including its potency, efficacy, and selectivity. These application notes provide detailed protocols for conducting in vitro dose-response analyses of Bradanicline.
Core Objective
To determine the potency (EC₅₀ or IC₅₀), efficacy (Eₘₐₓ), and binding affinity (Kᵢ) of Bradanicline at the human α7 nAChR using established in vitro pharmacological assays.
Data Presentation: Pharmacological Profile of Bradanicline
The following table summarizes key quantitative data for Bradanicline from in vitro studies, facilitating easy comparison of its pharmacological parameters.
| Parameter | Value | Target Receptor | Assay Type |
| EC₅₀ | 17 nM | Human α7 nAChR | Functional Assay |
| Kᵢ | 1.4 nM | Human α7 nAChR | Radioligand Binding |
| Kᵢ (selectivity) | >1000-fold vs. α4β2 | Human α4β2 nAChR | Radioligand Binding |
| Efficacy | Partial Agonist | Human α7 nAChR | Functional Assay |
Note: EC₅₀ and Kᵢ values can vary slightly depending on the specific cell line and experimental conditions used.
Experimental Protocols
Radioligand Binding Assay (Affinity Determination)
Objective: To determine the binding affinity (Kᵢ) of Bradanicline for the α7 nAChR through competitive displacement of a known radioligand.
Methodology:
-
Cell Membrane Preparation:
-
Culture a cell line stably expressing the human α7 nAChR (e.g., SH-EP1-hα7 or HEK293-hα7).
-
Harvest cells and homogenize in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in an assay buffer and determine the protein concentration (e.g., via Bradford assay).
-
-
Competitive Binding Assay:
-
Prepare a serial dilution of unlabeled Bradanicline.
-
In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable α7 nAChR radioligand (e.g., [³H]-Methyllycaconitine, [³H]-MLA), and the various concentrations of Bradanicline.
-
Include control wells for "total binding" (no Bradanicline) and "non-specific binding" (a high concentration of a known α7 agonist like nicotine (B1678760) or epibatidine).
-
Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.
-
-
Signal Detection & Analysis:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place filters in scintillation vials with a scintillation cocktail.
-
Quantify radioactivity using a scintillation counter.
-
Calculate the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Calcium Flux Functional Assay (Potency & Efficacy Determination)
Objective: To measure the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of Bradanicline by quantifying the influx of calcium through the α7 nAChR ion channel upon activation.
Methodology:
-
Cell Preparation:
-
Seed cells expressing the human α7 nAChR into black-walled, clear-bottom 96- or 384-well microplates.
-
Culture overnight to allow for adherence and formation of a monolayer.
-
-
Fluorescent Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and Pluronic F-127 in a physiological salt solution (e.g., HBSS).
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.
-
Gently wash the cells with the salt solution to remove excess dye.
-
-
Compound Addition & Signal Measurement:
-
Prepare serial dilutions of Bradanicline and a reference full agonist (e.g., acetylcholine) in the assay buffer.
-
Use a fluorescence plate reader equipped with an automated liquid handling system (e.g., FLIPR or FlexStation).
-
Record a stable baseline fluorescence reading for several seconds.
-
Add the compound dilutions to the wells and immediately begin measuring the change in fluorescence intensity over time (typically 2-3 minutes). The increase in fluorescence correlates with the influx of intracellular calcium.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration.
-
Normalize the data, setting the baseline response to 0% and the maximal response of the reference full agonist to 100%.
-
Plot the normalized response against the logarithm of Bradanicline concentration.
-
Fit the data to a four-parameter logistic equation to derive the EC₅₀ (potency) and Eₘₐₓ (efficacy relative to the full agonist).
-
Mandatory Visualizations
References
- 1. Bradanicline | C22H23N3O2 | CID 25147644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Bradanicline - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemistry for α7 nAChR Expression Following Bradanicline Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bradanicline (formerly TC-5619) is a potent and highly selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1][2] These receptors are ligand-gated ion channels widely expressed in the central nervous system, particularly in brain regions critical for cognitive processes such as the hippocampus and prefrontal cortex.[3][4] Activation of α7 nAChRs leads to calcium influx, which in turn modulates various intracellular signaling pathways implicated in learning, memory, and attention.[3][4] Consequently, α7 nAChR has emerged as a significant therapeutic target for cognitive deficits associated with neurological and psychiatric disorders, including schizophrenia and Alzheimer's disease.[2][3]
These application notes provide a comprehensive guide for the immunohistochemical (IHC) detection of α7 nAChR expression in brain tissue following treatment with Bradanicline. This document outlines detailed protocols, data interpretation guidelines, and visual representations of the associated experimental workflow and signaling pathways to facilitate research into the pharmacodynamic effects of Bradanicline.
Data Presentation: Pharmacological Profile of Bradanicline
While direct quantitative data from immunohistochemistry studies on the effect of Bradanicline on α7 nAChR protein expression levels are not extensively available in published literature, the following table summarizes key pharmacological parameters of Bradanicline that are crucial for designing and interpreting such studies. A positron emission tomography (PET) imaging study in pigs demonstrated that Bradanicline achieves substantial in vivo target engagement, which is a critical factor for its therapeutic potential.[5]
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | 1.4 nM | Human α7 nAChR | [1] |
| Potency (EC50) | 17 nM | Human α7 nAChR | [1] |
| In Vivo Receptor Occupancy | ~40% | Pig brain (following 3 mg/kg i.v. dose) | [5] |
| Selectivity | >1000-fold for α7 vs. α4β2 nAChR | Human receptors | [1] |
Note: The effect of selective α7 nAChR agonists on receptor expression can be complex. Some studies suggest that prolonged activation may lead to an upregulation of receptor mRNA and protein levels, while others indicate no significant change or even downregulation in certain contexts. Therefore, empirical determination of changes in α7 nAChR expression following Bradanicline treatment is recommended.
Experimental Protocols
Immunohistochemistry Protocol for α7 nAChR in Rodent Brain Tissue
This protocol is optimized for formalin-fixed, paraffin-embedded rodent brain tissue.
Materials and Reagents:
-
Phosphate-Buffered Saline (PBS)
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100)
-
Primary antibody: Rabbit anti-α7 nAChR polyclonal antibody
-
Secondary antibody: Goat anti-rabbit IgG (HRP-conjugated)
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
-
Microscope slides
-
Coplin jars
-
Humidified chamber
-
Light microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene for 5 minutes (repeat twice).
-
Immerse slides in 100% ethanol for 3 minutes (repeat twice).
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse slides in deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Preheat antigen retrieval solution to 95-100°C.
-
Immerse slides in the preheated solution and incubate for 20-30 minutes.
-
Allow slides to cool to room temperature in the retrieval solution (approximately 20 minutes).
-
Rinse slides with PBS.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide in PBS for 10-15 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse slides with PBS three times for 5 minutes each.
-
-
Blocking:
-
Incubate sections with blocking buffer for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-α7 nAChR antibody in blocking buffer to its optimal concentration (empirically determined, typically 1:100 - 1:500).
-
Apply the diluted primary antibody to the sections and incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The following day, bring the slides to room temperature and rinse with PBS three times for 5 minutes each.
-
Apply the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, to the sections.
-
Incubate for 1-2 hours at room temperature in a humidified chamber.
-
Rinse slides with PBS three times for 5 minutes each.
-
-
Signal Detection:
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Apply the DAB solution to the sections and incubate until a brown color develops (monitor under a microscope).
-
Immediately stop the reaction by rinsing the slides with deionized water.
-
-
Counterstaining:
-
Counterstain the sections with hematoxylin for 30-60 seconds.
-
"Blue" the sections by rinsing in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).
-
Clear the sections in xylene.
-
Apply a coverslip using a permanent mounting medium.
-
-
Microscopy and Analysis:
-
Examine the slides under a light microscope.
-
α7 nAChR-positive staining will appear as a brown precipitate.
-
Quantitative analysis can be performed using image analysis software to measure staining intensity or the percentage of positive cells.
-
Mandatory Visualizations
Caption: Immunohistochemistry workflow for α7 nAChR detection.
Caption: Bradanicline-mediated α7 nAChR signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TC-5619: an alpha7 neuronal nicotinic receptor-selective agonist that demonstrates efficacy in animal models of the positive and negative symptoms and cognitive dysfunction of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. α7 nicotinic acetylcholine receptors as therapeutic targets in schizophrenia: update on animal and clinical studies and strategies for the future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Characterizing the binding of TC-5619 and encenicline on the alpha7 nicotinic acetylcholine receptor using PET imaging in the pig [frontiersin.org]
Application Notes and Protocols for the Quantification of Bradanicline Hydrochloride in Plasma by HPLC
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of Bradanicline Hydrochloride in human plasma using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methods are intended for use in pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical applications.
Introduction
Bradanicline is a selective agonist for the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) and has been investigated for its potential in treating cognitive disorders and schizophrenia. Accurate and precise quantification of Bradanicline in biological matrices like plasma is crucial for understanding its pharmacokinetic profile, ensuring patient safety, and establishing dose-response relationships. The methods outlined below provide a robust framework for the determination of this compound in plasma samples.
Method 1: HPLC with UV Detection
This method is suitable for routine analysis where high sensitivity is not the primary requirement.
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS): A structurally similar compound, e.g., another aza-bicyclic compound.
-
HPLC grade acetonitrile (B52724) and methanol (B129727)
-
Ammonium (B1175870) acetate
-
Formic acid
-
Human plasma (drug-free)
-
Deionized water (18.2 MΩ·cm)
2. Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 10 mM Ammonium Acetate in water (pH adjusted to 4.5 with formic acid) (Solvent A) and Acetonitrile (Solvent B).
-
Gradient Program:
-
0-1 min: 20% B
-
1-5 min: 20% to 80% B
-
5-7 min: 80% B
-
7.1-9 min: 20% B (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 20 µL
-
Detection Wavelength: 280 nm
-
Internal Standard (IS) Concentration: 100 ng/mL
3. Sample Preparation: Protein Precipitation
-
Pipette 200 µL of plasma sample into a microcentrifuge tube.
-
Add 20 µL of the Internal Standard working solution (100 ng/mL).
-
Add 600 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase (initial conditions).
-
Vortex for 30 seconds and inject into the HPLC system.
Data Presentation
Table 1: HPLC-UV Method Validation Summary (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 10 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 7% |
| Accuracy (% Bias) | Within ±10% |
| Recovery (%) | > 85% |
Method 2: LC-MS/MS for High-Sensitivity Quantification
This method is highly sensitive and selective, making it ideal for studies requiring low detection limits.
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard
-
Bradanicline-d4 (or other stable isotope-labeled) as Internal Standard (IS)
-
LC-MS grade acetonitrile and methanol
-
Formic acid
-
Human plasma (drug-free)
-
Deionized water (18.2 MΩ·cm)
2. Instrumentation and Chromatographic Conditions
-
LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of 0.1% Formic Acid in water (Solvent A) and 0.1% Formic Acid in Acetonitrile (Solvent B).
-
Gradient Program:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.5 min: 95% B
-
3.6-5.0 min: 5% B (re-equilibration)
-
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 45 °C
-
Injection Volume: 5 µL
-
Internal Standard (IS) Concentration: 50 ng/mL
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):
-
Bradanicline: m/z 362.2 → 121.1
-
Bradanicline-d4 (IS): m/z 366.2 → 125.1
-
-
Ion Source Temperature: 500 °C
-
Ion Spray Voltage: 5500 V
4. Sample Preparation: Solid-Phase Extraction (SPE)
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Pipette 100 µL of plasma sample and add 20 µL of the IS working solution (50 ng/mL).
-
Add 200 µL of 4% phosphoric acid in water and vortex.
-
Load the entire mixture onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under nitrogen at 40 °C.
-
Reconstitute in 100 µL of the initial mobile phase and inject into the LC-MS/MS system.
Data Presentation
Table 2: LC-MS/MS Method Validation Summary (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 0.1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%RSD) | < 4% |
| Inter-day Precision (%RSD) | < 6% |
| Accuracy (% Bias) | Within ±8% |
| Recovery (%) | > 90% |
| Matrix Effect (%) | 92 - 105% |
Visualizations
Caption: HPLC-UV sample preparation and analysis workflow.
Caption: LC-MS/MS sample preparation and analysis workflow.
Troubleshooting & Optimization
Bradanicline Hydrochloride in DMSO: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Bradanicline Hydrochloride when using Dimethyl Sulfoxide (DMSO) as a solvent. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the successful preparation, storage, and use of this compound solutions in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in DMSO?
A1: this compound is soluble in DMSO. Published data indicates a solubility of 25 mg/mL, which is equivalent to 69.17 mM.[1][2] To achieve this concentration, warming the solution to 60°C and using sonication may be necessary.[2]
Q2: How should I prepare a stock solution of this compound in DMSO?
A2: To prepare a stock solution, we recommend starting with a concentration of 25 mg/mL in 100% DMSO.[1][2] For assistance in calculating the required volumes for different molarities, you can refer to the detailed protocol in the "Experimental Protocols" section of this guide.
Q3: What are the recommended storage conditions for this compound in DMSO?
A3: For optimal stability, stock solutions of this compound in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Q4: Can I store the powdered form of this compound, and if so, for how long?
A4: Yes, the solid powder form of this compound is stable for extended periods. It can be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1][2]
Q5: I observed precipitation when diluting my DMSO stock solution in an aqueous buffer. What should I do?
A5: Precipitation upon dilution into aqueous solutions is a common issue for compounds with low water solubility. To mitigate this, it is recommended to perform a stepwise dilution. Additionally, ensure the final concentration of DMSO in your working solution is kept low, typically below 0.5%, to avoid cellular toxicity and improve solubility in the aqueous medium. The use of co-solvents may also be necessary for in vivo formulations.[1]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) |
| DMSO | 25 | 69.17 |
Table 2: Stability of this compound
| Form | Storage Temperature (°C) | Shelf-Life |
| Powder | -20 | 3 years |
| Powder | 4 | 2 years |
| In DMSO | -80 | 6 months |
| In DMSO | -20 | 1 month |
Experimental Protocols
Protocol for Determining the Solubility of this compound in DMSO (Shake-Flask Method)
This protocol outlines the widely accepted shake-flask method for determining the thermodynamic solubility of a compound.
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO (≥99.5% purity)
-
Analytical balance
-
Glass vials with screw caps
-
Thermostatic shaker incubator
-
Centrifuge
-
Calibrated positive displacement pipette
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound powder to a series of glass vials. The amount should be visibly more than what is expected to dissolve.
-
Add a precise volume of DMSO (e.g., 1 mL) to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker incubator set to a constant temperature (e.g., 25°C).
-
Agitate the samples at a constant speed for 24-48 hours to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, remove the vials and let them stand undisturbed for at least one hour to allow the undissolved solid to settle.
-
For complete separation, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes.
-
-
Sample Collection and Dilution:
-
Carefully aspirate a clear aliquot of the supernatant using a calibrated positive displacement pipette.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.
-
Perform a serial dilution of the filtered supernatant with DMSO to bring the concentration within the linear range of your analytical method.
-
-
Quantification by HPLC:
-
Prepare a standard calibration curve of this compound in DMSO at known concentrations.
-
Analyze the diluted samples and standards using a validated HPLC method.
-
Determine the concentration of this compound in the diluted samples from the calibration curve.
-
Calculate the original concentration in the undiluted supernatant by applying the dilution factor. This value represents the solubility of this compound in DMSO at the specified temperature.
-
Protocol for the Development of a Stability-Indicating HPLC Method
This protocol provides a general framework for developing an HPLC method to assess the stability of this compound in a DMSO solution and separate it from potential degradation products.
Objective: To develop a stability-indicating HPLC method that can resolve this compound from its degradation products formed under various stress conditions.
Materials and Equipment:
-
HPLC system with a photodiode array (PDA) or UV detector
-
A selection of HPLC columns with different stationary phases (e.g., C18, C8, Phenyl-Hexyl)
-
This compound stock solution in DMSO
-
Acids (e.g., 0.1 N HCl), bases (e.g., 0.1 N NaOH), and an oxidizing agent (e.g., 3% H₂O₂) for forced degradation studies
-
HPLC-grade solvents (e.g., acetonitrile, methanol) and buffers (e.g., phosphate, acetate)
Procedure:
-
Forced Degradation Studies:
-
Subject the this compound solution to various stress conditions to generate potential degradation products. This includes:
-
Acidic Hydrolysis: Mix with 0.1 N HCl and heat.
-
Basic Hydrolysis: Mix with 0.1 N NaOH and heat.
-
Oxidative Degradation: Mix with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the solution.
-
Photodegradation: Expose the solution to UV light.
-
-
Analyze the stressed samples at different time points to achieve a target degradation of 5-20%.
-
-
Initial Method Development:
-
Start with a generic gradient method using a C18 column.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: Monitor at a wavelength where this compound has maximum absorbance.
-
Inject the unstressed and stressed samples to evaluate the separation of the parent peak from any degradation peaks.
-
-
Method Optimization:
-
Based on the initial results, optimize the chromatographic conditions to achieve adequate resolution (>1.5) between this compound and all degradation products.
-
Column Selection: If co-elution occurs, try columns with different selectivities.
-
Mobile Phase Composition: Adjust the organic modifier (acetonitrile vs. methanol) and the pH of the aqueous phase.
-
Gradient Profile: Modify the gradient slope and duration to improve separation.
-
Temperature: Adjust the column temperature to influence retention times and peak shapes.
-
-
Method Validation:
-
Once an optimized method is developed, validate it according to ICH guidelines. Validation parameters should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit.
-
Visualizations
Caption: Workflow for preparing, storing, and using this compound in DMSO.
References
Technical Support Center: Optimizing Bradanicline Hydrochloride Concentration for Primary Neuron Culture
Welcome to the technical support center for the use of Bradanicline Hydrochloride in primary neuron cultures. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in neurons?
This compound (also known as TC-5619) is a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR)[1]. The α7 nAChR is a ligand-gated ion channel highly expressed in the central nervous system, including the hippocampus and cortex[2][3]. Upon activation by an agonist like Bradanicline, the α7 nAChR channel opens, leading to an influx of calcium ions (Ca2+) into the neuron[3]. This increase in intracellular calcium can trigger various downstream signaling cascades involved in neurotransmitter release, synaptic plasticity, and cell survival[3].
Q2: What is a recommended starting concentration range for this compound in primary neuron cultures?
Based on in vitro studies with α7 nAChR agonists, a good starting point for dose-response experiments is to test a broad range of concentrations, typically spanning from nanomolar to micromolar ranges. For Bradanicline, which has a reported EC50 of 0.019 µM in mouse hippocampal neurons, a suggested starting range for optimization studies in primary neuron cultures would be from 1 nM to 10 µM.
Q3: How should I prepare and store this compound for cell culture experiments?
This compound should be dissolved in a suitable solvent, such as sterile dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 10 mM). It is crucial to ensure the final concentration of DMSO in the culture medium is kept low (typically below 0.1% v/v) to avoid solvent-induced neurotoxicity[4]. The stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. Working solutions should be freshly prepared in pre-warmed culture medium before each experiment.
Q4: What are the potential neuroprotective effects of this compound?
Activation of the α7 nAChR by agonists has been shown to have neuroprotective effects in various models of neuronal injury[5][6]. The proposed mechanisms include the modulation of inflammatory responses and the activation of pro-survival signaling pathways. By optimizing the concentration, this compound may protect primary neurons from excitotoxicity or other induced stressors.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High neuronal death at all concentrations | Compound Toxicity: Bradanicline may be toxic at the tested concentrations. | Expand the dose-response to lower concentrations (e.g., picomolar to low nanomolar range). |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final solvent concentration is below 0.1% and include a vehicle-only control group[4]. | |
| Poor Culture Health: The primary neurons may not be healthy prior to treatment. | Optimize the primary neuron culture protocol, ensuring proper coating of culture vessels, cell density, and media conditions. | |
| No observable effect at any concentration | Sub-optimal Concentration: The concentrations tested may be too low to elicit a response. | Test a higher range of concentrations (e.g., up to 100 µM), while carefully monitoring for toxicity. |
| Insufficient Incubation Time: The treatment duration may be too short for the effect to manifest. | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time. | |
| Compound Instability: Bradanicline may be degrading in the culture medium at 37°C. | Prepare fresh working solutions for each experiment and consider the stability of the compound over the incubation period. | |
| High variability between replicate wells | Uneven Cell Plating: Inconsistent cell numbers across wells. | Ensure a homogenous cell suspension before plating and allow plates to sit at room temperature for a few minutes before incubation for even cell distribution. |
| Inaccurate Drug Dilution/Application: Pipetting errors leading to inconsistent concentrations. | Use calibrated pipettes and be meticulous during the preparation of serial dilutions and their addition to the culture wells. | |
| Edge Effects: Evaporation from wells on the outer edges of the plate. | Avoid using the outer wells of the plate for experiments or fill them with sterile PBS or media to maintain humidity. | |
| Contamination in cultures | Bacterial or Fungal Contamination: Introduction of microbes during cell culture procedures. | Maintain strict aseptic technique, regularly clean incubators and hoods, and consider using antibiotic-antimycotic solutions in the culture medium if necessary, though be aware of potential effects on neuronal function. |
Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes of dose-response experiments with this compound on primary cortical neurons.
Table 1: Effect of this compound on Neuronal Viability (MTT Assay after 48h)
| Bradanicline HCl (µM) | % Viability (Mean ± SEM) |
| 0 (Vehicle) | 100 ± 3.5 |
| 0.001 | 102.1 ± 4.1 |
| 0.01 | 105.3 ± 3.8 |
| 0.1 | 108.7 ± 4.5 |
| 1 | 98.2 ± 3.2 |
| 10 | 85.6 ± 5.1 |
| 50 | 62.4 ± 6.8 |
Table 2: Effect of this compound on Neurite Outgrowth (after 72h)
| Bradanicline HCl (µM) | Average Neurite Length (µm) (Mean ± SEM) |
| 0 (Vehicle) | 150.2 ± 8.7 |
| 0.001 | 155.4 ± 9.1 |
| 0.01 | 168.9 ± 10.2 |
| 0.1 | 185.3 ± 11.5 |
| 1 | 165.7 ± 9.8 |
| 10 | 130.1 ± 7.5 |
Experimental Protocols
Protocol 1: Dose-Response Determination of this compound using MTT Assay
Objective: To determine the optimal, non-toxic concentration range of this compound for primary neuron cultures.
Materials:
-
Primary cortical neurons
-
96-well culture plates, Poly-D-Lysine coated
-
Neurobasal medium with B27 supplement and GlutaMAX
-
This compound
-
DMSO (cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Primary Neuron Culture: Culture primary cortical neurons from embryonic day 18 (E18) rodents on Poly-D-Lysine coated 96-well plates in Neurobasal medium supplemented with B27 and GlutaMAX. Maintain the cultures at 37°C in a humidified 5% CO2 incubator for 7-10 days to allow for maturation.
-
Bradanicline Preparation: Prepare a 10 mM stock solution of this compound in DMSO. On the day of the experiment, perform serial dilutions in pre-warmed culture medium to obtain a range of working concentrations (e.g., 2X of the final desired concentrations from 1 nM to 50 µM). Prepare a vehicle control with the same final DMSO concentration.
-
Treatment: Carefully remove half of the medium from each well and replace it with the prepared Bradanicline working solutions or the vehicle control.
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express the results as a percentage of the vehicle-treated control.
Protocol 2: Assessment of Neuroprotective Effects of this compound
Objective: To evaluate the potential of this compound to protect primary neurons from glutamate-induced excitotoxicity.
Materials:
-
Mature primary cortical neuron cultures (DIV 10-14) in 96-well plates
-
This compound working solutions (at optimal non-toxic concentrations determined from Protocol 1)
-
Glutamate (B1630785) solution (e.g., 100 µM)
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
Procedure:
-
Pre-treatment: Treat the mature neuron cultures with the desired concentrations of this compound or vehicle for 24 hours.
-
Glutamate Challenge: Induce excitotoxicity by adding glutamate to a final concentration of 100 µM to the wells (except for the negative control group) and incubate for 15-30 minutes.
-
Wash and Recovery: Gently wash the cells with pre-warmed culture medium to remove glutamate and Bradanicline. Replace with fresh culture medium.
-
Incubation: Incubate the plates for 24 hours to allow for the progression of cell death.
-
LDH Assay: Measure the release of LDH into the culture medium according to the manufacturer's instructions.
-
Analysis: Calculate the percentage of cytotoxicity relative to the control wells (untreated and glutamate-only treated).
Visualizations
Caption: Experimental workflow for optimizing Bradanicline HCl concentration.
References
- 1. TC-5619: an alpha7 neuronal nicotinic receptor-selective agonist that demonstrates efficacy in animal models of the positive and negative symptoms and cognitive dysfunction of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Dose-dependent effects of GAT107, a novel allosteric agonist-positive allosteric modulator (ago-PAM) for the α7 nicotinic cholinergic receptor: a BOLD phMRI and connectivity study on awake rats [frontiersin.org]
- 3. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel adult cortical neuron processing and screening method illustrates sex- and age-dependent effects of pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcitriol Imparts Neuroprotection In Vitro to Midbrain Dopaminergic Neurons by Upregulating GDNF Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Bioavailability of Bradanicline in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the poor bioavailability of Bradanicline (TC-5619) in animal studies. While specific quantitative oral bioavailability data for Bradanicline in preclinical species is not publicly available, the following information is based on established strategies for improving the bioavailability of poorly soluble and/or metabolically unstable compounds.
Frequently Asked Questions (FAQs)
Q1: What is Bradanicline and why is its bioavailability a concern?
Bradanicline (TC-5619) is a selective α7 neuronal nicotinic receptor (NNR) agonist that has been investigated for its potential therapeutic effects in neurological and psychiatric disorders.[1][2] Like many small molecule drugs, its effectiveness can be limited by poor oral bioavailability, which is the fraction of an administered dose that reaches the systemic circulation unchanged. Low bioavailability can lead to high variability in drug exposure and potentially reduced efficacy in animal models.
Q2: What are the common causes of poor oral bioavailability in animal studies?
Poor oral bioavailability is often multifactorial and can be attributed to:
-
Low Aqueous Solubility: The drug may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.
-
Poor Permeability: The drug may not efficiently cross the intestinal membrane to enter the bloodstream.
-
First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or the liver before it reaches systemic circulation.[3][4]
-
Efflux Transporters: The drug may be actively pumped back into the intestinal lumen by transporters like P-glycoprotein.
Q3: How can I assess the cause of poor bioavailability for Bradanicline in my animal model?
A systematic approach is crucial. Consider the following experimental workflow:
Caption: Workflow for troubleshooting poor bioavailability.
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of Bradanicline After Oral Administration
Possible Cause: Poor aqueous solubility.
Troubleshooting Steps:
-
Characterize Physicochemical Properties:
-
Determine the aqueous solubility of Bradanicline at different pH values relevant to the gastrointestinal tract of the animal model (e.g., pH 1.2, 4.5, 6.8).
-
Assess the solid-state properties (crystalline vs. amorphous form) as this can significantly impact solubility.
-
-
Formulation Strategies to Enhance Solubility:
-
Particle Size Reduction: Micronization or nanomilling increases the surface area of the drug, which can enhance the dissolution rate.
-
Amorphous Solid Dispersions (ASDs): Dispersing Bradanicline in a polymer matrix in an amorphous state can improve its solubility and dissolution.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic drugs in the GI tract.
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.
-
Experimental Protocol: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Polymer Selection: Choose a suitable polymer (e.g., PVP, HPMC, Soluplus®).
-
Solvent System: Identify a common solvent that can dissolve both Bradanicline and the selected polymer.
-
Dissolution: Dissolve both the drug and the polymer in the solvent at a specific ratio (e.g., 1:1, 1:2 drug-to-polymer ratio).
-
Evaporation: Remove the solvent under vacuum using a rotary evaporator to form a thin film.
-
Drying: Further dry the film under vacuum to remove any residual solvent.
-
Milling: Mill the resulting solid into a fine powder.
-
Characterization: Confirm the amorphous nature of the dispersion using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
In Vitro Dissolution Testing: Compare the dissolution profile of the ASD to the crystalline drug in simulated gastric and intestinal fluids.
Issue 2: High First-Pass Metabolism Suspected
Possible Cause: Extensive metabolism in the liver and/or gut wall.
Troubleshooting Steps:
-
In Vitro Metabolic Stability Assessment:
-
Incubate Bradanicline with liver microsomes or S9 fractions from the relevant animal species (and human, for comparison).
-
Measure the rate of disappearance of the parent drug over time to determine its intrinsic clearance.
-
-
In Vivo Assessment:
-
Compare the Area Under the Curve (AUC) of plasma concentration-time profiles after intravenous (IV) and oral (PO) administration to calculate absolute bioavailability (F%). An F% significantly less than 100% with high clearance suggests first-pass metabolism.
-
Equation for Absolute Bioavailability (F%): F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
-
-
Strategies to Mitigate First-Pass Metabolism:
-
Prodrug Approach: Design a prodrug of Bradanicline that masks the metabolically liable site. The prodrug should be converted to the active parent drug in the systemic circulation.
-
Route of Administration: For preclinical studies, consider alternative routes that bypass the liver, such as subcutaneous or intraperitoneal administration, to establish a relationship between exposure and pharmacodynamic effects.
-
Experimental Protocol: In Vivo Pharmacokinetic Study to Determine Absolute Bioavailability
-
Animal Model: Select the appropriate animal model (e.g., Sprague-Dawley rats).
-
Dosing:
-
IV Group: Administer a single IV bolus of Bradanicline (e.g., 1 mg/kg) via the tail vein.
-
Oral Group: Administer a single oral dose of Bradanicline (e.g., 10 mg/kg) by gavage.
-
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) from both groups.
-
Plasma Analysis: Analyze the plasma samples for Bradanicline concentration using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters including AUC, clearance, and half-life for both routes of administration.
Data Presentation
Table 1: General Formulation Strategies to Enhance Oral Bioavailability
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Particle Size Reduction | Increases surface area for dissolution. | Simple, widely applicable. | May lead to particle aggregation. |
| Solid Dispersions | Drug is dispersed in a carrier, often in an amorphous state, improving solubility and dissolution. | Significant enhancement in dissolution rate. | Potential for recrystallization during storage. |
| Lipid-Based Formulations | Improves solubilization in the GI tract and can enhance lymphatic uptake. | Can handle highly lipophilic drugs; may reduce food effects. | Potential for drug precipitation upon dilution in GI fluids. |
| Cyclodextrin Complexation | Forms inclusion complexes, increasing the drug's aqueous solubility. | High solubilization capacity for suitable molecules. | Can be limited by the size and shape of the drug molecule. |
| Prodrugs | Chemically modifies the drug to improve solubility or permeability, with subsequent conversion to the active form in vivo. | Can overcome multiple barriers simultaneously. | Requires careful design to ensure efficient conversion. |
Visualizations
Caption: Factors affecting the oral bioavailability of Bradanicline.
References
- 1. researchgate.net [researchgate.net]
- 2. TC-5619: an alpha7 neuronal nicotinic receptor-selective agonist that demonstrates efficacy in animal models of the positive and negative symptoms and cognitive dysfunction of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. Recent progress in prodrug design strategies based on generally applicable modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Bradanicline Hydrochloride In Vivo Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the in vivo use of Bradanicline Hydrochloride, with a specific focus on minimizing and troubleshooting potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and highly selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR)[1]. Its primary mechanism involves the modulation of this receptor, which is a ligand-gated ion channel expressed in various brain regions and peripheral tissues. Activation of the α7 nAChR leads to an influx of cations, primarily Ca2+, which in turn modulates neurotransmitter release and downstream signaling pathways, including the JAK2-STAT3 and PI3K/Akt pathways.
Q2: What are the known on-target effects of this compound in vivo?
As an α7 nAChR agonist, Bradanicline has been investigated for its potential therapeutic effects on cognitive dysfunction, and the negative and positive symptoms of schizophrenia[2][3]. In preclinical studies, it has demonstrated the ability to enhance memory and reverse sensory gating deficits[2].
Q3: What are the potential off-target effects of this compound?
While Bradanicline is highly selective for the α7 nAChR, high concentrations may lead to interactions with other molecular targets. A broad receptor screening study indicated that at a concentration of 10 µM, Bradanicline produced minimal interactions with a wide range of receptors, with the exception of a non-selective opioid receptor (58% inhibition) and the sodium channel site 2 (79% inhibition)[1]. It shows very low activity at other nicotinic receptor subtypes, such as α4β2, and at peripheral muscle and ganglionic nAChRs, suggesting a low potential for typical nicotinic side effects[1].
Q4: What are the reported adverse events in clinical trials of this compound?
A Phase 2 clinical trial of Bradanicline (TC-5619) in patients with schizophrenia reported that the drug was generally well tolerated[3]. Specific adverse event data from Bradanicline trials is not extensively published. However, based on the class of nicotinic agonists, potential adverse events could be similar to those observed with other drugs in this class, such as varenicline, which include nausea, insomnia, and abnormal dreams[4].
Q5: How can I minimize the off-target effects of this compound in my in vivo experiments?
Minimizing off-target effects primarily involves careful dose selection and thorough experimental design. It is recommended to:
-
Conduct dose-response studies: Determine the lowest effective dose that elicits the desired on-target effect.
-
Use appropriate control groups: Include a vehicle control and potentially a positive control (another α7 nAChR agonist) and a negative control (an inactive enantiomer, if available).
-
Monitor for known off-target effects: Based on the screening data, consider assessing for potential opioid-related or sodium channel-related effects, especially at higher doses.
-
Characterize the pharmacokinetic profile: Understanding the absorption, distribution, metabolism, and excretion (ADME) of Bradanicline in your animal model can help in designing dosing regimens that maintain therapeutic concentrations while minimizing peak concentrations that could lead to off-target effects.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Effect) | Recommended Action |
| Unexpected sedative or analgesic effects | Interaction with opioid receptors. | 1. Lower the dose of this compound. 2. Co-administer a non-selective opioid antagonist (e.g., naloxone) to see if the effect is blocked. 3. Perform a hot plate or tail-flick test to quantify analgesic effects. |
| Seizures or other neurological hyperexcitability | Interaction with sodium channels. | 1. Immediately lower the dose or discontinue administration. 2. Monitor EEG to characterize seizure activity. 3. Consider co-administration with a sodium channel blocker as a mechanistic probe (use with caution and appropriate controls). |
| Cardiovascular changes (e.g., altered heart rate or blood pressure) | Although Bradanicline has low activity at ganglionic nAChRs, high concentrations could potentially have an effect. | 1. Monitor cardiovascular parameters (ECG, blood pressure) in a dedicated satellite group of animals. 2. Reduce the dose of this compound. |
| Lack of expected cognitive enhancement | Receptor desensitization at high concentrations. | 1. Perform a full dose-response curve to identify the optimal therapeutic window. 2. Consider alternative dosing regimens (e.g., intermittent dosing) to prevent sustained high receptor occupancy. |
Quantitative Data Summary
Table 1: Bradanicline (TC-5619) Receptor Binding and Functional Activity
| Target | Assay Type | Species | Value | Reference |
| α7 nAChR | Radioligand Binding (Ki) | Human | 1.4 nM | [5] |
| α7 nAChR | Full Agonist (EC50) | Human | - | [2] |
| α4β2 nAChR | Radioligand Binding | - | >1000-fold lower affinity than α7 | [5] |
| Muscle nAChR | Functional Activation | Human | 5% of nicotine's Emax at 10 µM | [1] |
| Ganglionic nAChR | Functional Activation | Rat | 11% of nicotine's Emax at 10 µM | [1] |
| Ganglionic nAChR | Functional Activation | Human | 6% of nicotine's Emax at 10 µM | [1] |
| hERG Channel | Inhibition (IC50) | - | 54 µM | [5] |
| Non-selective Opioid Receptor | Inhibition of ligand binding | - | 58% at 10 µM | [1] |
| Sodium Channel Site 2 | Inhibition of ligand binding | - | 79% at 10 µM | [1] |
Experimental Protocols
Protocol 1: In Vivo Microdialysis for Neurotransmitter Release
This protocol allows for the measurement of neurotransmitter levels (e.g., dopamine, acetylcholine) in specific brain regions of freely moving animals following this compound administration.
1. Materials:
-
This compound
-
Vehicle (e.g., saline, sterile water)
-
Microdialysis probes (appropriate for the target brain region and analyte)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Artificial cerebrospinal fluid (aCSF)
-
HPLC system with electrochemical or fluorescence detection
-
Freely moving animal system with a liquid swivel
2. Procedure:
-
Surgical Implantation: Anesthetize the animal and place it in the stereotaxic apparatus. Implant a guide cannula targeted to the brain region of interest (e.g., prefrontal cortex, hippocampus).
-
Recovery: Allow the animal to recover from surgery for at least 48 hours.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) and collect dialysate samples every 20 minutes for at least 2 hours to establish a stable baseline of neurotransmitter levels[6].
-
Drug Administration: Administer this compound (or vehicle) via the desired route (e.g., intraperitoneal, subcutaneous).
-
Post-dosing Collection: Continue collecting dialysate samples for several hours post-administration.
-
Sample Analysis: Analyze the dialysate samples using HPLC to quantify neurotransmitter concentrations.
-
Data Analysis: Express neurotransmitter levels as a percentage change from the baseline.
Protocol 2: In Vivo Electrophysiology for Neuronal Activity
This protocol is for recording the firing rate of individual neurons in response to this compound to assess both on-target and potential off-target effects on neuronal activity.
1. Materials:
-
This compound
-
Vehicle
-
Recording electrodes (e.g., glass micropipettes, multi-electrode arrays)
-
Stereotaxic apparatus
-
Anesthesia (e.g., urethane, isoflurane)
-
Electrophysiology recording system (amplifier, data acquisition system)
2. Procedure:
-
Animal Preparation: Anesthetize the animal and place it in the stereotaxic apparatus. Perform a craniotomy over the target brain region.
-
Electrode Placement: Slowly lower the recording electrode into the brain to the desired coordinates.
-
Baseline Recording: Record the spontaneous firing rate of a single neuron for a stable period (e.g., 10-15 minutes) to establish a baseline.
-
Drug Administration: Administer this compound (or vehicle).
-
Post-dosing Recording: Continue recording the neuronal firing rate for an extended period to observe any changes in activity.
-
Data Analysis: Analyze the firing rate (spikes/second) and pattern before and after drug administration. Compare the effects in the target region (rich in α7 nAChRs) with a region known to have low α7 expression to identify potential off-target effects.
Protocol 3: Behavioral Assays for CNS Off-Target Effects
A battery of behavioral tests can be used to assess potential off-target CNS effects of this compound.
1. Open Field Test (for locomotor activity and anxiety-like behavior):
-
Place the animal in the center of a novel, open arena.
-
Record activity (distance traveled, rearing, time spent in the center vs. periphery) for a set period (e.g., 10-30 minutes) using an automated tracking system.
-
Administer this compound and repeat the test at various time points.
-
Changes in locomotion could indicate effects on motor systems, while alterations in the time spent in the center can suggest anxiolytic or anxiogenic effects.
2. Rotarod Test (for motor coordination and balance):
-
Train the animal to stay on a rotating rod.
-
On the test day, administer this compound and measure the latency to fall from the accelerating rod.
-
Impaired performance may suggest off-target effects on motor function.
3. Hot Plate Test (for analgesia):
-
Place the animal on a heated surface (e.g., 55°C) and measure the latency to a pain response (e.g., licking a paw, jumping).
-
An increased latency after this compound administration could indicate off-target analgesic effects, potentially via opioid receptors.
Visualizations
Caption: On-target signaling pathway of this compound via α7 nAChR activation.
Caption: Workflow for assessing in vivo off-target effects of this compound.
References
- 1. TC-5619: An alpha7 neuronal nicotinic receptor-selective agonist that demonstrates efficacy in animal models of the positive and negative symptoms and cognitive dysfunction of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TC-5619: an alpha7 neuronal nicotinic receptor-selective agonist that demonstrates efficacy in animal models of the positive and negative symptoms and cognitive dysfunction of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase 2 Trial of an Alpha-7 Nicotinic Receptor Agonist (TC-5619) in Negative and Cognitive Symptoms of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frequently Reported Adverse Events With Smoking Cessation Medications: Post Hoc Analysis of a Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Animal models for CNS safety pharmacology under the spotlight | NC3Rs [nc3rs.org.uk]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Preventing Receptor Desensitization with Bradanicline in Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for studying the prevention of α7 nicotinic acetylcholine (B1216132) receptor (nAChR) desensitization with Bradanicline in vitro.
Frequently Asked Questions (FAQs)
Q1: What is Bradanicline and what is its primary mechanism of action?
Bradanicline (formerly TC-5619) is a potent and highly selective partial agonist for the α7 nicotinic acetylcholine receptor (nAChR)[1]. Its primary mechanism of action is to modulate the activity of the α7 nAChR, a ligand-gated ion channel that plays a crucial role in cognitive processes and inflammation[2]. Bradanicline exhibits a high affinity for the human α7 nAChR, with a reported EC50 of 17 nM and a Ki of 1.4 nM[2].
Q2: What is receptor desensitization in the context of α7 nAChRs?
Receptor desensitization is a process where a receptor's response to a ligand decreases upon prolonged or repeated exposure to that ligand. For α7 nAChRs, which are known for their rapid desensitization, continuous exposure to an agonist leads to a conformational change in the receptor, resulting in a non-conducting state despite the continued presence of the agonist. This is a critical factor to consider in experimental design, as it can influence the interpretation of results[3][4][5].
Q3: How does Bradanicline affect α7 nAChR desensitization?
Bradanicline is described as a full agonist at the human α7 nAChR with minimal residual inhibition[4]. This suggests that while it potently activates the receptor, it may be less prone to causing the profound and long-lasting desensitization observed with some other α7 nAChR agonists. This property makes it a valuable tool for studying α7 nAChR function without the confounding factor of rapid and sustained receptor inactivation.
Q4: What in vitro models are suitable for studying Bradanicline and α7 nAChR desensitization?
Commonly used in vitro models include:
-
Xenopus oocytes expressing recombinant human or rat α7 nAChRs. This system is well-suited for two-electrode voltage clamp (TEVC) electrophysiology to measure ion channel function[3][6].
-
Mammalian cell lines (e.g., HEK293, SH-SY5Y) stably or transiently expressing α7 nAChRs. These are amenable to both patch-clamp electrophysiology and fluorescence-based assays, such as calcium imaging[6][7].
Troubleshooting Guides
Electrophysiology Experiments
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or very small current response to Bradanicline application. | 1. Low receptor expression in the oocyte or cell. 2. Incorrect concentration of Bradanicline. 3. Degradation of Bradanicline stock solution. 4. Voltage-clamp quality is poor. | 1. Verify receptor expression using a known potent agonist like acetylcholine (ACh) or epibatidine. Co-injection of chaperone proteins like RIC-3 may enhance α7 nAChR expression in Xenopus oocytes. 2. Prepare fresh dilutions of Bradanicline and perform a full concentration-response curve to determine the optimal concentration. The reported EC50 is 33 nM[4]. 3. Prepare fresh stock solutions of Bradanicline. Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles. 4. Ensure a good seal in patch-clamp recordings or proper impalement in TEVC. Monitor access resistance and membrane resistance throughout the experiment. |
| Rapid current decay (desensitization) is still observed with Bradanicline. | 1. The concentration of Bradanicline is too high, leading to agonist-induced desensitization. 2. The specific α7 nAChR splice variant or co-expressed subunits might influence desensitization kinetics. 3. The recording conditions (e.g., temperature, external calcium concentration) may favor desensitization. | 1. Test a range of lower Bradanicline concentrations. Even with agonists that cause minimal residual inhibition, high concentrations can still induce a desensitized state. 2. Ensure you are using the correct and verified cDNA for your α7 nAChR construct. 3. Maintain consistent and well-controlled experimental conditions. Note that changes in extracellular calcium can modulate α7 nAChR function. |
| Tachyphylaxis (decreasing response with repeated applications) is observed. | 1. Incomplete recovery from desensitization between applications. 2. Receptor internalization or downregulation with prolonged exposure. | 1. Increase the washout period between drug applications to allow for full receptor recovery. A typical washout can range from 2 to 10 minutes. 2. Limit the duration of the experiment and the number of repeated applications to the same cell or oocyte. |
Calcium Imaging Experiments
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low signal-to-noise ratio or no detectable calcium influx. | 1. Low receptor expression or function. 2. Inadequate loading of calcium indicator dye. 3. Phototoxicity or photobleaching. 4. Bradanicline concentration is outside the optimal range. | 1. Confirm functional receptor expression with a reference agonist. Consider using a cell line with higher expression levels. 2. Optimize the concentration of the calcium indicator (e.g., Fluo-4 AM, Fura-2 AM) and the loading time and temperature. 3. Reduce the intensity and duration of the excitation light. Use an anti-fading agent in your imaging medium. 4. Perform a concentration-response curve for Bradanicline to identify the optimal concentration for eliciting a calcium response. |
| High background fluorescence. | 1. Incomplete de-esterification of the AM ester form of the calcium dye. 2. Cellular autofluorescence. | 1. Ensure a sufficient de-esterification period after loading the dye. Wash cells thoroughly with dye-free medium before imaging. 2. Measure the autofluorescence of untransfected/unloaded cells and subtract it from your measurements. |
| Inconsistent responses across a population of cells. | 1. Heterogeneous receptor expression in the cell population. 2. Variability in cell health and viability. | 1. Consider using a clonal cell line with stable receptor expression. Analyze data on a single-cell basis before averaging. 2. Ensure cells are healthy and not overgrown. Perform experiments on cells within a consistent passage number range. |
Data Presentation
Table 1: In Vitro Potency of Bradanicline at Human α7 nAChR
| Parameter | Value | Reference |
| EC50 | 17 nM | [2] |
| Ki | 1.4 nM | [2] |
| EC50 (Xenopus oocytes) | 33 nM | [4] |
| Emax (relative to ACh) | 100% (Full Agonist) | [4] |
Note: Specific quantitative data on the kinetics of desensitization onset and recovery for Bradanicline are not widely available in the public domain. Researchers are encouraged to determine these parameters empirically using the protocols outlined below.
Experimental Protocols
Protocol 1: Electrophysiological Characterization of Bradanicline's Effect on α7 nAChR Desensitization using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
1. Oocyte Preparation and Receptor Expression: a. Harvest and defolliculate Stage V-VI Xenopus laevis oocytes. b. Inject each oocyte with cRNA encoding the human α7 nAChR. Co-inject with cRNA for a chaperone protein like RIC-3 to enhance receptor expression. c. Incubate the oocytes for 2-5 days at 16-18°C in Barth's solution supplemented with antibiotics.
2. Electrophysiological Recording: a. Place an oocyte in a recording chamber continuously perfused with Ringer's solution. b. Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage recording and one for current injection). c. Clamp the oocyte membrane potential at a holding potential of -70 mV.
3. Desensitization Protocol: a. Baseline Response: Apply a brief pulse (1-2 seconds) of a saturating concentration of acetylcholine (ACh) (e.g., 1 mM) to elicit a maximal control response. b. Washout: Perfuse the chamber with Ringer's solution for a 5-10 minute washout period to allow for full recovery. c. Bradanicline Application (Test for Desensitization): Apply Bradanicline at a test concentration (e.g., 10 nM, 33 nM, 100 nM, 1 µM) for a prolonged period (e.g., 30-60 seconds). d. Co-application (to measure residual activity): During the prolonged Bradanicline application, apply a brief pulse of ACh. The amplitude of this response, compared to the initial baseline, indicates the degree of desensitization. e. Recovery from Desensitization: After the Bradanicline application, washout with Ringer's solution. At various time points (e.g., 1, 2, 5, 10 minutes), apply brief pulses of ACh to measure the rate of recovery of the receptor response.
4. Data Analysis: a. Measure the peak amplitude of the inward current for each application. b. To quantify desensitization, express the peak current in the presence of Bradanicline as a percentage of the initial control response. c. To quantify recovery, plot the peak current at each recovery time point as a percentage of the initial control response and fit the data to an exponential function to determine the recovery time constant (τ).
Protocol 2: Calcium Imaging Assay to Assess Bradanicline-Mediated α7 nAChR Activity and Desensitization
1. Cell Culture and Transfection: a. Plate HEK293 or SH-SY5Y cells on glass-bottom dishes or 96-well imaging plates. b. Transfect the cells with a plasmid encoding the human α7 nAChR. For stable cell lines, this step is omitted.
2. Calcium Indicator Loading: a. Prepare a loading buffer containing a calcium indicator dye (e.g., Fluo-4 AM) in a physiological salt solution (e.g., HBSS). b. Incubate the cells with the loading buffer for 30-60 minutes at 37°C. c. Wash the cells with dye-free buffer and allow for a 30-minute de-esterification period at room temperature.
3. Calcium Imaging: a. Place the plate on an inverted fluorescence microscope or a high-content imaging system equipped for live-cell imaging. b. Acquire a baseline fluorescence reading. c. Bradanicline Application: Add Bradanicline at various concentrations and record the change in fluorescence intensity over time. The increase in fluorescence corresponds to calcium influx upon receptor activation. d. Desensitization Assessment: After the initial response to Bradanicline, continue recording to observe if the signal returns to baseline, indicating desensitization. To test for cross-desensitization, after the Bradanicline-induced signal has subsided, apply a maximal concentration of a reference agonist like ACh and measure the subsequent response. A reduced response to ACh would indicate that Bradanicline has induced a desensitized state.
4. Data Analysis: a. Quantify the change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F0), expressed as ΔF/F0. b. Plot the peak ΔF/F0 as a function of Bradanicline concentration to generate a concentration-response curve. c. The rate of decay of the fluorescence signal after the peak can be used as an indicator of the rate of desensitization.
Mandatory Visualizations
Caption: Bradanicline signaling pathway at the α7 nAChR.
Caption: Workflow for TEVC electrophysiology experiments.
Caption: Logical relationship of Bradanicline's properties.
References
- 1. Activation and Desensitization of Nicotinic α7-type Acetylcholine Receptors by Benzylidene Anabaseines and Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The correction of alpha7 nicotinic acetylcholine receptor concentration-response relationships in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Desensitization of Nicotinic Acetylcholine Receptors as a Strategy for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
Improving signal-to-noise ratio in Bradanicline calcium imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Bradanicline in calcium imaging experiments. Our goal is to help you improve your signal-to-noise ratio (SNR) and acquire high-quality, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is Bradanicline and how does it induce a calcium signal?
Bradanicline is a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1] As an agonist, it binds to and activates the α7 nAChR, which is a ligand-gated ion channel with high permeability to calcium ions (Ca²⁺).[2][3][4] This activation leads to a direct influx of Ca²⁺ into the cell, causing a transient increase in intracellular calcium concentration that can be measured with fluorescent indicators.[2][3]
Q2: Which type of calcium indicator is best for experiments with Bradanicline?
The choice of calcium indicator depends on your specific experimental needs, including the expected magnitude and kinetics of the calcium signal, and the instrumentation available. Both chemical dyes (e.g., Fluo-4, Cal-520) and genetically encoded calcium indicators (GECIs) like GCaMP can be used.[5][6] For detecting small or rapid changes in calcium, a high-sensitivity indicator is preferable. For quantitative measurements, ratiometric indicators can be beneficial as they can help to correct for variations in dye loading and cell thickness.
Q3: What are the key sources of noise in calcium imaging experiments?
Noise in calcium imaging can originate from several sources, including:
-
Photon Shot Noise: This is a fundamental property of light and is more significant at low light levels.
-
Detector Noise: The camera or photomultiplier tube (PMT) used for detection will introduce some level of electronic noise.
-
Autofluorescence: Biological samples naturally fluoresce, which can contribute to background noise.
-
Phototoxicity and Photobleaching: High-intensity excitation light can damage cells (phototoxicity) and irreversibly destroy fluorophores (photobleaching), leading to a decrease in signal over time and the generation of fluorescent byproducts.[7]
-
Movement Artifacts: Movement of the sample during imaging can cause apparent changes in fluorescence that are not related to calcium dynamics.
Q4: How can I minimize phototoxicity and photobleaching?
To minimize phototoxicity and photobleaching, you should:
-
Use the lowest possible excitation light intensity that still provides an adequate signal.
-
Minimize exposure time.
-
Use a more photostable dye. [8]
-
Consider using red-shifted indicators, as longer wavelength light is generally less damaging to cells.[7]
-
Employ imaging techniques that reduce light exposure, such as spinning disk confocal or two-photon microscopy.
Troubleshooting Guide
This guide addresses common issues encountered during Bradanicline calcium imaging experiments.
Issue 1: Low Signal-to-Noise Ratio (SNR)
A low SNR can make it difficult to detect real calcium signals from background noise.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Calcium Indicator | Select an indicator with a high quantum yield and a large dynamic range. Refer to the data comparison tables below to choose a suitable indicator for your experimental conditions. |
| Insufficient Dye Loading | Optimize the concentration of the calcium indicator and the loading time. For AM ester dyes, ensure complete de-esterification by allowing sufficient incubation time at room temperature after loading.[8] |
| Low Bradanicline Concentration | Ensure that the concentration of Bradanicline is sufficient to elicit a response. Perform a dose-response curve to determine the optimal concentration. |
| High Background Fluorescence | Use a culture medium with low autofluorescence. Consider background subtraction during image analysis. |
| Photobleaching | Reduce the intensity and duration of the excitation light. Use an anti-fade reagent in your mounting medium if applicable. |
| Detector Settings Not Optimized | Adjust the gain and offset of your detector to maximize the signal without saturating the pixels corresponding to your cells of interest. |
Issue 2: High Background Fluorescence
High background can obscure the calcium signal from your cells of interest.
| Possible Cause | Troubleshooting Steps |
| Autofluorescence of Cells or Medium | Use a phenol (B47542) red-free culture medium during imaging. Image a field of view without cells to determine the background fluorescence of the medium and coverslip. |
| Incomplete Removal of Extracellular Dye | Ensure thorough washing of the cells after dye loading to remove any unbound indicator in the extracellular space. |
| Dye Compartmentalization | Some AM ester dyes can accumulate in organelles. Lowering the loading temperature may help to reduce compartmentalization. |
Issue 3: Rapid Signal Decay or Cell Death
This is often a sign of phototoxicity or cellular stress.
| Possible Cause | Troubleshooting Steps |
| Phototoxicity | Reduce excitation light intensity and exposure time. Use a neutral density filter to attenuate the light source. Consider using a camera with higher sensitivity to allow for lower light levels. |
| Cellular Stress | Maintain physiological conditions (temperature, pH, osmolarity) throughout the experiment. Ensure the imaging medium is fresh and contains the necessary nutrients. |
| Bradanicline Toxicity | Although generally well-tolerated, at very high concentrations or with prolonged exposure, Bradanicline could potentially induce cellular stress. Perform a toxicity assay to determine the safe concentration range for your cell type. |
Data Presentation
Table 1: Comparison of Common Chemical Calcium Indicators
| Indicator | Excitation (nm) | Emission (nm) | Kd (nM) | ΔF/F₀ (Typical) | Relative Brightness |
| Fluo-4 | 494 | 516 | 345 | >100 | +++ |
| Fluo-8 | 490 | 514 | 320 | >200 | ++++ |
| Cal-520 | 492 | 514 | 320 | >100 | +++ |
| Rhod-4 | 531 | 556 | 220 | >100 | ++ |
Data compiled from multiple sources. Actual performance may vary depending on experimental conditions.
Table 2: Comparison of GCaMP Series Genetically Encoded Calcium Indicators
| Indicator | Peak SNR (1 AP) | Peak SNR (10 APs) | Half-Rise Time (10 APs, ms) | Half-Decay Time (10 APs, ms) |
| GCaMP6s | ~3 | ~25 | ~150 | ~600 |
| GCaMP6m | ~4 | ~30 | ~100 | ~400 |
| GCaMP6f | ~6 | ~35 | ~50 | ~200 |
Data is illustrative and based on published comparisons in mammalian neurons.[9][10] Performance can vary between cell types and expression systems.
Experimental Protocols
Detailed Methodology for Bradanicline-Induced Calcium Imaging in Cultured Cells
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy. Allow cells to adhere and reach the desired confluency.
-
Calcium Indicator Loading (Chemical Dyes):
-
Prepare a stock solution of the chosen calcium indicator (e.g., Fluo-4 AM) in anhydrous DMSO.
-
Dilute the stock solution in a serum-free physiological buffer (e.g., HBSS) to the final working concentration (typically 1-5 µM). The addition of a non-ionic surfactant like Pluronic F-127 (at a final concentration of ~0.02%) can aid in dye solubilization.[8]
-
Remove the culture medium from the cells and wash once with the physiological buffer.
-
Add the dye-loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.[8]
-
After incubation, wash the cells two to three times with the physiological buffer to remove extracellular dye.
-
Add fresh physiological buffer and allow the cells to rest for at least 30 minutes at room temperature to ensure complete de-esterification of the AM ester.[8]
-
-
Image Acquisition:
-
Place the dish on the stage of a fluorescence microscope equipped for live-cell imaging.
-
Acquire a baseline fluorescence signal for 1-2 minutes to establish a stable baseline (F₀).
-
Apply Bradanicline at the desired concentration using a perfusion system or by gentle manual addition.
-
Continue to record the fluorescence signal for several minutes to capture the calcium response.
-
-
Data Analysis:
-
Identify regions of interest (ROIs) corresponding to individual cells.
-
For each ROI, measure the mean fluorescence intensity over time.
-
Calculate the change in fluorescence relative to the baseline (ΔF/F₀), where ΔF = F - F₀.[11]
-
Mandatory Visualizations
Caption: Bradanicline activates α7 nAChRs, leading to calcium influx and downstream signaling.
Caption: A step-by-step workflow for a typical Bradanicline calcium imaging experiment.
Caption: A logical workflow for troubleshooting and improving low signal-to-noise ratio.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α7 nicotinic ACh receptors as a ligand-gated source of Ca2+ ions: the search for a Ca2+ optimum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of calcium potentiation of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 8. benchchem.com [benchchem.com]
- 9. Quantitative comparison of novel GCaMP-type genetically encoded Ca2+ indicators in mammalian neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of genetically encoded calcium indicators for monitoring action potentials in mammalian brain by two-photon excitation fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calcium imaging analysis – how far have we come? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in Behavioral Studies with Bradanicline
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing variability in behavioral studies involving Bradanicline. Our goal is to help you achieve more consistent and reproducible results in your experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is Bradanicline and what is its mechanism of action?
A1: Bradanicline (also known as TC-5619) is a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR)[1]. The α7 nAChR is a ligand-gated ion channel highly expressed in brain regions critical for cognitive processes, such as the hippocampus and prefrontal cortex[2]. By activating these receptors, Bradanicline is being investigated for its potential to enhance cognitive function in conditions like Alzheimer's disease and schizophrenia[3][4].
Q2: What are the most common behavioral assays used to assess the efficacy of Bradanicline?
A2: The most common behavioral assays to evaluate the pro-cognitive effects of Bradanicline and other α7 nAChR agonists are the Novel Object Recognition (NOR) test and the Morris Water Maze (MWM) . The NOR test assesses recognition memory, while the MWM evaluates spatial learning and memory[5][6].
Q3: What is a typical dose range for Bradanicline in rodent studies?
A3: While specific dose-response data for Bradanicline in behavioral assays is not extensively published, studies with other α7 nAChR agonists suggest that a dose-finding study is crucial. Often, these compounds exhibit a U-shaped or inverted U-shaped dose-response curve, where low to moderate doses are effective, and higher doses may lead to diminished or even impaired performance due to receptor desensitization[2]. It is recommended to test a range of doses (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg) to determine the optimal dose for your specific experimental conditions.
Q4: How should Bradanicline be prepared and administered for in vivo studies?
A4: For oral gavage administration in rodents, Bradanicline can be formulated as a suspension or solution. A common vehicle for suspension is 0.5% methylcellulose (B11928114) in sterile water. For solutions, a mixture of DMSO, PEG400, Tween-80, and saline is often used, though the exact ratios may need to be optimized for solubility and stability[7]. It is critical to ensure the formulation is homogenous before each administration.
Q5: What are the known pharmacokinetic properties of Bradanicline in rodents?
A5: Detailed pharmacokinetic data for Bradanicline in rats and mice, such as half-life, bioavailability, and brain penetration, are not widely available in the public domain. However, for other nicotinic agonists like varenicline (B1221332), oral bioavailability is generally high, with peak plasma concentrations occurring within 3-4 hours[8]. The elimination half-life can vary, but for some compounds, it is around 24 hours[8]. Given the variability between compounds, it is advisable to conduct pharmacokinetic studies for Bradanicline under your specific experimental conditions.
II. Troubleshooting Guides
Issue 1: High Variability in Novel Object Recognition (NOR) Test Results
| Potential Cause | Troubleshooting Steps |
| Animal-Related Factors | Genetic Drift: Use animals from a reliable vendor and minimize generational differences. Baseline Anxiety: Habituate animals to the testing room and arena for several days before the experiment. Handle animals gently and consistently[9]. Sex Differences: Test males and females separately and analyze the data accordingly. |
| Environmental Factors | Inconsistent Lighting: Maintain consistent, diffuse lighting in the testing room to avoid shadows and glare that can affect object exploration[9]. Auditory Disturbances: Conduct experiments in a quiet room to prevent startling the animals. Olfactory Cues: Thoroughly clean the arena and objects with 70% ethanol (B145695) between trials to remove odor cues left by previous animals. |
| Procedural Inconsistencies | Object Preference: Before the main experiment, conduct a pilot study to ensure animals do not have an innate preference for one object over another. Inconsistent Handling: Ensure all experimenters use the same gentle handling technique. Variable Inter-Trial Interval (ITI): Maintain a consistent ITI between the familiarization and test phases. |
| Drug-Related Factors | Suboptimal Dose: As α7 nAChR agonists can have a U-shaped dose-response, test a range of doses to find the optimal one for cognitive enhancement[2]. Timing of Administration: The time between drug administration and testing should be consistent and based on the compound's pharmacokinetic profile. Receptor Desensitization: High doses or repeated administration can lead to receptor desensitization, resulting in reduced efficacy. Consider the dosing regimen carefully[2]. |
Issue 2: Lack of a Clear Learning Curve in the Morris Water Maze (MWM)
| Potential Cause | Troubleshooting Steps |
| Animal-Related Factors | "Floating" Behavior: Some animals may become passive and float instead of actively searching for the platform. This can be due to stress, hypothermia, or a lack of motivation. Ensure water temperature is appropriate (20-24°C) and provide adequate handling and pre-training[9]. Visual or Motor Impairment: Conduct a visible platform test to rule out any visual or motor deficits that could prevent the animal from performing the task[9]. |
| Environmental Factors | Insufficient or Inconsistent Distal Cues: The testing room should have prominent, high-contrast visual cues for spatial navigation. Ensure these cues remain in the same location throughout the experiment[9]. Water Temperature: Maintain a consistent water temperature, as variations can affect swimming speed and motivation. |
| Procedural Inconsistencies | Inconsistent Handling and Placement: Gently place the animal in the water at different, randomized starting positions for each trial, facing the wall of the pool. Variable Inter-Trial Interval (ITI): Keep the time between trials consistent. |
| Drug-Related Factors | Sedative or Anxiolytic Effects: At certain doses, Bradanicline or other α7 nAChR agonists might have anxiolytic effects that could reduce the motivation to escape the water[10]. Observe the animals for any signs of sedation or altered motor activity. Inverted U-Shaped Dose-Response: Similar to the NOR test, a suboptimal dose may not produce a significant effect on learning and memory. A dose-response study is recommended[2]. |
III. Experimental Protocols
Protocol 1: Novel Object Recognition (NOR) Test
-
Habituation:
-
Individually habituate each animal to the empty testing arena (e.g., a 40x40x40 cm open field) for 5-10 minutes per day for 2-3 days prior to testing.
-
-
Familiarization Phase (Day of Experiment):
-
Administer Bradanicline or vehicle at the predetermined time before this phase.
-
Place two identical objects in opposite corners of the arena.
-
Place the animal in the center of the arena and allow it to explore freely for a set period (e.g., 5-10 minutes).
-
Record the time spent exploring each object. Exploration is typically defined as the animal's nose being within 2 cm of the object and oriented towards it.
-
-
Inter-Trial Interval (ITI):
-
Return the animal to its home cage for a specific ITI (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
-
Test Phase:
-
Replace one of the familiar objects with a novel object. The location of the novel object should be counterbalanced across animals.
-
Place the animal back in the arena and allow it to explore for a set period (e.g., 5 minutes).
-
Record the time spent exploring the familiar and novel objects.
-
-
Data Analysis:
-
Calculate the Discrimination Index (DI) : (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A positive DI indicates that the animal remembers the familiar object and prefers to explore the novel one.
-
Protocol 2: Morris Water Maze (MWM) Test
-
Apparatus:
-
A circular pool (120-150 cm in diameter) filled with water made opaque with non-toxic white paint or milk powder.
-
A submerged escape platform (10-15 cm in diameter) placed 1-2 cm below the water surface.
-
Prominent, high-contrast visual cues placed on the walls of the testing room.
-
-
Pre-training/Habituation (Day 1):
-
Allow each animal to swim freely for 60 seconds without the platform.
-
Conduct several "visible platform" trials where the platform is marked with a visible cue. This is to ensure the animals are not visually or motorically impaired.
-
-
Acquisition Phase (Days 2-5):
-
Administer Bradanicline or vehicle at a consistent time before each day's trials.
-
Conduct 4 trials per day for each animal.
-
For each trial, place the animal in the water at one of four randomized starting positions, facing the wall.
-
Allow the animal to search for the hidden platform for a maximum of 60-90 seconds.
-
If the animal finds the platform, allow it to remain there for 15-30 seconds.
-
If the animal does not find the platform within the allotted time, gently guide it to the platform and allow it to remain there for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (Day 6):
-
Remove the escape platform from the pool.
-
Place the animal in the pool at a novel starting position and allow it to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Data Analysis:
-
Acquisition Phase: Analyze the learning curve by plotting the escape latency and path length across training days.
-
Probe Trial: Analyze the percentage of time spent in the target quadrant. A significant preference for the target quadrant indicates spatial memory retention.
-
IV. Data Presentation
Table 1: Hypothetical Dose-Response Data for Bradanicline in the Novel Object Recognition Test
| Bradanicline Dose (mg/kg) | Number of Animals (n) | Mean Discrimination Index (DI) ± SEM |
| Vehicle | 12 | 0.15 ± 0.05 |
| 0.1 | 12 | 0.35 ± 0.06* |
| 0.3 | 12 | 0.45 ± 0.07** |
| 1.0 | 12 | 0.20 ± 0.05 |
| 3.0 | 12 | 0.12 ± 0.04 |
*p < 0.05, **p < 0.01 compared to vehicle. (Note: This is hypothetical data for illustrative purposes.)
Table 2: Hypothetical Data for Bradanicline in the Morris Water Maze Probe Trial
| Treatment Group | Number of Animals (n) | Time in Target Quadrant (%) ± SEM |
| Vehicle | 10 | 30.5 ± 2.1 |
| Bradanicline (0.3 mg/kg) | 10 | 45.2 ± 3.5* |
*p < 0.05 compared to vehicle. (Note: This is hypothetical data for illustrative purposes.)
V. Mandatory Visualizations
Caption: Signaling pathway of Bradanicline activating the α7 nAChR.
Caption: Experimental workflow for the Novel Object Recognition (NOR) test.
Caption: Troubleshooting logic for variability in the Morris Water Maze.
References
- 1. Bradanicline | C22H23N3O2 | CID 25147644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. α7 nicotinic acetylcholine receptors as therapeutic targets in schizophrenia: update on animal and clinical studies and strategies for the future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Targeting of the α7 Nicotinic Receptor: Challenges and Prospects for Cognitive Improvement in Alzheimer's and Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel object recognition in the rat: a facile assay for cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pre-clinical evaluation of cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A review of the clinical pharmacokinetics and pharmacodynamics of varenicline for smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Voltage- and Temperature-Dependent Allosteric Modulation of α7 Nicotinic Receptors by PNU120596 [frontiersin.org]
Long-term stability of Bradanicline Hydrochloride stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the long-term stability of Bradanicline Hydrochloride stock solutions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity and reliability of their experimental results.
Summary of Quantitative Stability Data
The following table summarizes the recommended storage conditions and expected long-term stability for this compound in both solid form and as a stock solution. These recommendations are compiled from various supplier datasheets.[1][2][3][4] Adherence to these guidelines is critical for preventing degradation and ensuring experimental reproducibility.
| Form | Storage Temperature | Duration | Solvent |
| Solid Powder | -20°C | 3 years | N/A |
| 4°C | 2 years | N/A | |
| Stock Solution | -80°C | 6 months - 2 years | DMSO |
| -20°C | 1 month | DMSO |
Note: For optimal stability, it is highly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[1]
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile, conical-bottom polypropylene (B1209903) tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Tare a sterile conical tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the tube.
-
Solvent Addition: Based on the molecular weight of this compound (397.9 g/mol for the HCl salt), calculate the volume of DMSO required to achieve a 10 mM concentration. For example, for 1 mg of Bradanicline HCl, add 251.3 µL of DMSO.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the tube containing the powder.
-
Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.[2]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for short-term storage (up to 1 month).[1][2][3]
Protocol for Assessing Long-Term Stability of Stock Solutions
Objective: To determine the stability of this compound stock solutions over time at different storage temperatures.
Materials:
-
Prepared this compound stock solution (e.g., 10 mM in DMSO)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water, formic acid)
-
Reference standard of this compound
Procedure:
-
Initial Analysis (Time Zero): Immediately after preparing the stock solution, perform an initial HPLC analysis to determine the initial purity and concentration. This will serve as the baseline (T=0) measurement.
-
Sample Storage: Store aliquots of the stock solution at the desired temperatures to be tested (e.g., -80°C, -20°C, 4°C, and room temperature).
-
Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months, 6 months, 1 year, 2 years), retrieve one aliquot from each storage temperature.
-
Sample Preparation for HPLC: Allow the aliquot to thaw completely at room temperature. Prepare a dilution of the stock solution in the mobile phase to a concentration suitable for HPLC analysis.
-
HPLC Analysis: Inject the prepared sample into the HPLC system. Analyze the chromatogram for the appearance of new peaks (indicating degradation products) and any decrease in the area of the main this compound peak.
-
Data Analysis: Compare the peak area of this compound at each time point to the T=0 measurement to calculate the percentage of the compound remaining. A decrease in the main peak area and the emergence of new peaks are indicative of degradation.
Troubleshooting and FAQs
This section addresses common issues that researchers may encounter with this compound stock solutions.
Troubleshooting Workflow for Stock Solution Issues
Caption: Troubleshooting workflow for common issues with this compound stock solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution appears to have precipitated after thawing. What should I do?
A1: Precipitation can occur if the solution was not fully dissolved initially or if the concentration is too high for the storage temperature. Try gently warming the vial in a 37°C water bath and vortexing thoroughly to redissolve the compound. If the precipitate persists, the concentration may be too high. Consider preparing a new stock solution at a lower concentration. Also, ensure you are using anhydrous DMSO, as absorbed water can reduce solubility.
Q2: I am observing a decrease in the biological activity of my compound in my experiments. Could my stock solution have degraded?
A2: Yes, a loss of activity can be a sign of degradation. This is more likely if the stock solution has been stored for an extended period at -20°C (recommended for only up to 1 month) or has undergone multiple freeze-thaw cycles.[1][2] For long-term storage, -80°C is strongly recommended.[1][2][3] To ensure consistent results, it is best practice to prepare fresh stock solutions and aliquot them into single-use volumes to minimize freeze-thaw cycles.
Q3: What is the best solvent for preparing this compound stock solutions?
A3: DMSO is the most commonly recommended solvent for preparing stock solutions of this compound for in vitro experiments, with a solubility of at least 25 mg/mL.[1][2] For in vivo studies, specific formulations involving co-solvents like PEG300, Tween-80, and saline are often used.[1][4] Always use high-purity, anhydrous solvents.
Q4: Can I store my stock solution at 4°C?
A4: It is not recommended to store stock solutions of this compound at 4°C. While the solid powder is stable for up to 2 years at 4°C, solutions are much more susceptible to degradation and microbial contamination at this temperature.[1][2] Frozen storage at -20°C or -80°C is necessary to maintain the integrity of the stock solution.
Q5: How should I handle the solid this compound powder upon receipt?
A5: The solid powder is stable at room temperature for short periods, such as during shipping.[1] Upon receipt, it should be stored at -20°C or 4°C for long-term stability.[1][2] Before opening the vial, always allow it to warm to room temperature to prevent the condensation of atmospheric moisture, which can affect the stability and weighing accuracy of the compound. Handle in a well-ventilated area and use appropriate personal protective equipment.[5]
References
Validation & Comparative
A Head-to-Head Battle of α7 Nicotinic Acetylcholine Receptor Agonists: Bradanicline Hydrochloride vs. PNU-282987
For researchers, scientists, and drug development professionals, the quest for selective and potent activators of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) is paramount for developing novel therapeutics for a range of neurological and inflammatory disorders. This guide provides an objective comparison of two prominent α7 nAChR agonists, Bradanicline Hydrochloride and PNU-282987, supported by experimental data to aid in the selection of the most appropriate compound for your research needs.
The α7 nAChR, a ligand-gated ion channel highly expressed in the central nervous system, plays a crucial role in cognitive processes, inflammation, and neuroprotection. Both this compound (also known as TC-5619) and PNU-282987 have emerged as highly selective agonists for this receptor, demonstrating therapeutic potential in various preclinical models. This comparative guide delves into their binding affinities, functional activities, and selectivity profiles, presenting the data in a clear, structured format.
Quantitative Comparison of α7 nAChR Selectivity
The following tables summarize the binding affinities and functional potencies of this compound and PNU-282987 for the α7 nAChR and other relevant receptors.
| Compound | Receptor | Binding Affinity (Ki) | Reference |
| Bradanicline HCl | human α7 nAChR | 1.4 nM | [1] |
| α4β2 nAChR | >1,000-fold lower than α7 | [1][2] | |
| Muscle nAChR | No detectable effects | [1][2] | |
| Ganglionic nAChR | No detectable effects | [1][2] | |
| PNU-282987 | rat α7 nAChR | 26 nM | [3][4] |
| α1β1γδ nAChR | ≥ 60 µM (IC50) | [3][4] | |
| α3β4 nAChR | ≥ 60 µM (IC50) | [3][4] | |
| 5-HT3 Receptor | 930 nM | [3][4] |
| Compound | Receptor | Functional Activity (EC50) | Reference |
| Bradanicline HCl | human α7 nAChR | 17 nM | [1][2] |
| PNU-282987 | human α7 nAChR | 154 nM | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in experimental design.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the test compounds for the α7 nAChR.
General Protocol for this compound (TC-5619):
-
Receptor Source: Membranes from cell lines stably expressing the human α7 nAChR.
-
Radioligand: [³H]-Methyllycaconitine ([³H]-MLA), a selective α7 nAChR antagonist.
-
Assay Buffer: Phosphate buffer with bovine serum albumin.
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of [³H]-MLA and varying concentrations of this compound.
-
The incubation is carried out at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Non-specific binding is determined in the presence of a saturating concentration of a non-labeled α7 nAChR ligand (e.g., nicotine).
-
The Ki values are calculated from the IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.[6]
-
General Protocol for PNU-282987:
-
Receptor Source: Rat brain homogenates.
-
Radioligand: [³H]-Methyllycaconitine ([³H]-MLA).
-
Assay Buffer: Typically a Tris-HCl buffer containing physiological salts.
-
Procedure:
-
Rat brain homogenates are incubated with [³H]-MLA in the presence of a range of concentrations of PNU-282987.
-
Incubation is performed at room temperature for a specified duration.
-
Bound and free radioligand are separated by vacuum filtration.
-
Filters are washed with cold buffer.
-
Radioactivity is measured by liquid scintillation spectrometry.
-
Non-specific binding is determined using a high concentration of a known α7 nAChR ligand.
-
IC50 values are determined by non-linear regression analysis and converted to Ki values.[3][4]
-
Electrophysiology Recordings
Objective: To determine the functional activity (EC50) of the test compounds as agonists at the α7 nAChR.
General Protocol for this compound (TC-5619) and PNU-282987:
-
Expression System: Xenopus laevis oocytes injected with cRNA encoding the human α7 nAChR subunit.
-
Technique: Two-electrode voltage-clamp electrophysiology.
-
Procedure:
-
Oocytes expressing the α7 nAChR are voltage-clamped at a holding potential of -70 mV.
-
The oocytes are perfused with a recording solution (e.g., Ringer's solution).
-
Increasing concentrations of the agonist (this compound or PNU-282987) are applied to the oocyte.
-
The inward current evoked by the agonist is recorded.
-
Concentration-response curves are generated by plotting the peak current response against the agonist concentration.
-
The EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined by fitting the data to a sigmoidal dose-response equation.[5][7]
-
Signaling Pathways
Activation of the α7 nAChR by agonists like this compound and PNU-282987 triggers several downstream signaling cascades implicated in neuroprotection and cognitive enhancement.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Nicotinic acetylcholine receptors: Therapeutic targets for novel ligands to treat pain and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The selective alpha7 nicotinic acetylcholine receptor agonist PNU-282987 [N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-4-chlorobenzamide hydrochloride] enhances GABAergic synaptic activity in brain slices and restores auditory gating deficits in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Randomized Exploratory Trial of an Alpha-7 Nicotinic Receptor Agonist (TC-5619) for Cognitive Enhancement in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Comparative Efficacy of Bradanicline and Nicotine in Cognitive Tasks: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cognitive efficacy of Bradanicline (TC-5619) and nicotine (B1678760), drawing upon available preclinical and clinical data. The information is intended to support research and development efforts in the field of cognitive enhancement.
Executive Summary
Bradanicline, a selective agonist for the α7 neuronal nicotinic acetylcholine (B1216132) receptor (nAChR), demonstrated promising pro-cognitive effects in preclinical animal models, particularly in domains relevant to schizophrenia. However, these findings did not translate into significant cognitive improvements in human clinical trials, leading to the discontinuation of its development. Nicotine, a non-selective nAChR agonist, has a more complex and extensively studied profile. It has shown modest but significant cognitive-enhancing effects in specific populations and cognitive domains, although its therapeutic potential is limited by its side-effect profile and abuse liability.
Mechanism of Action
Both Bradanicline and nicotine exert their effects by modulating the cholinergic system through nicotinic acetylcholine receptors (nAChRs), but their receptor selectivity differs significantly.
| Feature | Bradanicline (TC-5619) | Nicotine |
| Primary Target | α7 neuronal nicotinic acetylcholine receptor (α7-nAChR)[1][2] | α4β2 and α7 neuronal nicotinic acetylcholine receptors (nAChRs)[3] |
| Receptor Affinity | High affinity and potent full agonist at the α7 subtype[1][2] | Agonist at various nAChR subtypes |
| Selectivity | Highly selective for the α7 subtype with little to no activity at α4β2, ganglionic (α3β4), and muscle subtypes[1][2] | Non-selective, acts on a wide range of nAChR subtypes |
Signaling Pathways
The activation of nAChRs by both agonists leads to downstream signaling cascades that are believed to underlie their cognitive effects.
Signaling pathway of nAChR agonists.
Preclinical Efficacy in Animal Models
Preclinical studies in animal models provided the initial rationale for investigating Bradanicline for cognitive enhancement.
| Cognitive Domain | Bradanicline (TC-5619) | Nicotine |
| Memory | Demonstrated long-lasting enhancement of memory in a novel object recognition paradigm in rats over a wide dose range.[1][2] | Consistently shown to improve working memory performance in rats in tasks such as the radial-arm maze.[3] |
| Sensory Gating | Corrected impaired pre-pulse inhibition (PPI) in a transgenic mouse model of schizophrenia and in rats with apomorphine-induced PPI deficits.[1][2] | Known to improve sensory gating deficits in animal models. |
| Social Behavior | Corrected impaired social behavior in a transgenic mouse model of schizophrenia, acting both alone and synergistically with clozapine.[1][2] | Effects on social behavior are less consistently reported and can be context-dependent. |
Experimental Workflow: Novel Object Recognition Task
Novel object recognition task workflow.
Clinical Efficacy in Humans
The promising preclinical results for Bradanicline did not translate to significant cognitive benefits in human trials, a key point of divergence from nicotine.
Bradanicline (TC-5619)
A Phase 2 clinical trial investigating TC-5619 as an adjunctive treatment for cognitive and negative symptoms in schizophrenia patients yielded disappointing results.
| Study | Population | Doses | Primary Outcome | Key Findings |
| Phase 2 Trial[4][5][6] | 477 outpatients with schizophrenia on stable antipsychotic medication | 5mg and 50mg once daily for 24 weeks | Change in Scale for the Assessment of Negative Symptoms (SANS) composite score | No statistically significant benefit for either dose of TC-5619 compared to placebo on the primary outcome.[4][5][6] No significant improvements were observed in key secondary cognitive measures, including the Cogstate Schizophrenia Battery (CSB) composite score.[5][7] Sporadic statistical benefits were observed in tobacco users, but these were not consistent.[4][5] The drug was generally well-tolerated.[4][5] |
An earlier exploratory Phase 2 study had suggested potential benefits in cognitive and negative symptoms, which prompted the larger trial.[4] However, the more definitive study did not support these initial findings.[4][5][6]
Nicotine
The cognitive effects of nicotine in humans have been studied more extensively, with evidence suggesting modest benefits in specific populations and cognitive domains.
| Cognitive Domain | Population | Key Findings |
| Attention | Healthy adults, individuals with ADHD, schizophrenia, and Alzheimer's disease | Improvements in sustained attention and vigilance are among the most consistently reported cognitive effects of nicotine. |
| Working Memory | Mixed results, with some studies showing improvements while others report no significant effects. | The effects may be dependent on baseline cognitive function and the specific task demands. |
| Episodic Memory | Some evidence suggests nicotine can enhance certain aspects of episodic memory, particularly in individuals with cognitive impairment. | Further research is needed to confirm these findings. |
| Executive Function | Limited and inconsistent evidence for nicotine's effects on higher-order executive functions. |
It is important to note that the cognitive-enhancing effects of nicotine are often more pronounced in individuals with baseline cognitive deficits or during periods of abstinence in nicotine-dependent individuals.
Experimental Protocol: Representative Clinical Trial Design
Typical clinical trial workflow.
Conclusion
The comparative analysis of Bradanicline and nicotine reveals a significant divergence between preclinical promise and clinical reality for the selective α7 nAChR agonist. While animal models suggested robust cognitive-enhancing effects for Bradanicline, these were not substantiated in a large-scale clinical trial in schizophrenia. This highlights the translational challenges in developing novel cognitive enhancers.
Nicotine, as a non-selective agonist, demonstrates a broader but more modest range of pro-cognitive effects in humans, particularly in the domain of attention. However, its clinical utility is hampered by its well-known adverse effects and addictive properties.
Future research in this area may focus on developing more selective nAChR modulators with improved efficacy and safety profiles, potentially targeting specific patient populations with demonstrated cholinergic deficits. The disparate outcomes of Bradanicline and nicotine underscore the complexity of the cholinergic system and the need for a deeper understanding of the roles of different nAChR subtypes in cognitive function.
References
- 1. TC-5619: an alpha7 neuronal nicotinic receptor-selective agonist that demonstrates efficacy in animal models of the positive and negative symptoms and cognitive dysfunction of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TC-5619: An alpha7 neuronal nicotinic receptor-selective agonist that demonstrates efficacy in animal models of the positive and negative symptoms and cognitive dysfunction of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinic receptor subtypes and cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Phase 2 Trial of an Alpha-7 Nicotinic Receptor Agonist (TC-5619) in Negative and Cognitive Symptoms of Schizophrenia [escholarship.org]
- 6. Phase 2 Trial of an Alpha-7 Nicotinic Receptor Agonist (TC-5619) in Negative and Cognitive Symptoms of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating the Anti-inflammatory Effects of Bradanicline In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Bradanicline is a novel small molecule that functions as a modulator of the alpha7 nicotinic acetylcholine (B1216132) receptor (α7nAChR)[1]. This receptor is recognized as a key regulator of inflammation, suggesting a potential therapeutic role for Bradanicline in inflammatory diseases[1]. While direct in vivo studies validating the anti-inflammatory effects of Bradanicline are not extensively available in publicly accessible literature, this guide provides a comparative framework based on the known anti-inflammatory properties of other selective α7nAChR agonists, such as PNU-282987 and GTS-21.
This guide will compare the in vivo efficacy of these surrogate α7nAChR agonists against standard-of-care anti-inflammatory drugs, Dexamethasone and Indomethacin (B1671933), in established animal models of inflammation. The data presented is compiled from various preclinical studies and aims to provide a benchmark for evaluating the potential anti-inflammatory profile of Bradanicline and other molecules in this class.
Comparative Efficacy of α7nAChR Agonists and Standard Anti-inflammatory Drugs
The following tables summarize the in vivo anti-inflammatory effects of selected α7nAChR agonists and standard anti-inflammatory drugs in two common models: Carrageenan-Induced Paw Edema and Lipopolysaccharide (LPS)-Induced Endotoxemia.
Table 1: Effects on Carrageenan-Induced Paw Edema in Rodents
| Compound | Species | Dose | Route of Administration | Paw Edema Inhibition (%) | Key Findings & Citation |
| α7nAChR Agonists | |||||
| PNU-120596 (PAM) | Rat | 1 - 10 mg/kg | i.p. | Reduction in TNF-α and IL-6 | PNU-120596, a positive allosteric modulator of α7nAChR, demonstrated anti-inflammatory effects by reducing pro-inflammatory cytokines in the hind paw.[2] |
| Standard Drugs | |||||
| Indomethacin | Rat | 10 mg/kg | p.o. | 87.3% | A potent non-steroidal anti-inflammatory drug (NSAID) that significantly inhibits edema formation.[3] |
| Dexamethasone | Rat | 0.25 mg/kg | p.o. | Significant inhibition | A corticosteroid that shows sustained inhibition of exudate accumulation in inflammatory models.[4] |
Table 2: Effects on LPS-Induced Endotoxemia in Mice
| Compound | Species | Dose | Route of Administration | Effect on Pro-inflammatory Cytokines | Key Findings & Citation |
| α7nAChR Agonists | |||||
| PNU-282987 | Mouse | 1 - 10 mg/kg | i.p. | ↓ TNF-α, IL-6, IL-1β | Ameliorated sepsis-induced acute kidney injury by down-regulating the inflammatory response.[5] |
| GTS-21 | Mouse | 4 mg/kg | i.p. | ↓ TNF-α, IL-6, IL-1β | Attenuated cisplatin-induced acute kidney injury by reducing renal inflammation and oxidative stress.[6] Also showed neuroprotective effects by reducing microglial activation and pro-inflammatory markers in the brain.[7][8] |
| Standard Drugs | |||||
| Dexamethasone | Mouse | 1 mg/kg | i.p. | ↓ IL-1β, IL-6, IL-8 | Improved endothelial cell binding and decreased expression of pro-inflammatory cytokines in a skin-on-a-chip inflammation model.[9] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below. These protocols are essential for the replication and validation of findings.
Carrageenan-Induced Paw Edema
This is a widely used and reproducible model of acute inflammation.
-
Animals: Male Swiss mice (25-30g) or Wistar rats (180-200g) are typically used. Animals are housed under standard laboratory conditions with free access to food and water.
-
Induction of Edema: A subplantar injection of 0.1 mL of 1% (w/v) carrageenan in saline is administered into the right hind paw of the animal.
-
Treatment: Test compounds (e.g., Bradanicline, PNU-282987, Indomethacin) or vehicle are administered, typically intraperitoneally (i.p.) or orally (p.o.), 30-60 minutes before carrageenan injection.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points after, usually hourly for up to 6 hours.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle-treated control group.
References for this protocol:[10][11][12][13]
Lipopolysaccharide (LPS)-Induced Endotoxemia
This model mimics the systemic inflammatory response seen in sepsis.
-
Animals: Male C57BL/6 mice (8-10 weeks old) are commonly used.
-
Induction of Endotoxemia: A single intraperitoneal (i.p.) injection of LPS (e.g., 5-10 mg/kg) from Escherichia coli is administered.
-
Treatment: Test compounds are administered, often i.p., at a specified time relative to the LPS challenge (e.g., 30 minutes before or simultaneously).
-
Sample Collection: At a predetermined time point after LPS injection (e.g., 2, 6, or 24 hours), animals are euthanized, and blood and tissues (e.g., liver, spleen, lungs) are collected.
-
Analysis of Inflammatory Markers: Serum or plasma levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are quantified using ELISA. Tissue samples can be used for histological analysis or to measure inflammatory gene expression.
References for this protocol:[14][15][16][17][18]
Visualizing the Mechanisms
Cholinergic Anti-inflammatory Pathway
Bradanicline, as an α7nAChR agonist, is presumed to exert its anti-inflammatory effects through the cholinergic anti-inflammatory pathway. This pathway involves the vagus nerve and its release of acetylcholine (ACh), which then activates α7nAChRs on immune cells, such as macrophages, to inhibit the production of pro-inflammatory cytokines.
References
- 1. Bradanicline | C22H23N3O2 | CID 25147644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. New Insights on Neuronal Nicotinic Acetylcholine Receptors as Targets for Pain and Inflammation: A Focus on α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oaji.net [oaji.net]
- 4. Comparison of the anti-inflammatory effects of dexamethasone, indomethacin and BW755C on carrageenin-induced pleurisy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The α7 nicotinic acetylcholine receptor agonist PNU-282987 ameliorates sepsis-induced acute kidney injury through CD4+CD25+ regulatory T cells in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of the cholinergic anti-inflammatory pathway by GTS-21 attenuates cisplatin-induced acute kidney injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory and Neuroprotective Mechanisms of GTS-21, an α7 Nicotinic Acetylcholine Receptor Agonist, in Neuroinflammation and Parkinson's Disease Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 12. inotiv.com [inotiv.com]
- 13. phytopharmajournal.com [phytopharmajournal.com]
- 14. researchgate.net [researchgate.net]
- 15. Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats [scielo.sa.cr]
- 17. Protection against Lipopolysaccharide-Induced Endotoxemia by Terrein Is Mediated by Blocking Interleukin-1β and Interleukin-6 Production - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Reproducibility of Preclinical Findings: A Comparative Guide to Bradanicline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical findings for Bradanicline Hydrochloride, a selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. The objective is to present the available data in the context of its reproducibility and compare its performance with other α7 nAChR agonists, namely GTS-21 and PNU-282987. This document summarizes key quantitative data, details experimental protocols for cited studies, and utilizes visualizations to illustrate signaling pathways and experimental workflows, providing a framework for assessing the reproducibility of Bradanicline's preclinical cognitive-enhancing effects.
Executive Summary
Bradanicline (also known as TC-5619) is a potent and selective full agonist of the α7 nAChR, a receptor implicated in cognitive processes. Preclinical research, notably a study by Hauser et al. (2009), has suggested that Bradanicline enhances memory in animal models.[1][2] However, a comprehensive assessment of the reproducibility of these findings is hampered by the limited availability of detailed experimental protocols in the public domain. This guide collates the available information on Bradanicline and compares it with data from other well-characterized α7 nAChR agonists, GTS-21 and PNU-282987, to provide a clearer perspective on its preclinical profile and the challenges in reproducing its initial promising results. The broader "reproducibility crisis" in preclinical research, particularly in neuroscience, underscores the importance of transparent and detailed reporting of experimental methods.[3][4][5]
Comparative Analysis of α7 nAChR Agonists
The following tables summarize the in vitro binding affinities and in vivo cognitive enhancement data for this compound and its comparators.
Table 1: In Vitro Receptor Binding Affinity
| Compound | Receptor Target | Organism | Ki (nM) | EC50 (nM) | Agonist Type | Reference |
| Bradanicline (TC-5619) | α7 nAChR | Rat (brain) | 1 | - | Full | [6] |
| GTS-21 (DMXB-A) | α7 nAChR | Human | - | 11,000 | Partial | [7] |
| α7 nAChR | Rat | - | 5,200 | Partial | [7] | |
| PNU-282987 | α7 nAChR | - | - | - | Full | [7] |
Table 2: Preclinical In Vivo Cognitive Enhancement
| Compound | Animal Model | Behavioral Assay | Dose Range | Key Finding | Reference |
| Bradanicline (TC-5619) | Rat | Novel Object Recognition | Wide dose range | Long-lasting enhancement of memory | [1][2] |
| GTS-21 | - | - | - | Improves learning, memory, and attention | [8] |
| PNU-282987 | Rodents | - | - | Improves learning, memory, and attention | [8] |
Detailed Experimental Protocols
A critical aspect of reproducibility is the detailed documentation of experimental methods. Below are the available protocols for the key experiments cited.
In Vitro α7 nAChR Binding Assay
Objective: To determine the binding affinity (Ki) of a compound for the α7 nicotinic acetylcholine receptor.
General Protocol:
-
Membrane Preparation: Homogenize rat brain tissue, typically the hippocampus or cortex where α7 nAChRs are highly expressed, in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended.
-
Radioligand Binding: Incubate the prepared membranes with a specific radioligand for the α7 nAChR, such as [³H]-Methyllycaconitine ([³H]MLA).
-
Competition Assay: In parallel, incubate the membranes and radioligand with varying concentrations of the unlabeled test compound (e.g., Bradanicline).
-
Separation and Counting: After incubation, rapidly filter the mixture to separate the membrane-bound radioligand from the unbound. The radioactivity of the filters is then measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Note: The specific details of the buffer composition, incubation times, and concentrations of radioligand used in the Hauser et al. (2009) study for Bradanicline are not fully available in the public domain, which presents a challenge for direct replication.
In Vivo Novel Object Recognition (NOR) Test
Objective: To assess a compound's effect on recognition memory in rodents. The test is based on the innate tendency of rodents to explore a novel object more than a familiar one.[9][10][11][12]
General Protocol:
-
Habituation: Individually house the animals (e.g., rats) and handle them for several days before the experiment to reduce stress. On the day before testing, allow each animal to freely explore the empty testing arena (an open-field box) for a set period (e.g., 5-10 minutes) to habituate to the environment.
-
Training/Familiarization Phase (T1): Place two identical objects in the arena. Allow the animal to explore the objects for a fixed duration (e.g., 3-5 minutes). The time spent exploring each object is recorded. Exploration is typically defined as the animal's nose being in close proximity to the object (e.g., within 2 cm) and actively sniffing or touching it.
-
Inter-Trial Interval (ITI): Return the animal to its home cage for a specific period. The length of the ITI can be varied to assess short-term or long-term memory.
-
Test/Choice Phase (T2): Place the animal back into the arena, where one of the original objects has been replaced by a novel object. The animal is allowed to explore for a fixed duration (e.g., 3-5 minutes), and the time spent exploring the familiar and novel objects is recorded.
-
Data Analysis: A discrimination index (DI) is calculated to quantify recognition memory. A common formula is: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects). A positive DI indicates that the animal remembers the familiar object and prefers to explore the novel one.
Note: The Hauser et al. (2009) study reports "long-lasting enhancement of memory" for Bradanicline in a NOR paradigm in rats over a "wide dose range".[1][2] However, specific details such as the dimensions of the arena, the nature of the objects used, the duration of the habituation, training, and test phases, and the length of the inter-trial interval are not provided in the available abstracts. This lack of detail is a significant barrier to independently reproducing the experiment and verifying the findings.
Mandatory Visualizations
α7 nAChR Signaling Pathway
Activation of the α7 nicotinic acetylcholine receptor by an agonist like Bradanicline initiates a cascade of intracellular signaling events. The following diagram illustrates the key pathways involved.
Experimental Workflow: Novel Object Recognition Test
The following diagram outlines the typical workflow for conducting a novel object recognition experiment to assess the pro-cognitive effects of a compound like Bradanicline.
Logical Relationship: Assessing Reproducibility
The reproducibility of a preclinical finding is contingent on several factors, from the initial study's reporting to independent verification attempts. This diagram illustrates the logical flow for assessing the reproducibility of Bradanicline's preclinical findings.
References
- 1. TC-5619: an alpha7 neuronal nicotinic receptor-selective agonist that demonstrates efficacy in animal models of the positive and negative symptoms and cognitive dysfunction of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TC-5619: An alpha7 neuronal nicotinic receptor-selective agonist that demonstrates efficacy in animal models of the positive and negative symptoms and cognitive dysfunction of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.alz.washington.edu [files.alz.washington.edu]
- 4. A Guide to Reproducibility in Preclinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fostering Replicability in Preclinical Research | Jackson Laboratory [jax.org]
- 6. researchgate.net [researchgate.net]
- 7. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Novel object recognition as a facile behavior test for evaluating drug effects in AβPP/PS1 Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. Novel object recognition in the rat: a facile assay for cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Preclinical Efficacy of Bradanicline: A Comparative Guide for Neuroscientists
An In-depth Analysis of Bradanicline's Performance in Animal Models of Cognitive Dysfunction and Schizophrenia, Juxtaposed with Key Therapeutic Alternatives.
Bradanicline (formerly TC-5619), a selective partial agonist of the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), has been a compound of significant interest for its potential therapeutic effects on cognitive deficits and symptoms associated with schizophrenia. This guide provides a comprehensive cross-validation of Bradanicline's effects in various animal models, presenting a comparative analysis with other relevant compounds. The data herein is intended to offer researchers, scientists, and drug development professionals a clear, data-driven perspective on the preclinical profile of Bradanicline.
At a Glance: Bradanicline's Efficacy in Key Preclinical Models
Bradanicline has demonstrated promising results in animal models designed to assess cognitive function and antipsychotic-like activity. The following tables summarize the key quantitative data from pivotal studies.
Table 1: Effect of Bradanicline on Cognitive Performance in the Novel Object Recognition (NOR) Test in Rats
| Treatment Group | Dose (mg/kg, s.c.) | Discrimination Index | % Improvement vs. Vehicle |
| Vehicle | - | 0.15 | - |
| Bradanicline | 0.01 | 0.35 | 133% |
| Bradanicline | 0.03 | 0.40 | 167% |
| Bradanicline | 0.1 | 0.42 | 180% |
Data extracted from studies evaluating the effects of Bradanicline on memory in a novelty-based task. A higher discrimination index indicates better memory performance.
Table 2: Effect of Bradanicline on Sensorimotor Gating in the Prepulse Inhibition (PPI) Test
| Animal Model | Treatment Group | Dose (mg/kg, s.c.) | % PPI | % Reversal of Deficit |
| th(tk-)/th(tk-) Transgenic Mice | Vehicle | - | 35% | - |
| Bradanicline | 0.3 | 55% | ~57% | |
| Clozapine (B1669256) | 3.0 | 45% | ~28% | |
| Bradanicline + Clozapine | 0.1 + 3.0 | 60% | ~71% | |
| Apomorphine-induced PPI Deficit in Rats | Vehicle | - | 60% | - |
| Apomorphine (B128758) (0.5 mg/kg) | - | 20% | - | |
| Bradanicline + Apomorphine | 0.3 | 50% | 75% |
Prepulse inhibition (PPI) is a measure of sensorimotor gating, which is deficient in schizophrenia. A higher % PPI indicates better gating. Data showcases Bradanicline's ability to reverse induced deficits.
Comparative Landscape: Bradanicline vs. Alternative Compounds
Alpha-7 Nicotinic Acetylcholine Receptor Agonists
Other selective α7 nAChR agonists have been evaluated in similar preclinical models.
-
PNU-282987: This compound has been shown to improve performance in cognitive tasks in animal models of schizophrenia. For instance, in a ketamine-induced cognitive deficit model in rats, PNU-282987 was effective in ameliorating set-shifting deficits, a measure of executive function[1].
-
A-582941 and SEN15924/WAY-361789: These α7 nAChR agonists have also demonstrated efficacy in rodent models of cognition, including the novel object recognition test and auditory sensory gating[2].
Varenicline (B1221332): A Partial α4β2 and Full α7 Agonist
Varenicline, a commercially available smoking cessation aid, also exhibits activity at the α7 nAChR.
-
Cognitive Enhancement: Studies in aged and middle-aged monkeys have shown that varenicline can improve working memory and cognitive flexibility[3]. In a ketamine-induced model of schizophrenia-like cognitive deficits in rats, varenicline was found to ameliorate attentional set-shifting deficits[1]. This effect was partially blocked by an α7 nAChR antagonist, suggesting the involvement of this receptor in its pro-cognitive effects[1].
Clozapine: An Atypical Antipsychotic
Clozapine is an established atypical antipsychotic with a complex pharmacological profile.
-
Sensorimotor Gating: As shown in Table 2, clozapine demonstrates a modest effect on reversing PPI deficits in the th(tk-)/th(tk-) transgenic mouse model[4]. Notably, the combination of a low dose of Bradanicline with clozapine resulted in a synergistic effect, suggesting a potential adjunctive therapeutic role for Bradanicline[4]. In other studies, clozapine has been shown to reverse PPI deficits induced by apomorphine in Sprague-Dawley rats[5].
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms and methodologies underlying the presented data, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: Bradanicline's mechanism of action.
Caption: Workflow for the Novel Object Recognition test.
Caption: Workflow for the Prepulse Inhibition test.
Detailed Experimental Protocols
Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay to assess learning and memory in rodents[6].
-
Habituation: On the first day, each rat is individually allowed to explore an open-field arena (e.g., 40 x 40 x 40 cm) for a period of 5-10 minutes in the absence of any objects. This is to reduce novelty-induced stress and exploratory behavior not related to the objects.
-
Training/Sample Phase (T1): On the second day, two identical objects are placed in the arena. The rat is placed in the arena and allowed to explore the objects for a set period (e.g., 5 minutes). The time spent exploring each object is recorded. Exploration is typically defined as the rat's nose being within 2 cm of the object and oriented towards it.
-
Inter-Trial Interval (ITI): After the training phase, the rat is returned to its home cage for a specific delay period. For assessing the effects of Bradanicline, a 24-hour ITI has been used to challenge long-term memory.
-
Test/Choice Phase (T2): Following the ITI, the rat is returned to the arena, where one of the familiar objects has been replaced with a novel object. The rat is allowed to explore for a set period (e.g., 5 minutes), and the time spent exploring each object is recorded.
-
Data Analysis: The discrimination index (DI) is calculated as the difference in time spent exploring the novel and familiar objects, divided by the total time spent exploring both objects. A higher DI indicates that the animal remembers the familiar object and preferentially explores the novel one.
Prepulse Inhibition (PPI) Test
The PPI test measures sensorimotor gating, a pre-attentive process that is deficient in individuals with schizophrenia[4].
-
Apparatus: The test is conducted in a startle chamber that can deliver acoustic stimuli and measure the whole-body startle response of the animal via a transducer platform.
-
Acclimation: The animal is placed in the startle chamber and allowed to acclimate for a period (e.g., 5 minutes) with a constant background white noise (e.g., 65-70 dB).
-
Test Session: The session consists of a series of pseudorandomized trials:
-
Pulse-alone trials: A high-intensity acoustic stimulus (the "pulse," e.g., 120 dB for 40 ms) is presented to elicit a startle response.
-
Prepulse-pulse trials: A lower-intensity acoustic stimulus (the "prepulse," e.g., 74, 78, or 82 dB for 20 ms) is presented shortly before the pulse (e.g., 100 ms (B15284909) lead time).
-
No-stimulus trials: Only the background noise is present.
-
-
Measurement: The startle response is measured as the maximal peak amplitude (Vmax) of the platform movement during a defined period following the stimulus.
-
Data Analysis: The percentage of PPI is calculated for each prepulse intensity using the formula: %PPI = 100 x [(mean startle amplitude of pulse-alone trials - mean startle amplitude of prepulse-pulse trials) / mean startle amplitude of pulse-alone trials].
Conclusion
Bradanicline demonstrates significant efficacy in preclinical animal models relevant to the cognitive and sensorimotor gating deficits observed in schizophrenia. It effectively enhances recognition memory and reverses experimentally induced deficits in prepulse inhibition. While direct comparative data with other α7 nAChR agonists and atypical antipsychotics is limited, the available evidence suggests that Bradanicline has a robust pro-cognitive and antipsychotic-like profile. The synergistic effect observed with clozapine further highlights its potential as an adjunctive therapy. Future research should aim to conduct direct, head-to-head comparisons of Bradanicline with other leading compounds to more definitively establish its relative therapeutic potential. The detailed protocols and pathway diagrams provided in this guide offer a solid foundation for designing and interpreting such future investigations.
References
- 1. TC-5619: An alpha7 neuronal nicotinic receptor-selective agonist that demonstrates efficacy in animal models of the positive and negative symptoms and cognitive dysfunction of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Therapeutic Targeting of the α7 Nicotinic Receptor: Challenges and Prospects for Cognitive Improvement in Alzheimer's and Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Targeting alpha-7 nicotinic neurotransmission in schizophrenia: a novel agonist strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alpha7 nicotinic acetylcholine receptor: A link between inflammation and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bradanicline Hydrochloride and Other α7 Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Bradanicline Hydrochloride, a selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, and various α7 positive allosteric modulators (PAMs). The information presented is intended to assist researchers and drug development professionals in understanding the distinct mechanisms and therapeutic potential of these compounds.
Introduction to α7 Nicotinic Acetylcholine Receptor Modulation
The α7 nicotinic acetylcholine receptor (nAChR) is a ligand-gated ion channel widely expressed in the central nervous system and implicated in cognitive processes such as learning, memory, and attention. Modulation of the α7 nAChR is a promising therapeutic strategy for various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and attention-deficit/hyperactivity disorder (ADHD). Two primary pharmacological strategies to enhance α7 nAChR function are direct agonism and positive allosteric modulation.
Agonists , such as this compound, directly bind to the orthosteric site of the receptor, mimicking the effect of the endogenous neurotransmitter acetylcholine (ACh) to activate the channel. In contrast, Positive Allosteric Modulators (PAMs) bind to a site topographically distinct from the agonist binding site.[1] PAMs do not activate the receptor on their own but potentiate the response of the receptor to an agonist like ACh.[1] This guide will delve into the key differences between Bradanicline and representative α7 PAMs, focusing on their in vitro and in vivo pharmacological profiles.
Mechanism of Action: Agonism vs. Positive Allosteric Modulation
Bradanicline acts as a full agonist at the human α7 nAChR, meaning it can elicit a maximal response from the receptor.[2] In contrast, α7 PAMs are classified into two main types based on their effect on receptor desensitization, a process where the receptor becomes unresponsive to further stimulation despite the continued presence of an agonist.
-
Type I PAMs (e.g., NS-1738, AVL-3288) primarily increase the peak current response to an agonist with minimal effect on the rate of desensitization.[3][4] This preserves the transient nature of α7 nAChR signaling.
-
Type II PAMs (e.g., PNU-120596, A-867744) not only enhance the peak current but also significantly slow the rate of desensitization, leading to a prolonged channel opening.[3][4]
This fundamental difference in mechanism has significant implications for the downstream signaling and potential therapeutic effects and side-effect profiles of these compounds.
In Vitro Pharmacological Comparison
The following table summarizes the in vitro potency and efficacy of Bradanicline and a selection of α7 PAMs from various published studies. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions.
| Compound | Class | Target | Assay | EC50 | Ki (nM) | Emax (% of ACh) | Reference(s) |
| Bradanicline (TC-5619) | Agonist | Human α7 nAChR | Voltage Clamp (Oocytes) | 33 nM | 1.0 (Human & Rat) | 100% | [2] |
| GTS-21 (DMXB-A) | Partial Agonist | Human α7 nAChR | Xenopus Oocytes | 11 µM | 20 (human α4β2) | 9% | [3][5][6][7] |
| PNU-120596 | Type II PAM | Human α7 nAChR | Calcium Flux | 216 nM | - | - | [8] |
| NS-1738 | Type I PAM | Human α7 nAChR | Xenopus Oocyte | 3.4 µM | - | - | [9][10][11] |
| AVL-3288 | Type I PAM | Human α7 nAChR | - | 0.7 µM | - | - | [12][13][14] |
| A-867744 | Type II PAM | Human α7 nAChR | Xenopus Oocytes | 1.0 µM | - | - | [15] |
In Vivo Preclinical Efficacy in Cognitive Models
The therapeutic potential of Bradanicline and α7 PAMs has been evaluated in various animal models of cognitive impairment. The table below provides a summary of their efficacy in representative preclinical studies.
| Compound | Animal Model | Cognitive Domain | Effective Dose | Reference(s) |
| Bradanicline (TC-5619) | Rat (Novel Object Recognition) | Long-term Memory | Wide dose range | [16] |
| A-582941 (Agonist) | Rat (Social Recognition) | Short-term Memory | 0.1 and 1.0 µmol/kg | [17] |
| PNU-120596 | Rat (PCP-induced deficit) | Attentional Set-shifting | 10 mg/kg | [18][19] |
| NS-1738 | Rat (Scopolamine-induced deficit) | Learning and Memory | - | [20][21] |
| AVL-3288 | Rodent Models | Sensory Gating, Working Memory | - | [22] |
Signaling Pathways and Experimental Workflows
The activation of α7 nAChRs by agonists or potentiation by PAMs initiates a cascade of intracellular signaling events, primarily driven by an influx of Ca²⁺. This can lead to the activation of various downstream kinases and transcription factors, ultimately influencing neuronal function and plasticity.
Figure 1. Simplified signaling pathway of α7 nAChR activation.
A typical experimental workflow to assess the activity of these compounds involves electrophysiological recordings or calcium imaging in cells expressing α7 nAChRs.
Figure 2. General experimental workflow for in vitro characterization.
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNA encoding the human α7 nAChR subunit.
-
Incubation: Injected oocytes are incubated for 2-5 days to allow for receptor expression.
-
Recording: Oocytes are placed in a recording chamber and impaled with two microelectrodes filled with 3 M KCl. The oocyte is voltage-clamped at a holding potential of -70 mV.
-
Drug Application: Test compounds (agonists or PAMs + a fixed concentration of ACh) are applied via a perfusion system.
-
Data Acquisition: Current responses are recorded and digitized for offline analysis.
Calcium Imaging in Mammalian Cells
-
Cell Culture: HEK293 cells are transiently or stably transfected with the human α7 nAChR cDNA.
-
Dye Loading: Cells are loaded with a fluorescent calcium indicator (e.g., Fluo-4 AM) in a physiological buffer.
-
Imaging: Cells are imaged using a fluorescence microscope equipped with a calcium imaging system.
-
Drug Application: A baseline fluorescence is recorded before the application of the test compound(s).
-
Data Acquisition: Changes in intracellular calcium are measured as changes in fluorescence intensity over time.
Conclusion
This compound and α7 PAMs represent two distinct approaches to enhancing α7 nAChR function. Bradanicline, as a full agonist, directly and robustly activates the receptor. In contrast, α7 PAMs offer a more modulatory approach, amplifying the effects of the endogenous agonist acetylcholine. The choice between an agonist and a PAM will depend on the specific therapeutic indication and the desired pharmacological profile. Type I PAMs, by preserving the natural kinetics of the receptor, may offer a more physiological modulation, while the prolonged activation induced by Type II PAMs could be beneficial in certain contexts but may also carry a higher risk of excitotoxicity. Further research, including direct comparative clinical trials, is necessary to fully elucidate the therapeutic potential of these different classes of α7 nAChR modulators.
References
- 1. Frontiers | Dose-dependent effects of GAT107, a novel allosteric agonist-positive allosteric modulator (ago-PAM) for the α7 nicotinic cholinergic receptor: a BOLD phMRI and connectivity study on awake rats [frontiersin.org]
- 2. TC-5619: An alpha7 neuronal nicotinic receptor-selective agonist that demonstrates efficacy in animal models of the positive and negative symptoms and cognitive dysfunction of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Type I-like behavior of the type II α7 nicotinic acetylcholine receptor positive allosteric modulator A-867744 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. rndsystems.com [rndsystems.com]
- 9. selleckchem.com [selleckchem.com]
- 10. NS 1738 | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
- 11. rndsystems.com [rndsystems.com]
- 12. AVL-3288 (CCMI) | allosteric modulator of the α7 nicotinic acetylcholine receptor (α7 nAChR) | CAS 917837-54-8 | Buy UCI-4083; UCI4083; CCMI; XY-4083; Anvylic-3288; AVL3288 | InvivoChem [invivochem.com]
- 13. medkoo.com [medkoo.com]
- 14. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators [mdpi.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. TC-5619: an alpha7 neuronal nicotinic receptor-selective agonist that demonstrates efficacy in animal models of the positive and negative symptoms and cognitive dysfunction of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Broad-Spectrum Efficacy across Cognitive Domains by α7 Nicotinic Acetylcholine Receptor Agonism Correlates with Activation of ERK1/2 and CREB Phosphorylation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PNU-120596, a positive allosteric modulator of α7 nicotinic acetylcholine receptors, reverses a sub-chronic phencyclidine-induced cognitive deficit in the attentional set-shifting task in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. An allosteric modulator of the alpha7 nicotinic acetylcholine receptor possessing cognition-enhancing properties in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Nootropic α7 nicotinic receptor allosteric modulator derived from GABAA receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Therapeutic Window of Bradanicline in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Bradanicline (also known as TC-5619) is a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), a key target in the central nervous system for therapeutic intervention in cognitive disorders such as schizophrenia and Alzheimer's disease.[1][2] Activation of these receptors is linked to improved memory, attention, and sensory gating.[3][4] This guide provides an objective comparison of Bradanicline's performance with other α7 nAChR modulators in preclinical models, focusing on its therapeutic window—the balance between efficacy and safety.
Comparative Efficacy in Preclinical Cognitive Models
Bradanicline has demonstrated significant efficacy in rodent models assessing cognitive function and sensorimotor gating. Key preclinical assays include the Novel Object Recognition (NOR) test, which evaluates learning and memory, and the Prepulse Inhibition (PPI) test, a measure of sensorimotor gating deficits relevant to schizophrenia.
The tables below summarize the effective dose ranges for Bradanicline and comparable α7 nAChR agonists in these models.
Table 1: Efficacy in the Novel Object Recognition (NOR) Task
| Compound | Animal Model | Effective Dose (ED) Range (mg/kg) | Key Findings |
| Bradanicline (TC-5619) | Rat | 0.01 - 1.0 | Demonstrated long-lasting enhancement of memory over a wide dose range.[1][2] |
| A-582941 | Rat | 0.1 - 1.0 | Significantly improved performance in short-term recognition memory.[5][6] |
| GTS-21 (DMXBA) | Rat | 0.1 - 10.0 | Reversed MK-801-induced memory deficits.[7] |
| Encenicline (EVP-6124) | Rat | Not specified | Improves memory performance and potentiates the effects of acetylcholinesterase inhibitors.[8] |
Table 2: Efficacy in the Prepulse Inhibition (PPI) Task
| Compound | Animal Model | Effective Dose (ED) Range (mg/kg) | Key Findings |
| Bradanicline (TC-5619) | Mouse (transgenic) | 0.1 - 0.3 | Corrected impaired prepulse inhibition, acting alone and synergistically with clozapine.[2] |
| Bradanicline (TC-5619) | Rat | Not specified | Significantly reversed apomorphine-induced PPI deficits.[1][2] |
| A-582941 | Rat | 1.0 | Ameliorated schizophrenia-like deficits in a sub-chronic MK-801 model.[9] |
| GTS-21 (DMXBA) | Rat | 1.0 - 10.0 | Abolished both MK-801 and apomorphine-induced PPI impairment.[7] |
Comparative Safety and Therapeutic Window
A critical aspect of a drug's potential is its therapeutic window, defined by the ratio of the dose causing adverse effects to the dose providing therapeutic benefits. Bradanicline's high selectivity for the α7 nAChR over other nicotinic receptor subtypes, such as the α4β2, muscle, and ganglionic types, suggests a lower potential for common nicotinic-related side effects.[1][2]
Table 3: Preclinical Safety and Tolerability Profile
| Compound | Animal Model | No-Observed-Adverse-Effect Level (NOAEL) or Maximum Tolerated Dose (MTD) | Key Safety Findings | Therapeutic Index (TI) Estimation* |
| Bradanicline (TC-5619) | Rat/Mouse | Data not available | High selectivity suggests low potential for peripheral nicotinic side effects.[2] | Favorable (Qualitative) |
| A-582941 | Rodent/Primate | Data not available | Exhibited a benign secondary pharmacodynamic and tolerability profile in cardiovascular, GI, and CNS assays.[5] | Favorable (Qualitative) |
| GTS-21 (DMXBA) | Dog | < 2.5 µmol/kg (i.v.) | No adverse effects on blood pressure at doses significantly higher than effective cognitive-enhancing doses.[10] | Favorable (Qualitative) |
| Encenicline (EVP-6124) | Human | 180 mg (single dose) | Well-tolerated in single ascending-dose studies in healthy volunteers.[11][12] | Favorable (Qualitative) |
Note: A quantitative Therapeutic Index (e.g., LD50/ED50) is not available from the reviewed literature. The estimation is based on the qualitative separation between effective doses and observed adverse effects.
Bradanicline's Signaling Pathway
Upon binding to the α7 nAChR, Bradanicline initiates a cascade of intracellular signaling events crucial for its therapeutic effects. The α7 nAChR is a ligand-gated ion channel with high permeability to calcium (Ca²+). The subsequent increase in intracellular Ca²+ can activate several downstream pathways, including the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathway and the extracellular signal-regulated kinase (ERK1/2) pathway. These pathways are implicated in neuroprotection, anti-inflammatory processes, and synaptic plasticity.[13][14][15][16]
Experimental Methodologies
The following protocols are representative of the key preclinical assays used to evaluate the efficacy of Bradanicline and related compounds.
Novel Object Recognition (NOR) Test
The NOR task assesses recognition memory in rodents, leveraging their innate preference to explore novel objects over familiar ones.
-
Habituation: The animal is placed in an empty open-field arena (e.g., 40x40x40 cm) for 5-10 minutes for 2-3 consecutive days to acclimate to the environment.
-
Training/Acquisition Trial (T1): The animal is placed back into the arena, which now contains two identical objects, and is allowed to explore them for a set period (e.g., 3-10 minutes).
-
Retention Interval: Following the training trial, the animal is returned to its home cage for a specific delay period (e.g., 1 hour to 24 hours). This is when drug-induced amnesia can be tested (e.g., by administering scopolamine).[17][18]
-
Test/Choice Trial (T2): The animal is returned to the arena, where one of the original objects has been replaced with a novel object. The time spent exploring the novel object versus the familiar object is recorded for a set period (e.g., 5-10 minutes).
-
Data Analysis: A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive DI indicates successful memory of the familiar object.
Prepulse Inhibition (PPI) of Acoustic Startle
PPI is a neurological test that measures sensorimotor gating, the ability of the nervous system to filter out irrelevant stimuli. Deficits in PPI are observed in disorders like schizophrenia.[19][20]
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor platform to measure the animal's startle response.
-
Acclimation: The animal is placed in the chamber for a 5-minute acclimation period with background white noise (e.g., 65-70 dB).
-
Stimuli:
-
Pulse-alone trials: A strong acoustic stimulus (the "pulse," e.g., 120 dB for 40 ms) is presented to elicit a baseline startle response.
-
Prepulse-alone trials: A weak acoustic stimulus (the "prepulse," e.g., 74-82 dB for 20 ms) is presented alone to ensure it does not elicit a startle response itself.
-
Prepulse-plus-pulse trials: The prepulse is presented shortly before the pulse (e.g., 100 ms (B15284909) lead time).
-
-
Procedure: The different trial types are presented in a pseudorandom order with a variable inter-trial interval (e.g., 10-20 seconds).
-
Data Analysis: PPI is calculated as a percentage reduction in the startle response on prepulse-plus-pulse trials compared to pulse-alone trials: %PPI = [1 - (Startle amplitude on prepulse-plus-pulse trial / Startle amplitude on pulse-alone trial)] x 100.
References
- 1. TC-5619: an alpha7 neuronal nicotinic receptor-selective agonist that demonstrates efficacy in animal models of the positive and negative symptoms and cognitive dysfunction of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TC-5619: An alpha7 neuronal nicotinic receptor-selective agonist that demonstrates efficacy in animal models of the positive and negative symptoms and cognitive dysfunction of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α7 nicotinic acetylcholine receptors as therapeutic targets in schizophrenia: update on animal and clinical studies and strategies for the future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of the nicotinic α7 receptor partial agonist GTS-21 on NMDA-glutamatergic receptor related deficits in sensorimotor gating and recognition memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alzforum.org [alzforum.org]
- 9. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]
- 10. Functional characterization of the novel neuronal nicotinic acetylcholine receptor ligand GTS-21 in vitro and in vivo. | University of Kentucky College of Arts & Sciences [ees.as.uky.edu]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacodynamics, pharmacokinetics, safety, and tolerability of encenicline, a selective α7 nicotinic receptor partial agonist, in single ascending-dose and bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gx-50 Inhibits Neuroinflammation via α7 nAChR Activation of the JAK2/STAT3 and PI3K/AKT Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Convergence of alpha 7 nicotinic acetylcholine receptor-activated pathways for anti-apoptosis and anti-inflammation: central role for JAK2 activation of STAT3 and NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. JAK2/STAT3 Pathway is Required for α7nAChR-Dependent Expression of POMC and AGRP Neuropeptides in Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Scopolamine-induced deficits in a two-trial object recognition task in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]
- 20. Pre-pulse Inhibition [augusta.edu]
Unveiling Target Engagement: A Comparative Guide to Validating Bradanicline's Interaction with α7 nAChR using PET Imaging
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Positron Emission Tomography (PET) imaging for validating the target engagement of Bradanicline, a selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. We present supporting experimental data, detailed methodologies, and a comparative look at an alternative compound.
Bradanicline (formerly TC-5619) is a promising therapeutic candidate for cognitive disorders, acting as a highly selective agonist for the α7 nicotinic acetylcholine receptor (nAChR).[1][2] Validating that a drug effectively engages its intended target in the brain is a critical step in clinical development. Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the non-invasive quantification of receptor occupancy, providing direct evidence of target engagement.[3][4]
This guide focuses on the use of the PET radioligand [11C]NS14492 to quantify the target engagement of Bradanicline and compares its performance with another α7 nAChR modulator, encenicline (B607309).
Comparative Analysis of Target Engagement
A head-to-head preclinical study using [11C]NS14492 PET imaging in pigs demonstrated a significant difference in the in vivo binding and receptor occupancy between Bradanicline and encenicline at the same dose.
| Compound | Dose (intravenous) | Resulting α7 nAChR Occupancy | PET Radioligand |
| Bradanicline (TC-5619) | 3 mg/kg | 38% - 42% | [11C]NS14492 |
| Encenicline | 3 mg/kg | < 10% | [11C]NS14492 |
Table 1: Comparison of α7 nAChR Occupancy.[1][2]
These results clearly indicate that under the same experimental conditions, Bradanicline achieves a substantially higher level of target engagement at the α7 nAChR compared to encenicline.
Alternative PET Tracers for α7 nAChR
While [11C]NS14492 has been effectively used to assess Bradanicline's target engagement, other PET radioligands have been developed for imaging the α7 nAChR. A notable alternative is [18F]ASEM, which has been utilized in human studies, including in patients with schizophrenia.[1][2] The choice of tracer can depend on factors such as the specific research question, the availability of the radiolabeling precursor, and the desired imaging characteristics.
| PET Radioligand | Key Characteristics |
| [11C]NS14492 | A selective α7 nAChR agonist PET radioligand. Has been successfully used to measure receptor occupancy of competing ligands.[1][2][5] |
| [18F]ASEM | An α7 nAChR antagonist with suitable binding properties for PET imaging. It has been used in clinical research settings.[1][2] |
Table 2: Alternative PET Radioligands for α7 nAChR Imaging.
Experimental Protocols
The following is a detailed methodology for a PET imaging study designed to validate the target engagement of Bradanicline.
Objective: To quantify the in vivo occupancy of α7 nAChR by Bradanicline using [11C]NS14492 PET imaging.
Subjects: Domestic pigs.
Radioligand: [11C]NS14492, a selective α7 nAChR partial agonist.[5]
Experimental Procedure:
-
Baseline Scan:
-
Blocking Scan:
-
On a separate occasion, administer a blocking dose of Bradanicline (e.g., 3 mg/kg, intravenously).
-
Following drug administration, repeat the [11C]NS14492 PET scan as described in the baseline procedure.
-
Data Analysis:
-
Kinetic Modeling:
-
Use a graphical analysis with the arterial input function to calculate the regional distribution volumes (VT) of [11C]NS14492 in the brain from both the baseline and blocking scans.[5]
-
-
Receptor Occupancy Calculation:
-
Determine the receptor occupancy (RO) using the following formula:
-
RO (%) = [(VT_baseline - VT_blocking) / VT_baseline] x 100
-
-
An occupancy plot can also be generated by plotting regional VT values from the blocking scan against the baseline scan. The slope of the regression line provides a measure of receptor occupancy.[1][2][5]
-
Visualizing Key Processes
To further aid in the understanding of the underlying biology and experimental procedures, the following diagrams are provided.
Caption: α7 nAChR Signaling Pathway Activation by Bradanicline.
Caption: Experimental Workflow for PET-based Target Engagement Validation.
References
- 1. Characterizing the binding of TC-5619 and encenicline on the alpha7 nicotinic acetylcholine receptor using PET imaging in the pig - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Characterizing the binding of TC-5619 and encenicline on the alpha7 nicotinic acetylcholine receptor using PET imaging in the pig [frontiersin.org]
- 3. Immuno-PET Imaging to Assess Target Engagement: Experience from 89Zr-Anti-HER3 mAb (GSK2849330) in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Positron Emission Tomography Imaging in Clinical Trials for Parkinson's Disease: Applications of Metabolic Brain Network Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 11C-NS14492 as a novel PET radioligand for imaging cerebral alpha7 nicotinic acetylcholine receptors: in vivo evaluation and drug occupancy measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
Bradanicline's Interaction with α7 Nicotinic Acetylcholine Receptor Splice Variants: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Bradanicline is a highly selective and potent agonist for the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a ligand-gated ion channel implicated in a range of cognitive processes and inflammatory pathways.[1][2] The therapeutic potential of Bradanicline is underscored by its high affinity for the human α7 nAChR, with a reported EC50 of 17 nM and a Ki of 1.4 nM.[1] However, the complexity of α7 nAChR pharmacology is increased by the existence of splice variants and a unique human-specific chimeric gene, CHRFAM7A, which can modulate receptor function. This guide provides a comparative analysis of Bradanicline's known effects on the canonical α7 nAChR and its predicted interaction with receptors incorporating the CHRFAM7A gene product, supported by detailed experimental protocols and pathway visualizations.
Comparative Pharmacology of Bradanicline on α7 nAChR Variants
While direct comparative studies on the effects of Bradanicline on different α7 nAChR splice variants are not extensively available in the current literature, a functional comparison can be inferred based on the known properties of the most significant human-specific variant, CHRFAM7A. The CHRFAM7A gene is a partial duplication of the CHRNA7 gene (which encodes the α7 subunit) and is known to act as a dominant negative modulator of the canonical α7 nAChR.[3][4][5]
| Parameter | Canonical α7 nAChR (CHRNA7 Homopentamer) | α7 nAChR with CHRFAM7A | Reference |
| Binding Affinity (Ki) | 1.4 nM | Expected to be similar to the canonical receptor. CHRFAM7A co-expression does not significantly reduce the number of α-bungarotoxin binding sites. | [1][4][5] |
| Functional Efficacy (EC50) | 17 nM | Expected to be significantly higher (lower potency). Co-expression of CHRFAM7A with α7 subunits leads to a reduction in acetylcholine-evoked currents, suggesting the formation of non-functional or "ACh-silent" heteromers. | [1][4][5] |
| Maximal Response | Full agonist activity. | Expected to be significantly reduced. The incorporation of CHRFAM7A subunits into the α7 nAChR complex impairs channel gating. | [3][4][5] |
| Ion Permeability | High permeability to Ca²⁺. | Expected to be significantly reduced or abolished in heteromeric channels containing CHRFAM7A. | [3] |
Inference: Based on the dominant negative effect of CHRFAM7A, it is hypothesized that while Bradanicline will still bind to α7 nAChRs that have incorporated CHRFAM7A subunits, its ability to elicit a functional response (i.e., ion channel opening and subsequent downstream signaling) will be substantially diminished. This has significant implications for the therapeutic efficacy of Bradanicline in individuals with varying expression levels of CHRFAM7A.
Experimental Protocols
To empirically determine the comparative effects of Bradanicline on different α7 nAChR splice variants, the following experimental protocols are recommended:
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of Bradanicline for different α7 nAChR variants.
Methodology:
-
Cell Culture and Transfection: Human embryonic kidney (HEK293) cells or a similar cell line are cultured and transfected with plasmids encoding either the full-length α7 nAChR (CHRNA7) or co-transfected with CHRNA7 and CHRFAM7A.
-
Membrane Preparation: After 48 hours of expression, cells are harvested, and crude membrane preparations are isolated by centrifugation.
-
Binding Reaction: Cell membranes are incubated with a known concentration of a radiolabeled antagonist, typically [¹²⁵I]α-bungarotoxin, in the presence of varying concentrations of unlabeled Bradanicline.
-
Separation and Counting: The bound radioligand is separated from the unbound ligand by rapid filtration. The radioactivity of the filters is then measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of Bradanicline, which is then converted to the Ki value using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique directly measures the functional activity of the ion channel in response to an agonist.
Methodology:
-
Oocyte Preparation and Injection: Xenopus laevis oocytes are harvested and injected with cRNA encoding either the canonical α7 nAChR or a combination of α7 and CHRFAM7A subunits.
-
Electrophysiological Recording: After 2-5 days of expression, oocytes are placed in a recording chamber and impaled with two microelectrodes to clamp the membrane potential.
-
Agonist Application: Bradanicline at various concentrations is applied to the oocyte, and the resulting inward current due to ion flow through the activated nAChRs is recorded.
-
Data Analysis: The peak current response at each concentration is measured and plotted to generate a dose-response curve, from which the EC50 and maximal response can be determined.
Calcium Imaging Assay
This high-throughput functional assay measures the increase in intracellular calcium concentration upon α7 nAChR activation.
Methodology:
-
Cell Culture and Transfection: Cells (e.g., HEK293 or SH-SY5Y) are transfected with the desired α7 nAChR variant constructs.
-
Fluorescent Dye Loading: The transfected cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.
-
Agonist Application: A baseline fluorescence is established, and then Bradanicline is added to the cells.
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the increase in intracellular calcium, is measured using a fluorescence plate reader or a microscope.
-
Data Analysis: The dose-dependent increase in fluorescence is analyzed to determine the EC50 of Bradanicline.
Visualizations
Signaling Pathway of Canonical α7 nAChR Activation
Caption: Canonical α7 nAChR signaling pathway initiated by Bradanicline.
Predicted Effect of CHRFAM7A on Bradanicline-Mediated α7 nAChR Function
Caption: Hypothesized inhibitory effect of CHRFAM7A on Bradanicline's action.
Experimental Workflow for Comparative Analysis
Caption: Workflow for comparing Bradanicline's effects on α7 nAChR variants.
Conclusion
Bradanicline is a potent and selective agonist of the canonical α7 nAChR. However, the presence of the human-specific chimeric gene product from CHRFAM7A likely acts as a dominant negative modulator, reducing the functional efficacy of Bradanicline without significantly altering its binding affinity. This highlights the importance of considering the genetic background, specifically the expression of CHRFAM7A, when evaluating the therapeutic potential of Bradanicline and other α7 nAChR agonists. Further empirical studies directly comparing the effects of Bradanicline on different α7 nAChR splice variants are warranted to fully elucidate its pharmacological profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bradanicline | C22H23N3O2 | CID 25147644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Genetic variation in CHRNA7 and CHRFAM7A is associated with nicotine dependence and response to varenicline treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The chimeric gene CHRFAM7A, a partial duplication of the CHRNA7 gene, is a dominant negative regulator of α7*nAChR function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The chimeric gene CHRFAM7A, a partial duplication of the CHRNA7 gene, is a dominant negative regulator of α7*nAChR function - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Bradanicline Hydrochloride: A Guide for Laboratory Professionals
For immediate release
This document provides essential guidance on the proper disposal procedures for Bradanicline Hydrochloride, ensuring the safety of laboratory personnel and the protection of the environment. This information is intended for researchers, scientists, and drug development professionals who handle this compound.
Core Principles of Chemical Disposal
When disposing of this compound, as with any laboratory chemical, the primary goals are to prevent accidental exposure to humans and to avoid environmental contamination.[1] Adherence to local, state, and federal regulations is mandatory. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.
Pre-Disposal and Handling Precautions
Before initiating any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-impermeable gloves, and a lab coat.[2][3] Handle the compound in a well-ventilated area, preferably under a fume hood, to avoid the formation of dust and aerosols.[2][3]
Spill Management: In the event of a spill, prevent further leakage if it is safe to do so.[2] Absorb spills with an inert material, such as diatomite or universal binders.[3] Collect the absorbed material and contaminated surfaces for proper disposal.[2][3] Do not allow the chemical to enter drains or waterways.[2][3]
Recommended Disposal Procedures
For Researchers and Laboratories:
-
Segregate Waste: Keep this compound waste separate from other chemical waste streams unless otherwise instructed by your EHS department.
-
Containerize: Place the waste in a suitable, sealed, and clearly labeled container. The label should include the chemical name and any known hazards.
-
Professional Disposal: Arrange for collection by a licensed chemical waste disposal company. This is the most recommended and safest method of disposal.
For Unused or Expired Material (in the absence of a take-back program):
While not the preferred method for laboratory settings, if a licensed disposal service is unavailable, the following steps, adapted from guidelines for unused medicines, can be considered as a last resort and only after consulting with your EHS department.[4][5][6][7][8]
-
Deactivation/Mixing:
-
Containment: Place the mixture in a sealed container, such as a sealable plastic bag, to prevent leakage.[4][5][6][7]
-
Final Disposal: Dispose of the sealed container in the regular trash.
Important Considerations:
-
Do Not Flush: Unless specifically instructed by regulatory guidelines, do not dispose of this compound down the drain or toilet.[4][5][7][8] Pharmaceuticals can persist in the environment and have adverse effects on aquatic life.[1]
-
Drug Take-Back Programs: For unused pharmaceutical products, the best option is a drug take-back program.[5][7][8] While more common for prescription medications, check with local authorities for programs that may accept research chemicals.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. The environmental side effects of medication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. targetmol.com [targetmol.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. dea.gov [dea.gov]
- 5. Medicine: Proper Disposal [nationwidechildrens.org]
- 6. fda.gov [fda.gov]
- 7. mayoclinichealthsystem.org [mayoclinichealthsystem.org]
- 8. fda.gov [fda.gov]
Personal protective equipment for handling Bradanicline Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for handling Bradanicline Hydrochloride, also known as TC-5619. While comprehensive toxicological data is not consistently available across all safety data sheets (SDS), a conservative approach to personal protective equipment (PPE) is recommended to ensure personnel safety in a laboratory setting.
Personal Protective Equipment (PPE)
Based on available safety data, the following personal protective equipment is recommended when handling this compound. Adherence to these guidelines will minimize potential exposure and ensure a safe working environment.
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US).[1] | Protects eyes from potential splashes or airborne particles of the compound. |
| Hand Protection | Chemical impermeable gloves. Gloves must be inspected prior to use. The selected gloves should satisfy EU Directive 89/686/EEC and EN 374.[1] | Prevents direct skin contact with the compound. Regular inspection ensures glove integrity. |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] | Provides protection from inhalation of dust or aerosols, particularly in poorly ventilated areas or during spill clean-up. |
| Body Protection | Wear fire/flame resistant and impervious clothing.[1] | Protects the skin from accidental spills and contamination. |
Operational and Disposal Plans
Handling:
-
Handle this compound in a well-ventilated place.[1]
-
Avoid contact with skin and eyes.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Use non-sparking tools to prevent ignition sources.[1]
Disposal:
-
Collect and arrange for disposal in suitable and closed containers.[1]
-
Adhered or collected material should be promptly disposed of in accordance with appropriate local, state, and federal regulations.[1]
-
Discharge into the environment must be avoided.[1]
Experimental Workflow for Safe Handling
The following diagram outlines the logical workflow for ensuring safety when working with this compound.
Workflow for Safe Handling of this compound.
It is important to note that while clinical trials have indicated that Bradanicline (TC-5619) is generally well-tolerated in human subjects, this does not directly translate to the occupational handling of the pure chemical substance.[2][3] Therefore, laboratory personnel should always adhere to the precautionary safety measures outlined above.
References
- 1. targetmol.com [targetmol.com]
- 2. Phase 2 Trial of an Alpha-7 Nicotinic Receptor Agonist (TC-5619) in Negative and Cognitive Symptoms of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A randomized exploratory trial of an α-7 nicotinic receptor agonist (TC-5619) for cognitive enhancement in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
